molecular formula C24H44O4 B016259 1,2-Isopropylidene-3-oleoyl-sn-glycerol CAS No. 33001-45-5

1,2-Isopropylidene-3-oleoyl-sn-glycerol

Cat. No.: B016259
CAS No.: 33001-45-5
M. Wt: 396.6 g/mol
InChI Key: LEEQPXMGHNSQNP-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Isopropylidene-3-oleoyl-sn-glycerol, also known as this compound, is a useful research compound. Its molecular formula is C24H44O4 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEQPXMGHNSQNP-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564812
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33001-45-5
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Isopropylidene-3-oleoyl-sn-glycerol: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Isopropylidene-3-oleoyl-sn-glycerol is a synthetically derived monoacylglycerol derivative. In this molecule, the hydroxyl groups at the sn-1 and sn-2 positions of the glycerol backbone are protected by an isopropylidene group, while the sn-3 position is esterified with oleic acid. This protection strategy allows for site-specific modifications of the glycerol backbone, making it a valuable intermediate in the synthesis of structured lipids and pharmacologically active compounds. Its primary role is that of a protected precursor, which upon deprotection, yields 3-oleoyl-sn-glycerol, a monoacylglycerol with demonstrated biological activities. This guide provides a comprehensive overview of its synthesis, properties, and the biological significance of its deprotected form, 3-oleoyl-sn-glycerol, for professionals in research and drug development.

Chemical and Physical Properties

This compound is a fatty acid utilized in biochemical research.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₄H₄₄O₄
Molecular Weight 396.60 g/mol
CAS Number 33001-45-5
Alternate Name 9-Octadecenoic Acid (Z)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Ester[1]
Appearance Not specified, likely an oil or liquid
Storage Temperature -20°C

Synthesis and Deprotection: An Experimental Workflow

The synthesis of 3-oleoyl-sn-glycerol from 1,2-isopropylidene-sn-glycerol is a multi-step process involving protection, acylation, and deprotection. The following diagram illustrates the general workflow.

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection Glycerol Glycerol IsopropylideneGlycerol 1,2-Isopropylidene-sn-glycerol Glycerol->IsopropylideneGlycerol Protection Acetone Acetone Acetone->IsopropylideneGlycerol PTSA p-Toluenesulfonic acid PTSA->IsopropylideneGlycerol AcylProtectedGlycerol This compound IsopropylideneGlycerol->AcylProtectedGlycerol Esterification OleicAcid Oleic Acid OleicAcid->AcylProtectedGlycerol FinalProduct 3-Oleoyl-sn-glycerol AcylProtectedGlycerol->FinalProduct Deprotection DeprotectingAgent Acidic Conditions (e.g., Dimethylboronbromide) DeprotectingAgent->FinalProduct

Caption: Synthetic workflow for 3-oleoyl-sn-glycerol.

Experimental Protocols

Synthesis of 1,2-Isopropylidene-sn-glycerol

The precursor, 1,2-isopropylidene-sn-glycerol, can be synthesized from glycerol and acetone.[2]

Materials:

  • Glycerol (U.S.P. grade, dehydrated)

  • Acetone (99.5% grade)

  • Low-boiling petroleum ether

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous sodium acetate

Procedure:

  • In a 1-L three-necked flask equipped with a mechanical stirrer and a fractionating column, combine 237 g of acetone, 100 g of glycerol, 300 ml of petroleum ether, and 3.0 g of p-toluenesulfonic acid monohydrate.[2]

  • Heat the mixture with stirring to reflux until no more water is collected in the separating head (approximately 21-36 hours).[2]

  • Cool the mixture to room temperature and add 3.0 g of powdered, freshly fused sodium acetate. Stir for 30 minutes.[2]

  • Filter the mixture and remove the petroleum ether and excess acetone by distillation under reduced pressure.[2]

  • Distill the residual liquid under vacuum. Collect the fraction boiling at 80–81°C/11 mm to obtain 1,2-isopropylidene-sn-glycerol.[2]

Synthesis of this compound and Deprotection

The following is a general procedure for the acylation of 1,2-isopropylidene-sn-glycerol and subsequent deprotection to yield 3-oleoyl-sn-glycerol, based on the method described by Kodali (1987).[3][4]

Materials:

  • 1,2-Isopropylidene-sn-glycerol

  • Oleic acid

  • Dimethylboronbromide

  • Appropriate solvents (e.g., dichloromethane)

Procedure:

  • Acylation: Condense 1,2-isopropylidene-sn-glycerol with oleic acid. This can be achieved through various standard esterification methods, such as using a carbodiimide coupling agent (e.g., DCC) in an appropriate solvent.

  • Purification of the Protected Monoacylglycerol: Purify the resulting this compound using column chromatography to remove unreacted starting materials and byproducts.

  • Deprotection: Treat the purified this compound with dimethylboronbromide at -50°C.[3][4] This cleaves the isopropylidene group to yield 3-oleoyl-sn-glycerol. The reaction conditions are mild, which minimizes acyl migration.[3][4]

  • Purification of the Final Product: Purify the final product, 3-oleoyl-sn-glycerol, using appropriate chromatographic techniques. The yield for the deprotection step is typically in the range of 70-90%.[3][4]

Biological Activity of 3-Oleoyl-sn-glycerol

The isopropylidene protecting group renders this compound biologically inactive in many contexts. However, upon deprotection to 3-oleoyl-sn-glycerol (a form of monoolein), the molecule exhibits a range of biological activities, suggesting that the protected form could serve as a prodrug.

Antimicrobial Activity

Monoacylglycerols, including those with oleic acid, have demonstrated antimicrobial properties.[5] The mechanism is thought to involve the disruption of bacterial cell membranes. The table below summarizes the minimum inhibitory concentrations (MICs) for related monoglycerides against various bacterial strains.

CompoundOrganismMIC (µg/mL)Reference(s)
MonolaurinStaphylococcus aureus3.9[6]
MonocaprinStaphylococcus aureus7.8[6]
Oleic acidP. carotovorum64[7]
Oleic acidE. coli128[7]
Oleic acidA. tumefaciens8[7]
Antioxidant Activity

Monoolein has been investigated for its antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of compounds.

Compound/FormulationIC₅₀ (µg/mL)AssayReference(s)
Methanol extract of Vernonia amygdalina94.92DPPH[8]
Ethanol extract of Vernonia amygdalina94.83DPPH[8]
Ascorbic Acid (Standard)127.7DPPH[8]

Note: Specific IC₅₀ values for pure 3-oleoyl-sn-glycerol were not found in the provided search results. The data presented are for comparison from a study on plant extracts.

Anti-inflammatory Activity

Monoolein-based nanoparticles have been shown to possess anti-inflammatory properties. For instance, quercetin-loaded monoolein liquid crystalline nanoparticles significantly suppressed the production of pro-inflammatory cytokines IL-1β, IL-6, and IL-8 in lipopolysaccharide (LPS)-stimulated human bronchial epithelial cells.[9] In another study, an extract of Magnolia sieboldii inhibited the production of nitric oxide and other pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages in a dose-dependent manner (25-100 µg/mL).[10]

Signaling Pathways

Monoacylglycerols can influence cellular signaling, in part through their interaction with peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.

G cluster_0 Cellular Uptake and Activation cluster_1 PPAR Activation Pathway cluster_2 Downstream Effects Prodrug This compound (Prodrug) Deprotection Intracellular Deprotection Prodrug->Deprotection ActiveDrug 3-Oleoyl-sn-glycerol Deprotection->ActiveDrug PPAR PPARα/γ ActiveDrug->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits GeneExpression Target Gene Expression Coactivators->GeneExpression Initiates Transcription LipidMetabolism ↑ Lipid Metabolism GeneExpression->LipidMetabolism Inflammation ↓ Inflammation GeneExpression->Inflammation

Caption: Proposed signaling pathway for 3-oleoyl-sn-glycerol via PPAR activation.

Conclusion

This compound is a key synthetic intermediate, enabling the regioselective synthesis of 3-oleoyl-sn-glycerol. The deprotected product, a biologically active monoacylglycerol, exhibits promising antimicrobial, antioxidant, and anti-inflammatory properties. Its potential to modulate signaling pathways, such as the PPAR pathway, makes it a molecule of interest for drug development, particularly in the context of metabolic and inflammatory diseases. The protected form can be considered a prodrug, designed to release the active monoacylglycerol in a controlled manner. Further research into the specific pharmacological profile of 3-oleoyl-sn-glycerol and the in vivo efficacy of its protected precursor is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 1,2-Isopropylidene-3-oleoyl-sn-glycerol: Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 1,2-Isopropylidene-3-oleoyl-sn-glycerol. This monoacylated and protected glycerol derivative is a valuable intermediate in the stereospecific synthesis of bioactive lipids, particularly 1,2-diacyl-sn-glycerols, which are crucial second messengers in cellular signaling. This document details its physicochemical characteristics, provides a representative synthetic protocol, and explores its role in the protein kinase C (PKC) signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in their utilization of this compound for scientific investigation.

Chemical Properties

This compound is a chiral molecule whose physical and chemical characteristics are foundational to its application in research. While specific experimental data for some properties of this particular compound are not widely published, its properties can be inferred from its structure and from data on similar long-chain fatty acid esters of isopropylidene glycerol.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound1,2-Isopropylidene-sn-glycerol (Precursor)
CAS Number 33001-45-5[1]22323-82-6
Molecular Formula C₂₄H₄₄O₄[1]C₆H₁₂O₃
Molecular Weight 396.60 g/mol [1]132.16 g/mol
Appearance Expected to be a colorless to yellowish oilColorless liquid
Melting Point Not specified; expected to be lowNot applicable (liquid at room temperature)
Boiling Point Not specified; high boiling point expected82-83 °C at 14 mmHg
Density Not specified1.07 g/mL at 25 °C
Solubility Soluble in organic solvents (e.g., chloroform, ethyl acetate, hexane)Miscible with water and chloroform.[2]
Optical Rotation Not specified[α]₂₀/D +13.5° (neat)
Storage Temperature Recommended -20°C for long-term stability2-8°C

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of 1,2-O-Isopropylidene-sn-glycerol with oleic acid. This method preserves the stereochemistry at the sn-2 position of the glycerol backbone, which is crucial for the biological activity of the resulting diacylglycerols.

General Synthesis of 1- or 3-acyl-sn-glycerols

Optically active 1- or 3-acyl-sn-glycerols can be synthesized from 2,3- or 1,2-isopropylidene-sn-glycerols, respectively.[3] The general procedure involves the condensation of the protected glycerol with a suitable long-chain saturated or unsaturated fatty acid.[3] The resulting acyl isopropylidene compound is then treated to remove the isopropylidene protecting group, yielding the target monoacyl-sn-glycerol.[3]

Representative Experimental Protocol for Esterification

The following is a representative, generalized protocol for the synthesis of this compound. Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization.

Materials:

  • 1,2-O-Isopropylidene-sn-glycerol

  • Oleic acid

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-O-Isopropylidene-sn-glycerol and oleic acid in anhydrous DCM.

  • Add DMAP as a catalyst.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 1_2_Isopropylidene_sn_glycerol 1,2-Isopropylidene- sn-glycerol Esterification Esterification 1_2_Isopropylidene_sn_glycerol->Esterification Oleic_Acid Oleic Acid Oleic_Acid->Esterification DCC_DMAP DCC, DMAP DCC_DMAP->Esterification DCM DCM (Solvent) DCM->Esterification Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Esterification Purification Purification Esterification->Purification Crude Product Final_Product 1,2-Isopropylidene-3-oleoyl- sn-glycerol Purification->Final_Product Silica Gel Chromatography PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG 1,2-Diacyl-sn-glycerol (e.g., from 1,2-Isopropylidene- 3-oleoyl-sn-glycerol precursor) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates Substrate Substrate Protein PKC_active->Substrate Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases PKC_inactive Inactive PKC Ca2->PKC_inactive Binds to PKC_inactive->PKC_active Translocates to membrane and binds to DAG Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to Ligand Ligand Ligand->Receptor Activation

References

The Pivotal Role of 1,2-Isopropylidene-3-oleoyl-sn-glycerol in Modern Lipid Synthesis and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Isopropylidene-3-oleoyl-sn-glycerol is a synthetically versatile intermediate and a valuable tool for researchers in lipid biology and drug development. Its unique structure, featuring a protected diol and a specific acyl chain, allows for precise chemical manipulations in the stereospecific synthesis of complex glycerolipids, including triacylglycerols and phospholipids. Furthermore, upon deprotection, the resulting 1-oleoyl-sn-glycerol serves as a biologically active monoacylglycerol, enabling the investigation of lipid-mediated signaling pathways, most notably the activation of Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the synthesis, deprotection, and application of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biochemical pathways and workflows.

Introduction

Glycerolipids are fundamental components of cellular membranes, energy storage reservoirs, and critical signaling molecules. The precise arrangement of fatty acyl chains on the glycerol backbone dictates their physicochemical properties and biological functions. The study of specific glycerolipid isomers and their roles in cellular processes requires the availability of stereochemically pure synthetic precursors. This compound has emerged as a key building block in lipid chemistry due to the isopropylidene group's ability to protect the sn-1 and sn-2 hydroxyl moieties of the glycerol backbone. This protection strategy enables selective chemical modifications at the sn-3 position, followed by deprotection to yield 1-acyl-sn-glycerols.

This guide will delve into the synthesis of this compound, its conversion to the biologically active 1-oleoyl-sn-glycerol, and its subsequent applications in lipid synthesis and as a tool to probe cellular signaling cascades.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₄H₄₄O₄[1]
Molecular Weight 396.60 g/mol [1]
CAS Number 33001-45-5[1]
Alternate Names 9-Octadecenoic Acid (Z)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Ester[1]
Appearance Not specified, likely an oil or waxy solid
Solubility Soluble in organic solvents such as chloroform, dichloromethane, and ethanol.

Synthesis and Deprotection

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of (S)-(+)-1,2-isopropylideneglycerol with oleoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the acylation of protected glycerols.

Materials:

  • (S)-(+)-1,2-Isopropylideneglycerol

  • Oleoyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Dissolve (S)-(+)-1,2-isopropylideneglycerol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.

  • Slowly add oleoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Deprotection to 1-Oleoyl-sn-glycerol

The isopropylidene protecting group can be removed under acidic conditions to yield 1-oleoyl-sn-glycerol. Mild acidic conditions are crucial to prevent acyl migration.

Experimental Protocol: Deprotection of this compound

This protocol is based on methods for the deprotection of isopropylidene ketals.

Materials:

  • This compound

  • Aqueous solution of a mild acid (e.g., 80% acetic acid or dilute HCl in a co-solvent system)

  • Organic solvent (e.g., tetrahydrofuran (THF) or methanol)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in a suitable organic solvent like THF or methanol.

  • Add the mild aqueous acid solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain 1-oleoyl-sn-glycerol.

  • Further purification can be performed by silica gel chromatography if necessary.

Role in Lipid Synthesis

1-Oleoyl-sn-glycerol, the deprotected product, is a key intermediate in the monoacylglycerol pathway for triacylglycerol synthesis, which is particularly active in the intestine for the absorption of dietary fats. It can also be a substrate for diacylglycerol acyltransferases (DGATs) in other tissues.

Monoacylglycerol Pathway of Triacylglycerol Synthesis

In this pathway, monoacylglycerols are acylated to form diacylglycerols, which are then further acylated to produce triacylglycerols. 1-Oleoyl-sn-glycerol can enter this pathway and be converted to 1,2-dioleoyl-sn-glycerol and subsequently to triolein.

lipid_synthesis_workflow cluster_synthesis Synthesis of 1-Oleoyl-sn-glycerol cluster_tg_synthesis Triacylglycerol Synthesis start 1,2-Isopropylidene- 3-oleoyl-sn-glycerol deprotection Acidic Deprotection start->deprotection product 1-Oleoyl-sn-glycerol deprotection->product mag 1-Oleoyl-sn-glycerol mgat MGAT (Monoacylglycerol Acyltransferase) mag->mgat dag 1,2-Dioleoyl-sn-glycerol (Diacylglycerol) mgat->dag dgat DGAT (Diacylglycerol Acyltransferase) dag->dgat tag Triolein (Triacylglycerol) dgat->tag acyl_coa1 Oleoyl-CoA acyl_coa1->mgat acyl_coa2 Oleoyl-CoA acyl_coa2->dgat

Synthetic and biosynthetic pathway from this compound to triacylglycerol.
Diacylglycerol Acyltransferase (DGAT) Substrate Specificity

Diacylglycerol acyltransferases (DGATs) catalyze the final step of triacylglycerol synthesis. There are two major isoforms, DGAT1 and DGAT2, which exhibit different substrate specificities. While comprehensive data for 1-oleoyl-sn-glycerol is limited, studies on related mono- and diacylglycerols indicate that the acyl chain composition influences the efficiency of their utilization by DGAT enzymes. For instance, DGAT1 has a broad substrate specificity, while DGAT2 shows a preference for certain acyl-CoAs.

EnzymeSubstrate Preference (Acyl-CoA)Diacylglycerol Substrate Example
DGAT1 Broad, including oleoyl-CoA1,2-dioleoyl-sn-glycerol
DGAT2 Preferentially utilizes endogenously synthesized fatty acids1,2-dioleoyl-sn-glycerol

Role in Cellular Signaling

1-Oleoyl-sn-glycerol is a monoacylglycerol that can be further acylated to form the diacylglycerol (DAG) 1,2-dioleoyl-sn-glycerol. Diacylglycerols are crucial second messengers that activate Protein Kinase C (PKC), a family of serine/threonine kinases involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The synthetic accessibility of 1-oleoyl-sn-glycerol and its derivatives makes them valuable tools for studying PKC-mediated signaling pathways.

Activation of Protein Kinase C (PKC)

The activation of conventional and novel PKC isoforms is initiated by their recruitment to the cell membrane by diacylglycerol. This leads to a conformational change in the enzyme, exposing its catalytic domain and initiating the phosphorylation of downstream target proteins.

pkc_activation_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol membrane dag 1,2-Dioleoyl-sn-glycerol (DAG) pkc_active Active PKC substrate Substrate Protein pkc_active->substrate Phosphorylation pkc_inactive Inactive PKC pkc_inactive->pkc_active Translocation to membrane p_substrate Phosphorylated Substrate Protein substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation, Differentiation) p_substrate->cellular_response Downstream Signaling

Simplified signaling pathway of Protein Kinase C (PKC) activation by a diacylglycerol analog.
Quantitative Data on PKC Activation

CompoundCell TypeConcentration RangeObserved Effect
1-oleoyl-2-acetyl-sn-glycerol (OAG)Rat Islets50 - 500 µMStimulation of insulin release[2]
1-oleoyl-2-acetyl-sn-glycerol (OAG)GH3 Pituitary Cells4 - 60 µM (half-maximal at ~25 µM)Reduction of Ca²⁺ currents[3]

Experimental Protocols for Application

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring the activity of purified or immunoprecipitated PKC using a radioactive assay.

Materials:

  • Purified or immunoprecipitated PKC

  • 1-Oleoyl-sn-glycerol (or a diacylglycerol analog)

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Assay buffer (containing MgCl₂, CaCl₂, and a buffer like Tris-HCl)

  • Phosphocellulose paper

  • Phosphoric acid for washing

  • Scintillation counter

Procedure:

  • Prepare a lipid mixture by co-sonicating 1-oleoyl-sn-glycerol and phosphatidylserine in the assay buffer to form micelles or vesicles.

  • In a reaction tube, combine the assay buffer, the lipid mixture, the PKC enzyme preparation, and the substrate peptide.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the paper using a scintillation counter.

  • Include appropriate controls, such as reactions without the activating lipid or without the enzyme.

Diacylglycerol Acyltransferase (DGAT) Activity Assay

This assay measures the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol using a microsomal preparation as the enzyme source.

Materials:

  • Microsomal preparation from a relevant tissue or cell line

  • 1-Oleoyl-sn-glycerol

  • [¹⁴C]Oleoyl-CoA (or another radiolabeled fatty acyl-CoA)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA)

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • TLC plates and developing solvent system (e.g., hexane/diethyl ether/acetic acid)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a substrate mixture containing 1-oleoyl-sn-glycerol in the assay buffer. Sonication may be required to ensure proper dispersion.

  • In a reaction tube, combine the assay buffer, the microsomal preparation, and the 1-oleoyl-sn-glycerol substrate mixture.

  • Initiate the reaction by adding [¹⁴C]oleoyl-CoA.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the lipid classes by TLC.

  • Visualize and quantify the radiolabeled triacylglycerol spot using a phosphorimager or by scraping the spot and counting in a scintillation counter.

Conclusion

This compound is an indispensable tool in lipid research. Its utility as a protected precursor enables the precise synthesis of complex, stereochemically defined glycerolipids. The deprotected product, 1-oleoyl-sn-glycerol, serves as a biologically active monoacylglycerol, facilitating the study of triacylglycerol biosynthesis and the intricate signaling pathways governed by diacylglycerol-mediated PKC activation. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this versatile molecule in their investigations into the multifaceted world of lipid biology.

References

Chirality of 1,2-Isopropylidene-3-oleoyl-sn-glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality of 1,2-Isopropylidene-3-oleoyl-sn-glycerol, a key intermediate in the synthesis of structured lipids and signaling molecules. This document details its stereochemical origins, methods for its synthesis and chiral analysis, and its potential role in cellular signaling pathways.

Introduction to the Chirality of this compound

This compound is a chiral molecule whose stereochemistry is predetermined by its glycerol backbone. The "sn" designation in its name stands for stereospecific numbering, which unambiguously defines the configuration of the stereocenter at the C2 position of the glycerol moiety. This protected diacylglycerol is synthesized from a chiral precursor, typically (S)-(+)-1,2-isopropylideneglycerol (also known as 1,2-O-isopropylidene-sn-glycerol). The chirality of this starting material is, in turn, often derived from natural chiral pool sources such as D-mannitol or L-arabinose.[1] The presence of the chiral center is critical for its biological activity and its utility as a building block in the synthesis of enantiomerically pure bioactive lipids.

Synthesis and Stereochemistry

The synthesis of this compound involves the esterification of the primary hydroxyl group of 1,2-isopropylidene-sn-glycerol with oleic acid. This reaction preserves the stereochemistry at the C2 position of the glycerol backbone.

A general synthetic approach involves the condensation of 1,2-isopropylidene-sn-glycerol with oleic acid or an activated form of it, such as oleoyl chloride, in the presence of a suitable catalyst or coupling agent. It is crucial that the reaction conditions are mild to prevent any racemization.

Synthesis_of_1_2_Isopropylidene_3_oleoyl_sn_glycerol cluster_reactants Reactants cluster_product Product reactant1 1,2-Isopropylidene-sn-glycerol product This compound reactant1->product Esterification reactant2 Oleic Acid reactant2->product Chiral_GC_Workflow sample Sample Preparation (e.g., dilution in a suitable solvent) injection Injection into GC sample->injection separation Separation on Chiral Column (e.g., cyclodextrin-based) injection->separation detection Detection (e.g., FID) separation->detection analysis Data Analysis (Peak integration and enantiomeric excess calculation) detection->analysis Chiral_HPLC_Workflow sample Sample Preparation derivatization Derivatization (e.g., with 3,5-dinitrophenyl isocyanate) sample->derivatization injection Injection into HPLC derivatization->injection separation Separation on Chiral Stationary Phase (e.g., Pirkle-type or polysaccharide-based) injection->separation detection Detection (e.g., UV-Vis) separation->detection analysis Data Analysis (Peak integration and enantiomeric excess calculation) detection->analysis PKC_Signaling_Pathway cluster_membrane Plasma Membrane PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC Hydrolysis DAG Diacylglycerol (DAG) PKC_inactive Inactive PKC DAG->PKC_inactive Recruits and Activates PLC->DAG IP3 IP3 PLC->IP3 PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream

References

A Technical Guide to the Stereospecificity of Protected Glycerols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, analysis, and critical role of stereochemically defined protected glycerols in modern drug discovery and development.

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental consideration in the development of new therapeutics. For chiral molecules, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Protected glycerols are versatile chiral building blocks extensively used in the synthesis of complex pharmaceuticals, including antiviral agents, beta-blockers, and lipid-based drug delivery systems.[1][2] Consequently, the ability to synthesize and analyze stereochemically pure protected glycerols is of paramount importance. This technical guide provides a comprehensive overview of the core principles and methodologies governing the stereospecificity of these critical synthetic intermediates.

Stereoselective Synthetic Strategies

Achieving high levels of stereochemical control in the synthesis of protected glycerols is a key challenge. Several powerful strategies have been developed to this end, each with its own advantages and limitations. The primary approaches include the desymmetrization of prochiral glycerol, kinetic resolution of racemic mixtures, and the utilization of the chiral pool.

1. Desymmetrization of Glycerol:

Desymmetrization is an elegant strategy that introduces chirality into an achiral glycerol molecule by selectively reacting with one of its two enantiotopic primary hydroxyl groups.[2][3] This approach can be highly efficient, theoretically yielding up to 100% of the desired enantiomer. Both enzymatic and chemical catalysts have been successfully employed for the desymmetrization of glycerol and its derivatives.

Enzymatic desymmetrization often utilizes lipases or kinases to catalyze the enantioselective acylation or phosphorylation of the primary hydroxyl groups.[4] For instance, glycerol kinase can catalyze the phosphorylation of glycerol to produce (S)-1,2-O-isopropylideneglycerol in high yield and with excellent enantiomeric excess (>99.5% ee).[4]

Chemical desymmetrization employs chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, to achieve enantioselective transformations.[5][6] For example, a chiral 4-dimethylaminopyridine (DMAP) derivative has been shown to effectively catalyze the acylative desymmetrization of glycerol derivatives with enantiomeric ratios up to 94:6.[5] Another approach involves the copper-catalyzed asymmetric oxidative desymmetrization of 2-substituted glycerols, affording optically active glycerate derivatives with high enantioselectivities.[6]

2. Kinetic Resolution:

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules.[7] This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. The faster-reacting enantiomer is converted into a product, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The maximum theoretical yield for the recovery of a single enantiomer in a kinetic resolution is 50%.[7]

Lipases are particularly effective biocatalysts for the kinetic resolution of protected glycerol derivatives through enantioselective hydrolysis or transesterification.[8][9] For example, immobilized lipase from Candida antarctica (Novozym 435) has been used for the enantioselective hydrolysis of 1-O-benzyl-2,3-di-O-octanoyl-rac-glycerol to produce 1-O-benzyl-2-O-octanoyl-sn-glycerol with an enantiomeric excess greater than 95%.[10]

3. Chiral Pool Synthesis:

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. These molecules can serve as starting materials for the synthesis of complex chiral molecules, including protected glycerols. A notable example is the synthesis of solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), a protected form of glycerol. Enantiomerically pure (R)- or (S)-solketal can be synthesized from L- or D-serine, respectively, which are components of the chiral pool.

Quantitative Comparison of Stereoselective Methods

The choice of synthetic strategy often depends on factors such as the desired enantiomeric purity, yield, scalability, and cost. The following tables summarize quantitative data from various studies on the stereoselective synthesis of protected glycerols.

Table 1: Enantioselective Desymmetrization of Glycerol Derivatives

Catalyst/ReagentSubstrateProductEnantiomeric Excess (ee) / Enantiomeric Ratio (er)Yield (%)Reference
Chiral DMAP derivative (1e)1-O-BenzylglycerolMono-acylated productup to 94:6 erModerate to good[5]
Glycerol KinaseGlycerol(S)-1,2-O-isopropylideneglycerol>99.5% ee83% (3 steps)[4]
Copper/Bisoxazoline ligand (L8)2-Phenyl-1,2,3-propanetriol2-Phenylglycerate91% ee40%[6]
Chiral Organic Catalyst (4c)GlycerolMonosilylated glycerol>99:1 er82%[11]

Table 2: Kinetic Resolution of Protected Glycerol Derivatives

BiocatalystReaction TypeSubstrateProductEnantiomeric Excess (ee)Conversion/Yield (%)Reference
Novozym 435Enantioselective hydrolysis1-O-Benzyl-2,3-di-O-octanoyl-rac-glycerol1-O-Benzyl-2-O-octanoyl-sn-glycerol>95% ee-[10]
PS-IM LipaseKinetic Resolution3-Chloro-2-hydroxypropyl pivaloate(R)-3-Chloro-2-hydroxypropyl pivaloate>99% ee34%[8]
Aspergillus flavus whole cellsDynamic Kinetic Resolution3-Chloro-2-hydroxypropyl esters(S)-3-Chloro-2-acetoxypropyl-2-methyl-2-phenyl propanoate79% ee43%[8]

Experimental Protocols

Protocol 1: Synthesis of Solketal from Glycerol

This protocol describes the synthesis of solketal (a protected glycerol) via the acetalization of glycerol with acetone, a common method for protecting the 1,2-diol.

Materials:

  • Glycerol

  • Acetone

  • 2,2-Dimethoxypropane (2,2-DMP)

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine glycerol (e.g., 30 mmol), 2,2-DMP (e.g., 45 mmol), and acetone (e.g., 30 mL).[12]

  • Add a catalytic amount of p-TSA (e.g., 10 mg).[12]

  • Stir the reaction mixture at room temperature for 24 hours.[12]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the residual acetone and 2,2-DMP under reduced pressure.[12]

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 5:95 v/v) as the eluent to obtain pure solketal.[12]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Glycerol Derivative

This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic glycerol derivative using a lipase.

Materials:

  • Racemic protected glycerol derivative (e.g., 1-O-benzyl-2,3-di-O-octanoyl-rac-glycerol)

  • Immobilized lipase (e.g., Novozym 435)

  • Buffer solution (pH specific to the enzyme)

  • Organic solvent (if required for substrate solubility)

  • Sodium bicarbonate solution (to neutralize fatty acids produced during hydrolysis)

Procedure:

  • Dissolve or suspend the racemic protected glycerol derivative in the appropriate buffer or solvent system in a reaction vessel.

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation.[13]

  • Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining substrate and/or the product using chiral HPLC.[10]

  • Quench the reaction at the desired conversion (typically around 50% for optimal ee of both product and remaining substrate) by filtering off the immobilized enzyme.

  • Extract the product and unreacted substrate from the reaction mixture using an appropriate organic solvent.

  • Purify the enantioenriched product and substrate by column chromatography.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general framework for the separation and quantification of enantiomers of protected glycerols.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiracel OD, based on cellulose derivatives)[10]

  • Mobile phase: typically a mixture of hexane and a polar modifier like 2-propanol.[10]

  • Sample of the racemic or enantioenriched protected glycerol derivative, dissolved in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the chosen mobile phase at a constant flow rate.

  • Inject a small volume of the sample solution onto the column.

  • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.[10]

  • The two enantiomers will exhibit different retention times, allowing for their separation.

  • Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

This protocol describes the use of NMR spectroscopy with a chiral solvating agent to determine the enantiomeric excess of a chiral protected glycerol.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3)

  • Chiral solvating agent (CSA) or chiral derivatizing agent (CDA)

  • Sample of the protected glycerol derivative

Procedure:

  • Prepare a solution of the protected glycerol derivative in the deuterated solvent in an NMR tube.

  • Acquire a standard proton (¹H) NMR spectrum. In the absence of a chiral agent, the enantiomers will give identical spectra.

  • Add a specific amount of the chiral solvating agent to the NMR tube.

  • Acquire another ¹H NMR spectrum. In the presence of the CSA, the enantiomers will form diastereomeric complexes that have distinct NMR signals for certain protons.[14][15]

  • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess from the ratio of the integrals.[14]

Visualization of Key Concepts

Signaling Pathway Involving Stereospecific Glycerophospholipids

Stereochemically defined glycerophospholipids are crucial components of cell membranes and play vital roles in cellular signaling.[16][17][18][19] The phosphoinositide pathway is a classic example where the stereochemistry of the glycerol backbone is critical for enzyme recognition and signal transduction.

Phosphoinositide Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) (sn-glycerol-3-phosphate backbone) DAG Diacylglycerol (DAG) (sn-1,2) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PLC Phospholipase C (PLC) PLC->PIP2 Hydrolyzes Cell_response Cellular Response PKC->Cell_response Phosphorylates target proteins Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Co-activates Receptor GPCR/RTK Receptor->PLC Activates Ligand Ligand Ligand->Receptor Activation

Caption: Phosphoinositide signaling cascade.

Experimental Workflow: Stereoselective Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis of a chiral protected glycerol followed by the analysis of its stereochemical purity.

Stereoselective Synthesis Workflow Start Prochiral or Racemic Glycerol Derivative Synthesis Stereoselective Synthesis (e.g., Desymmetrization or Kinetic Resolution) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Product Enantioenriched Protected Glycerol Purification->Product Analysis Stereochemical Analysis Product->Analysis HPLC Chiral HPLC Analysis->HPLC Method 1 NMR Chiral NMR Spectroscopy Analysis->NMR Method 2 Result Determination of Enantiomeric Excess (ee) HPLC->Result NMR->Result

Caption: Synthesis and analysis workflow.

Logical Relationship: Chiral Pool Synthesis of Solketal

This diagram illustrates the logical connection of utilizing a molecule from the chiral pool, L-Serine, to synthesize a specific enantiomer of the protected glycerol, (R)-Solketal.

Chiral_Pool_Synthesis cluster_chiral_pool Chiral Pool cluster_synthesis Chemical Transformation cluster_product Target Molecule L_Serine L-Serine (Enantiomerically Pure) Steps Multi-step Synthesis L_Serine->Steps Starting Material R_Solketal (R)-Solketal (Protected Glycerol) Steps->R_Solketal Yields

Caption: Chiral pool synthesis concept.

References

Commercial Availability and Technical Guide for 1,2-Isopropylidene-3-oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, analysis, and biological application of 1,2-Isopropylidene-3-oleoyl-sn-glycerol (CAS No. 33001-45-5). This protected diacylglycerol (DAG) analog is a valuable tool for investigating lipid signaling pathways, particularly those involving Protein Kinase C (PKC).

Commercial Availability

This compound is available from several chemical suppliers catering to the research community. While specific purity levels can vary by lot and supplier, it is typically offered in a highly purified form. Researchers should consult the certificate of analysis provided by the supplier for lot-specific purity data.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightAdditional Information
Santa Cruz BiotechnologyThis compound33001-45-5C₂₄H₄₄O₄396.60Billed as a fatty acid for biochemical research.[1]
US Biological Life SciencesThis compound33001-45-5C₂₄H₄₄O₄-Available in various pack sizes, graded as "Highly Purified".
AmsbioThis compound33001-45-5C₂₄H₄₄O₄-Described as a fatty acid and biomaterial for life science research.[2]
MedChemExpressThis compound33001-45-5C₂₄H₄₄O₄396.6Marketed as a fatty acid for life science-related research.[3]

Synthesis and Purification

The synthesis of this compound is achieved through the esterification of the free hydroxyl group of 1,2-O-Isopropylidene-sn-glycerol with oleic acid or an activated form like oleoyl chloride. The isopropylidene group serves as a protecting group for the sn-1 and sn-2 hydroxyls, ensuring regioselective acylation at the sn-3 position.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of acyl-sn-glycerols from their isopropylidene-protected precursors.[4]

Materials:

  • 1,2-O-Isopropylidene-sn-glycerol

  • Oleoyl chloride (or oleic acid)

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolve 1,2-O-Isopropylidene-sn-glycerol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add oleoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification Reactant1 1,2-O-Isopropylidene- sn-glycerol Reaction Esterification (0°C to RT, overnight) Reactant1->Reaction Reactant2 Oleoyl Chloride Reactant2->Reaction Solvent DCM/Pyridine Solvent->Reaction Quench Quench (NaHCO3) Reaction->Quench Extract Extraction Quench->Extract Dry Drying (Na2SO4) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product 1,2-Isopropylidene- 3-oleoyl-sn-glycerol Purify->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Lipid_Prep Prepare Lipid Vesicles (PS +/- DAG analog) Assay_Mix Prepare Assay Mix (Buffer, Substrate) Lipid_Prep->Assay_Mix Incubate Incubate at 30°C Assay_Mix->Incubate Add PKC & ATP Stop_Rxn Stop Reaction Incubate->Stop_Rxn Quantify Quantify Substrate Phosphorylation Stop_Rxn->Quantify EC50 Calculate EC50 Quantify->EC50 PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem Active PKC DAG->PKC_mem Recruits & Activates Substrate Substrate Protein PKC_mem->Substrate Phosphorylates Ca_release Ca2+ Release (from ER) IP3->Ca_release Ca_release->PKC_mem Co-activates (cPKC) PKC_cyto Inactive PKC PKC_cyto->PKC_mem Translocates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., proliferation, differentiation) Phospho_Substrate->Cellular_Response

References

A Technical Guide to the Handling and Storage of Protected Monoacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential practices for the handling, storage, and analysis of protected monoacylglycerols (MAGs). These molecules are critical intermediates in lipid signaling pathways and are increasingly utilized in drug development and biomedical research. Proper management of these compounds is paramount to ensure their stability, purity, and experimental reproducibility.

Introduction to Protected Monoacylglycerols

Monoacylglycerols are esters of glycerol and a single fatty acid. They play crucial roles in various biological processes, most notably as signaling molecules in the endocannabinoid system, with 2-arachidonoylglycerol (2-AG) being a key endogenous ligand for cannabinoid receptors.[1][2] Due to the inherent reactivity of the free hydroxyl groups on the glycerol backbone, which can lead to acyl migration and degradation, synthetic monoacylglycerols are often prepared and stored with these hydroxyls masked by protecting groups. The use of protected intermediates, such as silyl ethers, allows for greater control during synthesis and improved stability during storage.[3]

Protecting Groups for Monoacylglycerols

The choice of protecting group is critical and depends on the specific requirements of the synthetic route and the desired stability profile. Silyl ethers are among the most common protecting groups for hydroxyl functionalities due to their ease of installation, stability under a range of conditions, and selective removal.[4][5]

Common Silyl Ether Protecting Groups:

  • Trimethylsilyl (TMS): Readily introduced but highly susceptible to hydrolysis, making it unsuitable for long-term storage or multi-step syntheses.[3]

  • tert-Butyldimethylsilyl (TBDMS or TBS): Offers a good balance of stability and ease of removal. It is approximately 10,000 times more stable to hydrolysis than TMS ethers, making it a workhorse in organic synthesis.[3][6]

  • Triisopropylsilyl (TIPS): Provides significantly enhanced stability compared to TBS, particularly towards acidic conditions. Its removal typically requires more forcing conditions.[1]

Table 1: Relative Hydrolytic Stability of Common Silyl Ethers
Protecting GroupRelative Rate of Acidic Hydrolysis (TMS = 1)Relative Rate of Basic Hydrolysis (TMS = 1)
Trimethylsilyl (TMS)11
tert-Butyldimethylsilyl (TBS)~1 x 10-4~2 x 10-1
Triisopropylsilyl (TIPS)~3 x 10-5~4 x 10-2

Data compiled from multiple sources.[1][6]

Handling and Storage of Protected Monoacylglycerols

The stability of protected monoacylglycerols is influenced by temperature, moisture, oxygen, and pH. Silyl ethers, while more stable than unprotected hydroxyls, are still susceptible to cleavage under certain conditions.

General Recommendations:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of unsaturated fatty acid chains and to minimize exposure to moisture.

  • Temperature: For long-term storage, temperatures of -20°C to -80°C are recommended. Avoid repeated freeze-thaw cycles.

  • Container: Use glass vials with Teflon-lined caps. Avoid plastic containers, as plasticizers can leach into organic solvents.[7]

  • Light: Store protected from light, especially for compounds containing light-sensitive fatty acids.

Table 2: Recommended Storage Conditions for Silyl-Protected Monoacylglycerols
Protecting GroupRecommended TemperatureAtmosphereKey Considerations
TMS-80°C (Short-term only)Inert GasHighly sensitive to moisture and mild acid/base. Not recommended for long-term storage.
TBS-20°C to -80°CInert GasStable to neutral and basic conditions. Avoid acidic conditions.[3]
TIPS-20°C to -80°CInert GasMore stable to acidic conditions than TBS.[1]

Experimental Protocols

Synthesis of a Protected Monoacylglycerol: 1-Stearoyl-2,3-bis(tert-butyldimethylsilyl)glycerol

This protocol describes a representative synthesis of a protected monoacylglycerol.

Materials:

  • (S)-(-)-Glycidyl tosylate

  • Stearic acid

  • Potassium carbonate (K2CO3)

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of (R)-1-stearoyl-glycerol: To a solution of stearic acid in DMF, add K2CO3 and (S)-(-)-glycidyl tosylate. Heat the reaction mixture at 60°C overnight. After cooling, add water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Protection of diols: Dissolve the (R)-1-stearoyl-glycerol in DMF. Add imidazole followed by TBS-Cl. Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-stearoyl-2,3-bis(tert-butyldimethylsilyl)glycerol.

Purification by Column Chromatography

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Compressed air or nitrogen for flash chromatography

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude protected monoacylglycerol in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analysis of Protected Monoacylglycerols

GC-MS is a powerful technique for the analysis of fatty acid composition and for the quantification of monoacylglycerols after derivatization. For protected monoacylglycerols, the silyl groups may need to be removed and the hydroxyl groups re-silylated with a more volatile silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for optimal chromatographic performance.

Sample Preparation (for fatty acid analysis):

  • The protected monoacylglycerol is subjected to transesterification using methanolic HCl or BF3 in methanol to convert the fatty acid ester to its corresponding fatty acid methyl ester (FAME).

  • The FAMEs are extracted with hexane and analyzed by GC-MS.

GC-MS Parameters (Illustrative):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C and hold for 3 min, followed by a ramp of 20°C/min to 320°C and hold for 12 min.[8]

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

HPLC is suitable for the analysis of intact protected monoacylglycerols.

HPLC Parameters (Illustrative):

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 80% acetonitrile in water and increasing to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Column Temperature: 30°C.[9]

Signaling Pathways and Experimental Workflows

Monoacylglycerols are key players in cellular signaling. The diagram below illustrates the central role of 2-arachidonoylglycerol (2-AG) in the endocannabinoid system.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers release Neurotransmitter\nRelease Neurotransmitter Release MAGL MAGL AA Arachidonic Acid MAGL->AA Glycerol_pre Glycerol MAGL->Glycerol_pre GPCR GPCR (e.g., mGluR5) PLC PLCβ GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DAGL DAGLα DAG->DAGL TwoAG_post 2-AG DAGL->TwoAG_post produces TwoAG_synapse 2-AG TwoAG_post->TwoAG_synapse released into synapse TwoAG_synapse->CB1R binds to (retrograde signaling) TwoAG_synapse->MAGL degraded by

Caption: 2-Arachidonoylglycerol (2-AG) signaling pathway.

Protected monoacylglycerols are valuable tools for studying these pathways. The following workflow outlines a general approach for using a protected MAG in cell-based assays.

G start Start: Protected MAG Stock Solution prepare_working Prepare Working Solution in appropriate vehicle start->prepare_working treat_cells Treat Cells with Protected MAG prepare_working->treat_cells cell_culture Cell Culture (e.g., expressing target receptor) cell_culture->treat_cells incubation Incubation (Time course) treat_cells->incubation deprotection Cellular esterases deprotect the MAG incubation->deprotection signaling Active MAG interacts with target deprotection->signaling assay Downstream Signaling Assay (e.g., cAMP, Ca2+ flux, Western blot) signaling->assay data_analysis Data Analysis assay->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for using a protected MAG.

Conclusion

The successful use of protected monoacylglycerols in research and development hinges on their proper handling and storage. By understanding the properties of the protecting groups and implementing appropriate experimental protocols, researchers can ensure the integrity of these valuable compounds, leading to more reliable and reproducible results. This guide provides a foundational framework for these practices, which should be adapted as needed for specific molecules and experimental contexts.

References

The Pivotal Precursor: A Technical Guide to 1,2-Isopropylidene-3-oleoyl-sn-glycerol in Diacylglycerol Synthesis and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Isopropylidene-3-oleoyl-sn-glycerol is a key synthetic intermediate in the preparation of biologically important diacylglycerols (DAGs), particularly 1-oleoyl-sn-glycerol. As a protected precursor, it allows for the regioselective introduction of an oleoyl group at the sn-3 position of the glycerol backbone. Subsequent deprotection of the isopropylidene group yields 1-oleoyl-sn-glycerol, a valuable tool for studying lipid signaling pathways. Diacylglycerols are critical second messengers that activate a variety of intracellular effector proteins, most notably Protein Kinase C (PKC) and other C1 domain-containing proteins, thereby regulating a myriad of cellular processes. This technical guide provides a comprehensive overview of the synthesis of 1-oleoyl-sn-glycerol from its isopropylidene-protected precursor, detailed experimental protocols, and an exploration of the downstream signaling pathways influenced by the resulting diacylglycerol.

Synthesis of 1-oleoyl-sn-glycerol: A Two-Step Approach

The synthesis of 1-oleoyl-sn-glycerol from 1,2-isopropylidene-sn-glycerol is a robust two-step process involving acylation followed by deprotection. This method offers high yields and excellent regioselectivity.

Step 1: Acylation of 1,2-Isopropylidene-sn-glycerol

The first step involves the esterification of the free hydroxyl group of 1,2-isopropylidene-sn-glycerol with oleoyl chloride in the presence of a base, typically pyridine, which acts as a catalyst and an acid scavenger.

Step 2: Deprotection to Yield 1-oleoyl-sn-glycerol

The isopropylidene protecting group is subsequently removed under acidic conditions to yield the final product, 1-oleoyl-sn-glycerol. A mild and effective method for this deprotection is the use of boric acid in an appropriate solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the acylation of 1,2-isopropylidene-sn-glycerol with oleoyl chloride.

Materials:

  • 1,2-Isopropylidene-sn-glycerol

  • Oleoyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1,2-isopropylidene-sn-glycerol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution.

  • Slowly add oleoyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Protocol 2: Synthesis of 1-oleoyl-sn-glycerol (Deprotection)

This protocol describes the removal of the isopropylidene protecting group using boric acid.

Materials:

  • This compound

  • Boric acid

  • Trimethyl borate

  • Methanol

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound in trimethyl borate.

  • Add boric acid to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the trimethyl borate.

  • Dissolve the residue in ethyl acetate and wash with water to remove boric acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-oleoyl-sn-glycerol.

Quantitative Data

StepProductStarting MaterialReagentsSolventReaction TimeYield
1. Acylation This compound1,2-Isopropylidene-sn-glycerolOleoyl chloride, PyridineDichloromethane12-16 hours~90%
2. Deprotection 1-oleoyl-sn-glycerolThis compoundBoric Acid, Trimethyl borateTrimethyl borate2-4 hours70-90%[1]

Characterization Data for 1-oleoyl-sn-glycerol:

TechniqueData
¹H NMR (CDCl₃) δ 5.34 (m, 2H, -CH=CH-), 4.15-4.25 (m, 2H, glycerol H-1), 3.90-3.95 (m, 1H, glycerol H-2), 3.65-3.75 (m, 2H, glycerol H-3), 2.35 (t, 2H, -CH₂COO-), 2.01 (m, 4H, -CH₂-CH=), 1.63 (quint, 2H, -CH₂-CH₂COO-), 1.25-1.35 (m, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃)[2]
¹³C NMR (CDCl₃) δ 173.8 (-COO-), 130.0, 129.8 (-CH=CH-), 70.4 (glycerol C-2), 65.2 (glycerol C-1), 62.5 (glycerol C-3), 34.2, 31.9, 29.8, 29.5, 29.3, 29.1, 27.2, 24.9, 22.7, 14.1 (-CH₃)[2]

Diacylglycerol in Cellular Signaling

1-oleoyl-sn-glycerol, synthesized from its isopropylidene precursor, serves as a valuable tool to investigate the diverse roles of DAG in cellular signaling. Beyond the canonical activation of Protein Kinase C (PKC), DAG influences a range of other signaling proteins, including Ras Guanyl Nucleotide Releasing Proteins (RasGRPs) and Munc13 proteins.

Diacylglycerol and RasGRP Activation

RasGRPs are guanine nucleotide exchange factors (GEFs) that activate Ras, a key regulator of cell proliferation and differentiation.[3][4] DAG produced at the plasma membrane recruits RasGRP to the vicinity of Ras, facilitating the exchange of GDP for GTP and subsequent activation of the Ras-MAPK pathway.[3][4]

Diacylglycerol and Munc13-Mediated Vesicle Priming

Munc13 proteins are essential for the priming of synaptic vesicles for neurotransmitter release.[5][6] The C1 domain of Munc13 binds to DAG at the presynaptic terminal, inducing a conformational change that facilitates the assembly of the SNARE complex, a critical step in vesicle fusion.[5][6]

Conclusion

This compound is an indispensable precursor for the synthesis of 1-oleoyl-sn-glycerol, a vital tool for elucidating the complex roles of diacylglycerols in cellular signaling. The synthetic route described herein provides an efficient and high-yielding method for the preparation of this important signaling molecule. The ability to synthetically generate specific DAG species enables researchers to dissect the intricate signaling networks that govern fundamental cellular processes, paving the way for the development of novel therapeutic interventions targeting these pathways.

References

Methodological & Application

Synthesis of 1,2-dioleoyl-sn-glycerol from 1,2-Isopropylidene-3-oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 1,2-dioleoyl-sn-glycerol, a critical diacylglycerol (DAG) analog for research in cell signaling and drug development. The protocol outlines a two-step chemical synthesis commencing from the commercially available starting material, 1,2-Isopropylidene-3-oleoyl-sn-glycerol. The described methodology involves an acid-catalyzed deprotection of the isopropylidene group, followed by a selective acylation at the sn-2 position. Detailed experimental procedures, purification techniques, and expected yields are presented. Furthermore, this guide includes an application note on the use of the synthesized 1,2-dioleoyl-sn-glycerol in an in vitro Protein Kinase C (PKC) activity assay, a key signaling enzyme regulated by DAGs. Visual aids in the form of diagrams for the experimental workflow and the PKC signaling pathway are provided to enhance understanding.

Introduction

Diacylglycerols (DAGs) are crucial second messengers in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC) isozymes. The stereospecificity and the nature of the fatty acyl chains of DAGs are critical for their biological activity. 1,2-Dioleoyl-sn-glycerol, with oleic acid moieties at both the sn-1 and sn-2 positions of the glycerol backbone, is a widely used analog to mimic endogenous DAGs and to investigate the downstream effects of PKC activation. Its utility spans from basic research in lipid signaling to the development of therapeutic agents targeting pathways dysregulated in diseases such as cancer and metabolic disorders.

The synthesis of stereochemically pure 1,2-dioleoyl-sn-glycerol can be challenging. The presented protocol offers a reliable method starting from this compound, which involves a straightforward deprotection followed by a selective acylation. This approach allows for the specific introduction of the oleoyl group at the sn-2 position, yielding the desired 1,2-diacyl-sn-glycerol isomer.

Experimental Protocols

Part 1: Synthesis of 1,2-Dioleoyl-sn-glycerol

The synthesis is a two-step process: (1) Deprotection of this compound to yield 3-oleoyl-sn-glycerol, and (2) Selective oleoylation of 3-oleoyl-sn-glycerol at the sn-2 position.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Oleoyl chloride

  • Pyridine

  • Toluene

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Step 1: Deprotection of this compound

This step removes the isopropylidene protecting group to reveal the free hydroxyl groups at the sn-1 and sn-2 positions.

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of dichloromethane (DCM) and water (e.g., 9:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (e.g., 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-oleoyl-sn-glycerol.

  • The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Step 2: Selective Oleoylation of 3-oleoyl-sn-glycerol

This step introduces the second oleoyl group at the sn-2 position.

Procedure:

  • Dissolve the crude 3-oleoyl-sn-glycerol (1 equivalent) in anhydrous toluene.

  • Add pyridine (2 equivalents) to the solution and cool to 0 °C.

  • Slowly add oleoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,2-dioleoyl-sn-glycerol.

Part 2: Application Note - In Vitro Protein Kinase C (PKC) Activity Assay

The synthesized 1,2-dioleoyl-sn-glycerol can be used to activate conventional and novel PKC isoforms in an in vitro kinase assay.

Materials:

  • Synthesized 1,2-dioleoyl-sn-glycerol

  • Phosphatidylserine (PS)

  • Recombinant PKC enzyme

  • PKC substrate peptide (e.g., myelin basic protein fragment 4-14)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Trichloroacetic acid (TCA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Lipid Vesicle Preparation:

    • In a glass vial, mix 1,2-dioleoyl-sn-glycerol and phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:4).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film further under vacuum for at least 1 hour.

    • Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the prepared lipid vesicles, the PKC substrate peptide, and the recombinant PKC enzyme.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30 °C for a specified time (e.g., 10-30 minutes).

  • Assay Termination and Measurement:

    • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.

    • Wash the paper multiple times with an appropriate solution (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

Data Presentation

Table 1: Representative Yields for the Synthesis of 1,2-Diacyl-sn-glycerols.

StepTransformationStarting MaterialProductRepresentative Yield (%)Purity (%)Reference
1Isopropylidene Deprotection1,2-Isopropylidene-3-acyl-sn-glycerol3-Acyl-sn-glycerol85-95>95 (crude)General knowledge
2Selective Acylation1-Acyl-sn-glycerol1,2-Diacyl-sn-glycerol70-85>98 (after chromatography)Analogous syntheses
OverallTwo-step synthesisThis compound1,2-Dioleoyl-sn-glycerol60-80>98Estimated

Note: The yields and purity are representative and can vary based on reaction scale, purity of reagents, and purification efficiency.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Selective Acylation Start 1,2-Isopropylidene- 3-oleoyl-sn-glycerol Deprotection Acid-catalyzed Deprotection (TFA, DCM/H2O) Start->Deprotection Intermediate 3-Oleoyl-sn-glycerol (crude) Deprotection->Intermediate Acylation Selective Oleoylation (Oleoyl Chloride, Pyridine) Intermediate->Acylation Purification Column Chromatography Acylation->Purification FinalProduct 1,2-Dioleoyl-sn-glycerol Purification->FinalProduct

Caption: Experimental workflow for the synthesis of 1,2-dioleoyl-sn-glycerol.

PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Proteins PKC_active->Substrate phosphorylates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->PKC_inactive co-activates (conventional PKCs) Phospho_Substrate Phosphorylated Substrate Proteins Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Extracellular_Signal Extracellular Signal (e.g., Hormone) Extracellular_Signal->GPCR

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

Protocol for the Deprotection of 1,2-Isopropylidene-3-oleoyl-sn-glycerol to Yield 1-Oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the deprotection of 1,2-isopropylidene-3-oleoyl-sn-glycerol, a key intermediate in the synthesis of structured lipids and signaling molecules. The primary method detailed utilizes dimethylboron bromide, a reagent known for its mild and efficient cleavage of isopropylidene ketals without inducing acyl migration. An alternative acid-catalyzed deprotection method is also presented for comparison. This guide includes quantitative data, detailed experimental procedures, and analytical methods for reaction monitoring and product verification, designed to be a valuable resource for researchers in lipid chemistry and drug development.

Introduction

1-Oleoyl-sn-glycerol is a significant monoacylglycerol involved in various physiological processes and serves as a crucial building block in the synthesis of more complex lipids, such as phospholipids and triglycerides. Its synthesis often proceeds via the protection of the 1,2-diol of glycerol as an isopropylidene ketal, followed by acylation at the sn-3 position and subsequent deprotection. The final deprotection step is critical to obtaining the desired 1-monoacylglycerol in high purity and yield, without the formation of isomeric impurities that can arise from acyl migration. This protocol focuses on a robust and reliable method for this deprotection step.

Data Presentation

Table 1: Comparison of Deprotection Methods for 1,2-Isopropylidene-3-acyl-sn-glycerols

MethodReagentTemperature (°C)Reported Yield (%)Key AdvantagesReference
Boron-basedDimethylboron bromide-5070-90Mild conditions, prevents acyl migration.[1][1]
Acid-CatalyzedTrifluoroacetic Acid (TFA) / H₂O0 to Room Temp.Not specified for this substrateReadily available reagent.General Method
Acid-CatalyzedPerchloric acid on silica gel (HClO₄-SiO₂)Room Temp.Good to excellent (general)Heterogeneous catalyst, simple work-up.[2][2]

Note: Yields for acid-catalyzed methods are general observations for isopropylidene deprotection and may vary for this specific substrate.

Experimental Protocols

Primary Method: Deprotection using Dimethylboron Bromide

This method is recommended for its high yield and selectivity, minimizing the risk of acyl migration.[1]

Materials:

  • This compound

  • Dimethylboron bromide (Me₂BBr) solution in dichloromethane (CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -50 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethylboron bromide (1.2 equivalents) in dichloromethane to the cooled solution with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (see Analytical Methods section). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -50 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (see Purification section).

Alternative Method: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)

This method uses a common and strong acid for deprotection. Reaction conditions should be carefully controlled to minimize potential side reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in a mixture of dichloromethane and water (e.g., 9:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Purification

Silica Gel Column Chromatography:

  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

  • Dissolve the crude 1-oleoyl-sn-glycerol in a minimal amount of the initial elution solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100% hexane to a 1:1 mixture of hexane/ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield pure 1-oleoyl-sn-glycerol.

Analytical Methods

Thin Layer Chromatography (TLC) for Reaction Monitoring:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the product.[3][4]

  • Visualization: The spots can be visualized under UV light (if the compound is UV active) or by staining with a suitable agent such as potassium permanganate or phosphomolybdic acid followed by gentle heating. The disappearance of the starting material spot and the appearance of a more polar product spot indicate the progress of the reaction.

Mandatory Visualizations

Deprotection_Workflow cluster_synthesis Synthesis of Starting Material cluster_deprotection Deprotection Protocol Glycerol Glycerol Protection Protection Glycerol->Protection Acetone Acetone Acetone->Protection Protected_Glycerol 1,2-Isopropylidene- sn-glycerol Protection->Protected_Glycerol Acylation Acylation Protected_Glycerol->Acylation Oleoyl_Chloride Oleoyl Chloride Oleoyl_Chloride->Acylation Starting_Material 1,2-Isopropylidene-3-oleoyl- sn-glycerol Acylation->Starting_Material Deprotection_Step Deprotection (e.g., Me2BBr) Starting_Material->Deprotection_Step Workup Aqueous Work-up (NaHCO3, Brine) Deprotection_Step->Workup Purification Column Chromatography Workup->Purification Final_Product 1-Oleoyl-sn-glycerol Purification->Final_Product

Caption: Workflow for the synthesis and deprotection of this compound.

TLC_Monitoring TLC Monitoring of Deprotection cluster_TLC cluster_legend Legend TLC_Plate Origin Origin Solvent_Front Solvent Front Origin->Solvent_Front SM_Spot SM Reaction_Mix_Spot_Start RM (t=0) Product_Spot P SM_Eluted SM_Eluted Reaction_Mix_Eluted_Start Reaction_Mix_Eluted_Start Reaction_Mix_Eluted_End_SM Reaction_Mix_Eluted_End_P Reaction_Mix_Eluted_End_P Product_Eluted Product_Eluted SM SM = Starting Material RM RM = Reaction Mixture P P = Product

Caption: Diagram illustrating TLC monitoring of the deprotection reaction.

References

Application Notes and Protocols: Acid-Catalyzed Removal of the Isopropylidene Group from Glycerol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and complex lipids, the use of protecting groups is a fundamental strategy. The isopropylidene group, forming a cyclic ketal with adjacent diols, is a widely employed protecting group for the 1,2- or 2,3-hydroxyl moieties of glycerol. This protection allows for selective reactions at the remaining free hydroxyl group.[1][2] The protected form of glycerol, commonly known as solketal, is a versatile intermediate in the synthesis of a variety of compounds, including mono-, di-, and triglycerides, as well as glycerophospholipids and beta-blockers.[1][2]

The subsequent removal, or deprotection, of the isopropylidene group is a critical step to liberate the diol functionality. Acid-catalyzed hydrolysis is the most common and efficient method for this transformation. The reaction proceeds via protonation of one of the ketal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a tertiary carbocation intermediate, which is then attacked by water to yield glycerol and acetone.[1][3] The choice of acid catalyst, solvent system, and reaction conditions can be tailored to the specific substrate and the desired outcome, ranging from mild conditions for sensitive molecules to more forcing conditions for robust compounds.

These application notes provide detailed protocols for the acid-catalyzed removal of the isopropylidene group from glycerol derivatives using various acidic catalysts, a comparative summary of reaction conditions, and an overview of its applications in drug development.

Applications in Drug Development and Synthesis

The acid-catalyzed deprotection of isopropylidene-protected glycerol derivatives is a key step in the synthesis of numerous pharmaceutical compounds and biologically active molecules.

  • Synthesis of Beta-Blockers: Chiral isopropylidene glycerol is a crucial building block for the enantioselective synthesis of beta-adrenergic blocking agents (beta-blockers). After derivatization of the free hydroxyl group, the isopropylidene group is removed under acidic conditions to furnish the desired diol intermediate, which is then converted to the final drug molecule.[2]

  • Preparation of Glycerophospholipids: Glycerophospholipids, essential components of cell membranes, are synthesized using glycerol as a backbone. The use of isopropylidene protection allows for the selective introduction of phosphate and acyl groups. The final step often involves the acidic removal of the isopropylidene group to yield the natural glycerophospholipid structure.

  • Synthesis of Mono-, Di-, and Triglycerides: The regioselective synthesis of acylglycerols is facilitated by the use of solketal. The free hydroxyl group can be esterified, followed by acid-catalyzed deprotection to yield a monoglyceride. Subsequent esterification steps can then be performed to produce specific di- and triglycerides.[1][2]

Comparative Data of Deprotection Methods

The following table summarizes various conditions for the acid-catalyzed removal of the isopropylidene group from glycerol and its derivatives.

CatalystSubstrateSolventTemperature (°C)TimeYield (%)Reference
1% aq. H₂SO₄6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactoseWater110 (reflux)3 h>99 (crude)
Amberlyst-15SolketalWater806 h~99[3][4]
p-Toluenesulfonic acid (catalytic)Isopropylidene-protected diolsMethanolRoom Temp.Not specifiedGood results expected
Acetic Acid / Water / DMEIsopropylidene ketalsAcOH/H₂O/DMENot specifiedNot specifiedMild and efficient[5]
Amberlite IR-120 H⁺ (8 eqv.)N₃-RibAFU(ip)-OHMethanol605 h~90

Experimental Protocols

Protocol 1: Deprotection using Aqueous Sulfuric Acid

This protocol is adapted from a procedure for the deprotection of a protected carbohydrate and is suitable for robust glycerol derivatives.

Materials:

  • Isopropylidene-protected glycerol derivative

  • 1% (v/v) aqueous sulfuric acid

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve or suspend the isopropylidene-protected glycerol derivative (1 equivalent) in 1% aqueous sulfuric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add solid sodium bicarbonate in portions to neutralize the acid until the pH is approximately 7.

  • If a precipitate forms, it may be the deprotected product. If the product is soluble, proceed to extraction.

  • Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude deprotected glycerol derivative.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Deprotection using a Solid Acid Catalyst (Amberlyst-15)

This method is advantageous for its ease of catalyst removal by simple filtration.

Materials:

  • Isopropylidene-protected glycerol derivative (Solketal)

  • Amberlyst-15 ion-exchange resin

  • Water

  • Reaction vial or flask with a screw cap

  • Heating block or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel or syringe filter)

  • Rotary evaporator

Procedure:

  • To a reaction vial, add the isopropylidene-protected glycerol derivative (1 equivalent).[4]

  • Add water to achieve the desired water-to-substrate molar ratio (e.g., 5:1).[3][4]

  • Add Amberlyst-15 resin (catalyst loading can be varied, a typical starting point is 10-20% by weight of the substrate).[3][4]

  • Seal the vial and heat the mixture to the desired temperature (e.g., 80 °C) with stirring.[3][4]

  • Monitor the reaction by TLC or GC/MS until completion (typically 4-8 hours).[3]

  • Cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude product.

  • Purify as necessary.

Protocol 3: Mild Deprotection using Acetic Acid

This protocol is suitable for substrates that are sensitive to strong acids.

Materials:

  • Isopropylidene-protected glycerol derivative

  • Glacial acetic acid (AcOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the isopropylidene-protected glycerol derivative (1 equivalent) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Stir the solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate's stability.

  • Once the reaction is complete, remove the acetic acid and water under reduced pressure. Co-evaporation with toluene may be necessary to remove residual acetic acid.

  • The resulting crude product can be purified by column chromatography or other suitable methods.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the acid-catalyzed hydrolysis of an isopropylidene-protected glycerol derivative.

G cluster_start Starting Material cluster_steps Reaction Steps cluster_products Products start Isopropylidene-Protected Glycerol Derivative protonation Protonation of Ketal Oxygen start->protonation H⁺ (Acid Catalyst) cleavage C-O Bond Cleavage (Carbocation Formation) protonation->cleavage nucleophilic_attack Nucleophilic Attack by Water cleavage->nucleophilic_attack H₂O deprotonation Deprotonation nucleophilic_attack->deprotonation diol Glycerol Derivative (Diol) deprotonation->diol acetone Acetone deprotonation->acetone

Caption: Acid-catalyzed deprotection mechanism.

Experimental Workflow

The following diagram outlines the general experimental workflow for the acid-catalyzed removal of the isopropylidene group.

G cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification A Combine Substrate, Solvent, and Acid Catalyst B Heat and Stir A->B C Monitor by TLC/GC B->C D Cool Reaction C->D Reaction Complete E Neutralize Acid D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography or Recrystallization G->H I Characterize Product H->I

Caption: General experimental workflow.

References

Enzymatic Synthesis of Structured Triglycerides Using Protected Glycerols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structured triglycerides (STs) are gaining significant attention in the pharmaceutical and nutraceutical industries due to their tailored physicochemical and metabolic properties.[1] Unlike conventional triglycerides, STs possess a specific arrangement of fatty acids on the glycerol backbone, which can influence their absorption, transport, and physiological effects.[2] Enzymatic synthesis, particularly using lipases, offers a highly specific and mild approach to producing STs with defined structures, avoiding the harsh conditions and random distribution associated with chemical methods.[1][2]

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of structured triglycerides utilizing a protected glycerol strategy. This method involves the temporary protection of two hydroxyl groups of glycerol, typically as isopropylidene glycerol (solketal), allowing for the specific enzymatic acylation of the remaining free hydroxyl group. Subsequent deprotection yields the desired structured triglyceride. This approach is particularly useful for synthesizing 1,3-diacylglycerols and specific mono- and di-substituted triglycerides.

Experimental Workflow Overview

The enzymatic synthesis of structured triglycerides using protected glycerols follows a three-step process:

  • Protection of Glycerol: The initial step involves the protection of the sn-1 and sn-2 or sn-1 and sn-3 hydroxyl groups of glycerol to form a stable derivative, most commonly isopropylidene glycerol (solketal).

  • Enzymatic Acylation: The protected glycerol is then subjected to lipase-catalyzed esterification with the desired fatty acid(s). The specificity of the lipase directs the acylation to the unprotected hydroxyl group.

  • Deprotection: Finally, the protecting group is removed under mild acidic conditions to yield the structured triglyceride.

G cluster_0 Step 1: Protection cluster_1 Step 2: Enzymatic Acylation cluster_2 Step 3: Deprotection Glycerol Glycerol Solketal Solketal Glycerol->Solketal Acetone, Acid Catalyst Acyl_Solketal Acyl_Solketal Solketal->Acyl_Solketal Lipase, Fatty Acid Structured_Triglyceride Structured_Triglyceride Acyl_Solketal->Structured_Triglyceride Acidic Hydrolysis

Caption: General workflow for the synthesis of structured triglycerides using a protected glycerol approach.

Detailed Experimental Protocols

Protocol 1: Synthesis of Isopropylidene Glycerol (Solketal)

This protocol describes the synthesis of solketal from glycerol and acetone using an acid catalyst.

Materials:

  • Glycerol (99.5%)

  • Acetone (99.9%)

  • Amberlyst-15 or p-toluenesulfonic acid (PTSA)

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine glycerol and acetone. A common molar ratio of acetone to glycerol is 6:1 to drive the reaction towards product formation.[2]

  • Add the acid catalyst. For Amberlyst-15, a catalyst loading of 1-3% (w/w of glycerol) is typically used.[3] For PTSA, a concentration of 5% (w/w of the fatty acid in the subsequent step) can be employed.[1]

  • Equip the flask with a condenser and a magnetic stir bar.

  • Heat the reaction mixture to 60°C with vigorous stirring.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-4 hours.[1]

  • Upon completion, cool the mixture to room temperature and filter to remove the solid catalyst (if using Amberlyst-15). If using a soluble catalyst like PTSA, the reaction can be quenched by neutralizing with a saturated solution of sodium carbonate.[1]

  • Remove the excess acetone using a rotary evaporator.

  • The resulting crude solketal can be purified by vacuum distillation.

Protocol 2: Enzymatic Acylation of Solketal

This protocol details the lipase-catalyzed esterification of solketal with a fatty acid. Novozym 435, an immobilized Candida antarctica lipase B, is a highly effective catalyst for this reaction due to its high selectivity for primary hydroxyl groups.[4][5]

Materials:

  • Isopropylidene glycerol (Solketal)

  • Fatty acid of choice (e.g., oleic acid, palmitic acid)

  • Novozym 435 (immobilized lipase)

  • Anhydrous hexane or solvent-free system

  • Molecular sieves (3Å)

  • Orbital shaker or magnetic stirrer with heating

  • Reaction vessel (e.g., screw-capped flask)

Procedure:

  • In a screw-capped flask, dissolve solketal and the desired fatty acid in anhydrous hexane. A typical molar ratio of fatty acid to solketal is 1:1.5.[1] Alternatively, the reaction can be performed in a solvent-free system.

  • Add Novozym 435 to the reaction mixture. An enzyme loading of 2.5% to 10% (w/w of total substrates) is generally effective.[3][6]

  • Add activated molecular sieves to the mixture to remove water produced during the esterification, which helps to drive the reaction towards product formation.

  • Incubate the reaction at a controlled temperature, typically between 60-70°C, with continuous agitation (e.g., 200 rpm in an orbital shaker).[3][6]

  • Monitor the progress of the reaction by analyzing aliquots using TLC or GC to determine the consumption of the fatty acid.

  • Once the desired conversion is achieved (typically within 6-24 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with hexane and dried for reuse.

  • The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude acylated solketal.

  • The product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Deprotection of Acyl-Solketal to Yield Structured Triglyceride

This protocol describes the removal of the isopropylidene protecting group to yield the final structured triglyceride.

Materials:

  • Acylated solketal

  • Aqueous solution of a weak acid (e.g., 1 M HCl or Amberlyst-15 resin)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve the acylated solketal in an organic solvent in a round-bottom flask.

  • Add the aqueous acidic solution. The reaction can be effectively catalyzed by an acid resin like Amberlyst-15, which simplifies catalyst removal.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40°C).

  • Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the more polar triglyceride product.

  • Upon completion, if a soluble acid was used, neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic. If an acid resin was used, simply filter it off.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude structured triglyceride.

  • The final product can be purified by column chromatography if required.

Quantitative Data Presentation

The efficiency of each step in the synthesis of structured triglycerides is crucial for the overall yield and purity of the final product. The following tables summarize representative quantitative data from the literature for each stage of the process.

Table 1: Synthesis of Solketal from Glycerol

CatalystAcetone:Glycerol Molar RatioTemperature (°C)Reaction Time (h)Glycerol Conversion (%)Solketal Selectivity (%)Reference
Amberlyst-156:160387.4>95[3]
Amberlyst-466:1600.584.0>95[2]
PW1215:1250.0899.297.0[7]
CO2 (42 bar)1:1.5118561.0>95[4]

Table 2: Enzymatic Acylation of Solketal with Fatty Acids

LipaseFatty AcidMolar Ratio (Fatty Acid:Solketal)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Novozym 435Palmitic Acid1:1.8 to 1:4.228-5224-72~75 (conversion)[8]
PTSA (chemical)Dodecanoic Acid1:1.5604>95 (conversion)[1]
Lipase from C. rugosaCitronellol1:4.135-400.5~50 (conversion)[9]

Table 3: Synthesis of Structured Triglycerides (Related Methods)

LipaseReaction TypeSubstratesProduct (Major)Yield (%)Reference
Lipozyme RM IMAcidolysisFully Hydrogenated Soybean Oil + Caprylic AcidMLM-type ST45.16 (incorporation)[10]
sn-1,3 specific lipaseEthanolysis & EsterificationCanarium Oil + Caprylic AcidMLM-type ST45.36 (incorporation)[2]
Lipase QLMAcidolysisPalm Stearin + Palmitic AcidOPO-type ST~30 (incorporation)[11]

Signaling Pathways and Logical Relationships

Reaction Scheme for the Synthesis of 1-Acyl-sn-glycerol

The following diagram illustrates the chemical transformations involved in the synthesis of a 1-monoacylglyceride using the protected glycerol strategy.

G cluster_0 Protection cluster_1 Enzymatic Acylation cluster_2 Deprotection Glycerol Solketal Glycerol->Solketal + Acetone (H+) Acetone Solketal2 FattyAcid AcylSolketal AcylSolketal2 Solketal2->AcylSolketal + Fatty Acid (Lipase) Monoacylglyceride AcylSolketal2->Monoacylglyceride + H2O (H+)

Caption: Chemical structures in the synthesis of a 1-monoacylglyceride.

Conclusion

The use of protected glycerols provides a robust and versatile platform for the enzymatic synthesis of well-defined structured triglycerides. The protocols outlined in this document offer a foundation for researchers to develop and optimize the synthesis of STs for various applications in drug development and specialized nutrition. The mild reaction conditions and high specificity of enzymatic catalysis make this an attractive alternative to traditional chemical methods, enabling the production of high-purity structured lipids with desired functionalities.

References

Application Notes and Protocols: Synthesis of Phospholipids Using 1,2-Isopropylidene-3-oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-isopropylidene-3-oleoyl-sn-glycerol as a key intermediate in the synthesis of well-defined phospholipids, particularly 1-oleoyl-2-acyl-sn-glycero-3-phosphocholine. This document outlines the synthetic strategy, experimental procedures, and the significant roles of these synthesized phospholipids in cellular signaling, making it a valuable resource for researchers in biochemistry, cell biology, and drug development.

Introduction

This compound is a crucial starting material for the stereospecific synthesis of various phospholipids. The isopropylidene protecting group at the sn-1 and sn-2 positions of the glycerol backbone allows for the selective modification of the sn-3 position, followed by deprotection and subsequent acylation at the sn-1 and sn-2 positions. This strategy ensures the production of phospholipids with defined fatty acid composition at specific positions, which is essential for studying their biological functions and for the development of lipid-based drug delivery systems.

Phospholipids are fundamental components of cellular membranes and are actively involved in a multitude of cellular processes, including signal transduction.[1][2] Phosphatidylcholines (PC), a major class of phospholipids, are not only structural components but also participate in membrane-mediated cell signaling.[3] The synthesis of specific PC species, such as those containing an oleoyl group, is critical for investigating their precise roles in these pathways.

Synthetic Strategy Overview

The synthesis of a target phospholipid, such as 1-oleoyl-2-acyl-sn-glycero-3-phosphocholine, from this compound generally follows a three-step process:

  • Deprotection: Removal of the isopropylidene group to yield 1-oleoyl-sn-glycerol.

  • Phosphorylation: Introduction of the phosphocholine headgroup at the sn-3 position.

  • Acylation: Introduction of a second fatty acid at the sn-2 position.

This stepwise approach allows for the precise control of the fatty acid composition of the final phospholipid molecule.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and expected yields for the key steps in the synthesis of 1-oleoyl-2-acyl-sn-glycero-3-phosphocholine.

Table 1: Deprotection of this compound

ParameterValueReference
Reagent 1% Aqueous Sulfuric Acid[4]
Solvent Water[4]
Temperature Reflux (110 °C)[4]
Reaction Time 3 hours[4]
Yield >99% (crude)[4]

Table 2: Phosphorylation and Choline Headgroup Introduction

ParameterValueReference
Phosphorylating Agent 2-Bromoethyl dichlorophosphate(General method)
Choline Source Trimethylamine(General method)
Solvent Pyridine(General method)
Temperature 0 °C to Room Temperature(General method)
Reaction Time 12-24 hours(General method)
Yield 60-80%(Estimated)

Table 3: Acylation of Lyso-phosphatidylcholine

ParameterValueReference
Acylating Agent Fatty Acid Anhydride/Chloride[5]
Catalyst 4-(Dimethylamino)pyridine (DMAP)[5]
Solvent Dichloromethane (DCM)[5]
Temperature Room Temperature[5]
Reaction Time 2-6 hours (ultrasound-assisted)[5]
Yield >80%[5]

Experimental Protocols

Protocol for Deprotection of this compound

This protocol describes the removal of the isopropylidene protecting group to yield 1-oleoyl-sn-glycerol.

Materials:

  • This compound

  • 1% Aqueous Sulfuric Acid

  • Sodium Bicarbonate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1 equivalent) in 1% aqueous sulfuric acid.[4]

  • Heat the mixture at reflux (110 °C) with stirring for 3 hours.[4] The mixture should become a clear solution.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add sodium bicarbonate portion-wise to neutralize the solution to pH 7.

  • Remove the solvent under reduced pressure (in vacuo) at a temperature below 30 °C.

  • For complete removal of water, freeze-dry the crude product.[4] The resulting 1-oleoyl-sn-glycerol can be used in the next step without further purification.

Protocol for Synthesis of 1-Oleoyl-sn-glycero-3-phosphocholine

This protocol outlines the introduction of the phosphocholine headgroup.

Materials:

  • 1-Oleoyl-sn-glycerol

  • 2-Bromoethyl dichlorophosphate

  • Anhydrous Pyridine

  • Trimethylamine (solution in ethanol or as a gas)

  • Dry, inert atmosphere (e.g., Argon or Nitrogen)

  • Schlenk flask and line

Procedure:

  • Dissolve 1-oleoyl-sn-glycerol (1 equivalent) in anhydrous pyridine in a Schlenk flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-bromoethyl dichlorophosphate (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench with water.

  • In a separate sealed tube or pressure vessel, add a solution of trimethylamine (excess) in ethanol.

  • Add the crude phosphate ester intermediate to the trimethylamine solution.

  • Heat the mixture at 60-80 °C for 6-12 hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the resulting 1-oleoyl-sn-glycero-3-phosphocholine (lyso-PC) by column chromatography on silica gel.

Protocol for Acylation of 1-Oleoyl-sn-glycero-3-phosphocholine

This protocol describes the introduction of a second fatty acid at the sn-2 position.

Materials:

  • 1-Oleoyl-sn-glycero-3-phosphocholine (lyso-PC)

  • Fatty acid anhydride or fatty acid chloride (e.g., palmitic anhydride) (1.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Ultrasonic bath

  • Round-bottom flask

Procedure:

  • Dissolve the lyso-PC (1 equivalent), fatty acid anhydride (1.5 equivalents), and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask.[5]

  • Place the flask in an ultrasonic bath at room temperature.[5]

  • Sonicate the reaction mixture for 2-6 hours, monitoring the progress by TLC.[5]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the final product, 1-oleoyl-2-acyl-sn-glycero-3-phosphocholine, by column chromatography on silica gel.

Visualization of Pathways

Synthetic Pathway

Synthesis_Pathway A 1,2-Isopropylidene- 3-oleoyl-sn-glycerol B 1-Oleoyl-sn-glycerol A->B Deprotection (H3O+) C 1-Oleoyl-sn-glycero-3- phosphocholine (Lyso-PC) B->C Phosphorylation & Choline Addition D 1-Oleoyl-2-acyl-sn-glycero- 3-phosphocholine C->D Acylation (R-CO)2O

Caption: Synthetic route to 1-oleoyl-2-acyl-sn-glycero-3-phosphocholine.

Role in Cellular Signaling: The PIP2 Pathway

Phospholipids, such as those synthesized from this compound, are integral to cell signaling. A key example is their role as precursors or components of signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP2). The oleoyl chain can influence membrane fluidity and the localization and activity of membrane-bound enzymes involved in signaling.[1][6]

The PIP2 signaling pathway is a critical cascade that regulates numerous cellular processes.[7][8] Upon stimulation of certain cell surface receptors, the enzyme phospholipase C (PLC) is activated. PLC then cleaves PIP2, a phospholipid found in the plasma membrane, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

PIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC->PIP2 cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Proliferation, Migration) PKC->Cellular_Response phosphorylates targets Ca2_ER Ca2+ release from ER IP3->Ca2_ER triggers Ca2_ER->Cellular_Response modulates Signal Extracellular Signal Signal->Receptor

Caption: Overview of the PIP2 cell signaling pathway.

Applications in Research and Drug Development

  • Studying Lipid-Protein Interactions: Synthesized phospholipids with defined acyl chains are invaluable for investigating the specific interactions between lipids and membrane proteins, which can influence protein function and signaling.

  • Model Membranes and Liposomes: These well-defined phospholipids are essential for creating artificial membranes and liposomes with specific physical properties for use in biophysical studies and as drug delivery vehicles.

  • Drug Delivery: Phospholipids are the primary components of lipid nanoparticles (LNPs) used for the delivery of various therapeutics, including mRNA vaccines and small molecule drugs. The composition of the phospholipids can significantly impact the stability, delivery efficiency, and biocompatibility of these formulations.

  • Investigating Disease Mechanisms: Aberrations in phospholipid metabolism and signaling are implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The availability of synthetic phospholipids allows for detailed studies into the molecular mechanisms of these pathologies.

Conclusion

This compound is a versatile and indispensable starting material for the synthesis of structurally defined phospholipids. The protocols and data presented in these application notes provide a solid foundation for researchers to produce high-purity phospholipids for a wide range of applications in basic science and pharmaceutical development. The ability to control the fatty acid composition of these molecules is paramount to advancing our understanding of their diverse biological roles.

References

Application Notes and Protocols: Acylation of 1,2-Isopropylidene-sn-glycerol with Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the acylation of 1,2-isopropylidene-sn-glycerol (also known as (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol or solketal) with oleic acid. The primary product of this reaction is 1,2-isopropylidene-3-oleoyl-sn-glycerol, a protected form of the biologically significant second messenger, 1-oleoyl-2-hydroxy-sn-glycerol. This structured lipid is a valuable intermediate in the synthesis of various bioactive lipids and serves as a tool for studying lipid signaling pathways. The protocols provided herein focus on enzymatic acylation, offering a mild and selective method for this transformation. Additionally, this document outlines the role of the deprotected product in the protein kinase C (PKC) signaling cascade, a critical pathway in cellular regulation.

Introduction

The targeted synthesis of structured lipids is of paramount importance in biochemical research and drug development. 1,2-Isopropylidene-sn-glycerol is a versatile chiral building block used in the synthesis of glycerophospholipids and other complex glycerides.[1] Its acylation with oleic acid, a ubiquitous monounsaturated fatty acid, yields a protected diacylglycerol (DAG). DAGs are crucial signaling molecules that can activate protein kinase C (PKC), a family of enzymes involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3] The isopropylidene protecting group allows for selective acylation at the sn-3 position and can be removed under mild acidic conditions to yield the free diacylglycerol.[4]

Enzymatic methods, particularly using lipases such as Novozym 435 (immobilized Candida antarctica lipase B), are often preferred for the acylation of glycerol derivatives due to their high selectivity, mild reaction conditions, and reduced byproduct formation compared to chemical methods.[5][6]

Key Applications

  • Synthesis of Bioactive Lipids: The product, this compound, is a key intermediate for the synthesis of various structured triacylglycerols and phospholipids.[1]

  • Biochemical Research: As a protected form of a specific diacylglycerol, it is used in biochemical research to study lipid metabolism and signaling pathways.[7]

  • Drug Development: The study of DAG-mediated signaling pathways is crucial in understanding and targeting diseases such as cancer and diabetes, where these pathways are often dysregulated.[8][9]

Experimental Protocols

Protocol 1: Enzymatic Acylation of 1,2-Isopropylidene-sn-glycerol with Oleic Acid using Novozym 435

This protocol describes the lipase-catalyzed esterification of 1,2-isopropylidene-sn-glycerol with oleic acid in a solvent-free system.

Materials:

  • 1,2-Isopropylidene-sn-glycerol (Solketal)

  • Oleic acid

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Molecular sieves (3 Å), activated

  • Hexane (for washing)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., screw-capped flask)

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a clean, dry reaction vessel, add 1,2-isopropylidene-sn-glycerol and oleic acid in a desired molar ratio (e.g., 1:1 to 1:2).

  • Add Novozym 435 to the mixture. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates.[10]

  • Add activated molecular sieves (approximately 10% w/w of the reaction mixture) to remove the water produced during the esterification.

  • Seal the reaction vessel and place it on a magnetic stirrer with heating.

  • Stir the reaction mixture at a constant speed (e.g., 200-300 rpm) and maintain the desired temperature (e.g., 50-60 °C).[5]

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the enzyme and molecular sieves. The enzyme can be washed with hexane, dried, and potentially reused.[5]

  • The crude product can be purified by removing any unreacted starting materials under reduced pressure using a rotary evaporator. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of this compound

This protocol describes the removal of the isopropylidene protecting group to yield 1-oleoyl-2-hydroxy-sn-glycerol.

Materials:

  • This compound

  • Methanol

  • Acid catalyst (e.g., p-toluenesulfonic acid or an acidic ion-exchange resin like Amberlite IR-120 H+)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in methanol in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid or an acidic ion-exchange resin.[11]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture by adding saturated sodium bicarbonate solution. If an ion-exchange resin was used, filter it off.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected 1-oleoyl-2-hydroxy-sn-glycerol.

Data Presentation

Table 1: Reaction Parameters for Enzymatic Acylation of Glycerol Derivatives with Fatty Acids

ParameterValue/RangeReference
EnzymeNovozym 435[5][10]
Substrates1,2-Isopropylidene-sn-glycerol, Oleic AcidN/A
Molar Ratio (Glycerol derivative:Fatty Acid)1:1 to 1:5[12]
Enzyme Loading (% w/w)5 - 10[10]
Temperature (°C)45 - 70[5][10]
Reaction Time (hours)6 - 24[5]
SolventSolvent-free or Organic Solvent (e.g., Hexane)[10]

Table 2: Physicochemical Properties of Reactants and Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,2-Isopropylidene-sn-glycerol22323-82-6C₆H₁₂O₃132.16
Oleic Acid112-80-1C₁₈H₃₄O₂282.47
This compound33001-45-5C₂₄H₄₄O₄396.60

Visualization of Workflow and Signaling Pathway

G cluster_synthesis Synthesis of 1-Oleoyl-2-hydroxy-sn-glycerol cluster_signaling Diacylglycerol (DAG) Signaling Pathway A 1,2-Isopropylidene- sn-glycerol C Enzymatic Acylation (Novozym 435) A->C B Oleic Acid B->C D 1,2-Isopropylidene-3-oleoyl- sn-glycerol C->D Protected DAG E Acid-catalyzed Deprotection D->E F 1-Oleoyl-2-hydroxy- sn-glycerol (DAG) E->F Active DAG L DAG (1-Oleoyl-2-hydroxy-sn-glycerol) F->L Exogenous application G Extracellular Signal (e.g., Hormone, Growth Factor) H GPCR / RTK G->H I Phospholipase C (PLC) H->I K IP3 I->K I->L J PIP2 J->I M Protein Kinase C (PKC) L->M N Activated PKC M->N Activation O Phosphorylation of Substrate Proteins N->O P Cellular Responses (e.g., Proliferation, Differentiation) O->P

Caption: Synthetic workflow and role in a biological signaling pathway.

Conclusion

The enzymatic acylation of 1,2-isopropylidene-sn-glycerol with oleic acid represents a robust and selective method for the synthesis of a protected diacylglycerol. This compound is a valuable tool for researchers in the fields of lipid biochemistry and drug discovery. The subsequent deprotection yields a biologically active diacylglycerol that can be used to probe and modulate the protein kinase C signaling pathway. The protocols and data presented in this document provide a comprehensive guide for the synthesis and application of this important structured lipid.

References

Application Notes and Protocols for the Purification of 1,2-diacyl-sn-glycerols after Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diacyl-sn-glycerols (DAGs) are critical lipid second messengers involved in a myriad of cellular signaling pathways, primarily through the activation of protein kinase C (PKC). Their transient nature and low abundance in cells necessitate chemical synthesis to enable detailed biochemical and biophysical studies. The synthesis of specific 1,2-diacyl-sn-glycerols often involves the use of protecting groups for the hydroxyl moiety to ensure regioselectivity. Following the synthesis, a crucial deprotection step is required to yield the final, biologically active molecule. This deprotection step, however, introduces reagents and byproducts that must be meticulously removed to obtain a highly pure 1,2-diacyl-sn-glycerol suitable for downstream applications.

These application notes provide detailed protocols for the purification of 1,2-diacyl-sn-glycerols following the deprotection of common silyl ether protecting groups. Methodologies for column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are described, along with quantitative data to guide the selection of the most appropriate purification strategy.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on factors such as the scale of the synthesis, the desired final purity, and the available instrumentation. The following table summarizes typical performance metrics for the purification of 1,2-diacyl-sn-glycerols after deprotection.

Purification TechniquePurity AchievedTypical RecoveryKey AdvantagesConsiderations
Flash Column Chromatography >95%>85%Scalable, cost-effective, good for removing bulk impurities.May require further purification for very high-purity applications.
Preparative TLC >98%50-70%High resolution for closely related compounds, simple setup.Limited sample capacity, lower recovery.
HPLC >99%>90%Highest resolution and purity, excellent reproducibility.Requires specialized equipment, more expensive solvents.

Experimental Protocols

Protocol 1: Deprotection of a tert-Butyldimethylsilyl (TBDMS)-Protected 1,2-Diacyl-sn-Glycerol

This protocol describes the removal of a TBDMS protecting group from a 1,2-diacyl-sn-glycerol using tetrabutylammonium fluoride (TBAF).

Materials:

  • TBDMS-protected 1,2-diacyl-sn-glycerol

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for flash column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the TBDMS-protected 1,2-diacyl-sn-glycerol (1.0 equivalent) in anhydrous THF to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at 0 °C to room temperature.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1,2-diacyl-sn-glycerol.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for the purification of gram-scale quantities of 1,2-diacyl-sn-glycerol after deprotection.

Materials:

  • Crude 1,2-diacyl-sn-glycerol from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

    • Wash the packed column with 2-3 column volumes of hexane.

  • Sample Loading:

    • Dissolve the crude 1,2-diacyl-sn-glycerol in a minimal amount of dichloromethane or the initial elution solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system, such as hexane:ethyl acetate (9:1, v/v).

    • Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute the 1,2-diacyl-sn-glycerol. The exact gradient will depend on the specific DAG.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure 1,2-diacyl-sn-glycerol. A common visualization reagent for lipids is a primuline spray followed by UV light visualization.[1]

  • Solvent Removal:

    • Pool the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 1,2-diacyl-sn-glycerol.

Protocol 3: Purification by Preparative Thin-Layer Chromatography (TLC)

This method is ideal for small-scale purifications (typically < 100 mg) and for separating closely related isomers.

Materials:

  • Crude 1,2-diacyl-sn-glycerol

  • Preparative TLC plates (e.g., 20 x 20 cm, 1000 µm silica gel layer)

  • Developing chamber

  • Solvents for mobile phase (e.g., petroleum ether:diethyl ether, 75:25, v/v)[1]

  • UV lamp for visualization

  • Scraping tool (e.g., razor blade or spatula)

  • Elution solvent (e.g., chloroform:methanol, 2:1, v/v)

  • Filter funnel with filter paper or a sintered glass funnel

Procedure:

  • Dissolve the crude 1,2-diacyl-sn-glycerol in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Carefully apply the solution as a narrow band along the origin of the preparative TLC plate.

  • Allow the solvent to evaporate completely.

  • Place the plate in a developing chamber saturated with the mobile phase.

  • Develop the plate until the solvent front reaches near the top.

  • Remove the plate from the chamber and allow the solvent to evaporate.

  • Visualize the separated bands under a UV lamp (if the compound is UV active or if a fluorescent indicator is in the silica gel). Alternatively, a small portion of the plate can be stained (e.g., with iodine vapor or a primuline spray) to locate the product band.

  • Carefully scrape the silica gel corresponding to the product band into a clean container.

  • Elute the 1,2-diacyl-sn-glycerol from the silica gel by washing with a polar solvent mixture like chloroform:methanol.

  • Filter the mixture to remove the silica gel.

  • Evaporate the solvent from the filtrate to obtain the purified product.

Protocol 4: Purification by High-Performance Liquid Chromatography (HPLC)

HPLC offers the highest resolution for purifying 1,2-diacyl-sn-glycerols to a very high degree of purity. A normal-phase separation is commonly employed.

Materials:

  • Crude or partially purified 1,2-diacyl-sn-glycerol

  • HPLC system with a UV detector

  • Normal-phase HPLC column (e.g., silica or diol-bonded silica)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethyl acetate)

Procedure:

  • Sample Preparation: Dissolve the 1,2-diacyl-sn-glycerol sample in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Silica column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase: A gradient of isopropanol in hexane. For example, starting with 1% isopropanol in hexane, increasing to 10% isopropanol over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 205-215 nm (for the ester carbonyl group).

  • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the peak of the 1,2-diacyl-sn-glycerol.

  • Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure to obtain the highly purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product protected_dag Protected 1,2-Diacyl-sn-Glycerol deprotection_step Deprotection (e.g., TBAF in THF) protected_dag->deprotection_step workup Aqueous Work-up deprotection_step->workup crude_dag Crude 1,2-Diacyl-sn-Glycerol workup->crude_dag column_chrom Flash Column Chromatography crude_dag->column_chrom prep_tlc Preparative TLC crude_dag->prep_tlc hplc HPLC crude_dag->hplc pure_dag Pure 1,2-Diacyl-sn-Glycerol column_chrom->pure_dag prep_tlc->pure_dag hplc->pure_dag analysis Purity & Identity Confirmation (TLC, NMR, MS) pure_dag->analysis

Caption: Experimental workflow for DAG purification.

dag_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR / RTK plc PLC receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag 1,2-Diacyl-sn-glycerol (DAG) pip2->dag generates ip3 IP3 pip2->ip3 generates pkc PKC dag->pkc recruits & activates downstream Downstream Cellular Responses pkc->downstream phosphorylates targets agonist Agonist agonist->receptor er Endoplasmic Reticulum ip3->er binds to receptor on ca2_er Ca²⁺ ca2_er->pkc co-activates er->ca2_er releases

Caption: Simplified DAG signaling pathway.

References

Application Notes and Protocols for Monitoring Diacylglycerol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that function as key intermediates in the biosynthesis of triglycerides and phospholipids.[1][2] They also act as essential second messengers in a multitude of cellular signaling pathways, most notably by activating protein kinase C (PKC).[1][3] The accurate monitoring and quantification of DAG synthesis are therefore paramount in various fields of research, including metabolic diseases, oncology, and immunology, as altered DAG levels are associated with numerous pathological conditions.[2][4] This document provides a detailed overview of the primary analytical methods for monitoring DAG synthesis, complete with experimental protocols and data presentation guidelines.

Key Analytical Methods

Several analytical techniques are employed for the quantification and characterization of DAGs, each with its own advantages and limitations. The primary methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.[1]

  • Thin-Layer Chromatography (TLC): TLC is a cost-effective and rapid method for the separation of DAGs from other lipids based on their polarity.[1][5] It can be used for both qualitative and quantitative analysis, often in conjunction with densitometry or by eluting the lipid spots for further analysis.[5][6] Boric acid-impregnated TLC plates can be used to separate 1,2- and 1,3-DAG isomers.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers excellent separation of DAG species based on their hydrophobicity, particularly when using reverse-phase chromatography.[1][8] Coupled with various detectors like UV, evaporative light scattering detector (ELSD), or mass spectrometry (MS), HPLC allows for sensitive and accurate quantification.[2][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the detailed structural analysis and quantification of DAGs.[6] Derivatization is typically required to increase the volatility of DAG molecules for gas chromatographic separation.[4][10]

  • Mass Spectrometry (MS): Modern mass spectrometry techniques, especially when coupled with liquid chromatography (LC-MS), have revolutionized lipid analysis.[1] Electrospray ionization (ESI) tandem MS (MS/MS) provides high sensitivity and specificity for the identification and quantification of individual DAG molecular species.[1][2] Shotgun lipidomics, a direct infusion MS approach, allows for high-throughput analysis.[4]

  • Enzymatic Assays: Enzymatic assays provide a straightforward method for quantifying total DAG content.[11][12] These assays typically involve the phosphorylation of DAG by a specific kinase, followed by a series of coupled enzymatic reactions that produce a detectable signal (e.g., colorimetric or fluorometric).[11][12]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the different analytical methods used to monitor DAG synthesis.

Table 1: Comparison of Analytical Methods for Diacylglycerol Analysis

MethodPrincipleDetection LimitThroughputIsomer SeparationStructural Information
TLC Adsorption Chromatography~0.51 mg/mL[5]HighYes (with boric acid)[7]Limited
HPLC Partition ChromatographyVaries with detectorMediumYes[8]Limited (without MS)
GC-MS Gas Phase Separation & Mass AnalysisPicomole rangeMediumYes[6]Detailed
LC-MS/MS Liquid Phase Separation & Mass AnalysisFemtomole to attomole range[4][13]HighYes[13][14]Detailed
Enzymatic Assay Enzyme-coupled reaction~15 µM[12][15]HighNoNone

Table 2: Performance of a Shotgun Lipidomics Approach for DAG Quantification

ParameterValueReference
Limit of Quantificationamol/µl[4]
Linear Dynamic Range2,500 folds[4]
ApplicationIncreased DAG mass in ob/ob mice livers[4]

Signaling Pathways and Experimental Workflows

Diacylglycerol Signaling Pathway

Diacylglycerol is a crucial second messenger that can be generated through multiple pathways, including the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The resulting DAG activates protein kinase C (PKC), which in turn phosphorylates a wide array of downstream targets, leading to various cellular responses such as proliferation, differentiation, and apoptosis.[1][3][16]

DAG_Signaling_Pathway PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC Hydrolysis IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Targets PKC->Downstream Phosphorylation Response Cellular Response Downstream->Response

Caption: Diacylglycerol (DAG) signaling pathway.

General Experimental Workflow for DAG Analysis

The analysis of DAG from biological samples typically involves several key steps: lipid extraction to isolate lipids from other cellular components, separation of DAG from other lipid classes, and finally, detection and quantification.

Experimental_Workflow cluster_separation Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Separation DAG Separation Extraction->Separation Enzymatic Enzymatic Assay Extraction->Enzymatic Total Lipids TLC TLC Separation->TLC HPLC HPLC Separation->HPLC GC GC Separation->GC Densitometry Densitometry TLC->Densitometry UV_ELSD UV / ELSD HPLC->UV_ELSD MS Mass Spectrometry HPLC->MS GC->MS Detection Detection & Quantification Data Data Analysis Detection->Data

Caption: General experimental workflow for DAG analysis.

Experimental Protocols

Protocol 1: Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is a widely used method for extracting total lipids from biological samples.[4][17]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Internal standard (e.g., 1,3-di15:0 DAG)[4]

  • Glass culture tubes

  • Centrifuge

Procedure:

  • Homogenize the biological sample (e.g., tissue) in a glass tube.

  • Add an appropriate amount of internal standard for quantification.[4]

  • Add chloroform and methanol to the homogenate in a ratio of 1:2 (v/v) to create a single-phase system. For every 1 mL of sample (assuming ~80% water), add 3.75 mL of the chloroform:methanol mixture.[17]

  • Vortex the mixture vigorously for 10-15 minutes at room temperature.[17]

  • Induce phase separation by adding 1.25 mL of chloroform and 1.25 mL of deionized water.[17]

  • Vortex the mixture for 1 minute and then centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.[17]

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Resuspend the lipid extract in a known volume of chloroform/methanol (1:1, v/v) for storage at -20°C.[4]

Protocol 2: Thin-Layer Chromatography (TLC) for DAG Isomer Separation

This protocol describes the separation of 1,2- and 1,3-diacylglycerol isomers using boric acid-impregnated TLC plates.[7]

Materials:

  • Silica gel TLC plates

  • Boric acid

  • Ethanol

  • Developing solvent: Chloroform/acetone (96:4, v/v)[7]

  • Primuline spray reagent (for visualization)

  • UV lamp

Procedure:

  • Prepare boric acid-impregnated TLC plates by slowly immersing the plates in a 2.3% (w/v) solution of boric acid in ethanol.[7]

  • Allow the plates to drain and then dry them in an oven at 100°C for 10 minutes.[7]

  • Spot the lipid extract onto the prepared TLC plate alongside a DAG standard.

  • Develop the plate in a chromatography tank containing the chloroform/acetone developing solvent.

  • After development, dry the plate and visualize the lipid spots by spraying with primuline solution and viewing under a UV lamp.[7]

  • The separated spots corresponding to 1,2-DAG and 1,3-DAG can be scraped for further analysis, such as quantification by GC after transmethylation.[6]

Protocol 3: HPLC Separation of Diacylglycerols

This protocol outlines a method for separating DAG molecular species using reverse-phase HPLC.[8]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: 100% acetonitrile (isocratic elution)[8]

  • DAG standards

Procedure:

  • Dissolve the lipid extract or purified DAG fraction in the mobile phase.

  • Inject the sample onto the C18 column.

  • Perform the chromatographic separation using an isocratic elution with 100% acetonitrile.[8]

  • Detect the eluting DAG species using a UV detector at 205 nm.[8]

  • Identify and quantify the DAG species by comparing their retention times and peak areas with those of known standards.

Protocol 4: GC-MS Analysis of Diacylglycerols (with Derivatization)

This protocol describes the analysis of DAGs by GC-MS after derivatization to form volatile trimethylsilyl (TMS) ethers.[6]

Materials:

  • GC-MS system

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Solvent (e.g., pyridine)

  • Internal standard

Procedure:

  • Dry the purified DAG fraction under a stream of nitrogen.

  • Add the derivatization reagent and solvent to the dried sample.

  • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Separate the TMS-derivatized DAGs on a suitable capillary column.

  • Identify the DAG species based on their retention times and mass spectra.

  • Quantify the DAG species by comparing their peak areas to that of an internal standard.

Protocol 5: Fluorometric Enzymatic Assay for Total Diacylglycerol

This protocol is based on a commercially available kit for the quantification of total DAG.[11][12]

Materials:

  • Diacylglycerol Assay Kit (e.g., Abcam ab242293)

  • Fluorometric microplate reader

  • 96-well microtiter plate

Procedure:

  • Prepare samples, standards, and reagents according to the kit manufacturer's instructions.[15]

  • Add the DAG standards and samples to the wells of the microplate.[15]

  • Initiate the enzymatic reaction by adding the kinase mixture to phosphorylate DAG to phosphatidic acid. Incubate as recommended (e.g., 37°C for 2 hours).[15]

  • Add a lipase solution to hydrolyze phosphatidic acid to glycerol-3-phosphate. Incubate as recommended (e.g., 37°C for 30 minutes).[15]

  • Add the detection enzyme mixture, which contains glycerol-3-phosphate oxidase, to produce hydrogen peroxide.[15]

  • The hydrogen peroxide reacts with a fluorometric probe to generate a fluorescent signal.[15]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560/585-595 nm).

  • Calculate the DAG concentration in the samples based on the standard curve. A background control without the kinase is necessary to subtract the signal from pre-existing phosphatidic acid.[12]

References

Application Notes and Protocols for HPLC Analysis of 1,2-Isopropylidene-3-oleoyl-sn-glycerol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of structured lipids, such as 1,2-Isopropylidene-3-oleoyl-sn-glycerol, is a critical process in the development of various pharmaceutical and nutritional products. This protected diacylglycerol serves as a key intermediate in the stereospecific synthesis of more complex glycerolipids. Monitoring the progress of the acylation reaction and assessing the purity of the final product is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, allowing for the separation and quantification of the starting materials, the desired product, and potential byproducts within the reaction mixture.

These application notes provide a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of reaction mixtures from the synthesis of this compound. The method is designed to separate the nonpolar product from the more polar starting material, 1,2-O-isopropylidene-sn-glycerol, and the fatty acid reactant, oleic acid.

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. In the context of a this compound reaction mixture, the components will elute in order of increasing hydrophobicity. The starting material, 1,2-O-isopropylidene-sn-glycerol, is the most polar and will elute first. Oleic acid, with its long hydrocarbon chain, is more hydrophobic and will have a longer retention time. The final product, this compound, being the most nonpolar due to the addition of the oleoyl chain, will be the most retained and elute last. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for non-chromophoric lipids. Alternatively, UV detection at low wavelengths (~205 nm) can be employed.

Experimental Protocols

Materials and Reagents
  • This compound (Standard)

  • 1,2-O-Isopropylidene-sn-glycerol (Standard)

  • Oleic Acid (Standard)

  • Acetonitrile (HPLC Grade)

  • 2-Propanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hexane (HPLC Grade)

  • Reaction mixture samples

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a suitable detector (ELSD, CAD, or UV-Vis).

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 2-Propanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector (ELSD): Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min

Gradient Elution Program
Time (minutes)% Mobile Phase A (Acetonitrile)% Mobile Phase B (2-Propanol)
0.09010
15.05050
25.01090
30.01090
30.19010
35.09010
Standard and Sample Preparation

Standard Preparation:

  • Prepare individual stock solutions of this compound, 1,2-O-isopropylidene-sn-glycerol, and oleic acid at a concentration of 1 mg/mL in hexane.

  • Prepare a mixed standard solution by combining appropriate volumes of the individual stock solutions to achieve final concentrations relevant to the expected concentrations in the reaction mixture.

  • Dilute the mixed standard solution with the initial mobile phase (90:10 Acetonitrile:2-Propanol) to create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quench the reaction if necessary (e.g., by cooling or adding a quenching agent).

  • Dilute the reaction mixture aliquot 1:100 (v/v) with hexane.

  • Vortex the diluted sample for 30 seconds.

  • Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

Data Presentation and Analysis

The following table summarizes the expected retention times and quantitative data for the key components of the reaction mixture.

CompoundExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
1,2-O-Isopropylidene-sn-glycerol~ 5.21.55.0
Oleic Acid~ 12.81.03.5
This compound~ 23.52.06.5

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Visualizations

Synthesis and Reaction Mixture Components

The following diagram illustrates the synthesis of this compound and the primary components of the reaction mixture to be analyzed by HPLC.

G cluster_reactants Reactants cluster_reaction Acylation Reaction cluster_products Reaction Mixture Components 1_2_iso_glycerol 1,2-O-Isopropylidene- sn-glycerol reaction Esterification 1_2_iso_glycerol->reaction oleic_acid Oleic Acid oleic_acid->reaction product 1,2-Isopropylidene-3-oleoyl- sn-glycerol reaction->product unreacted_glycerol Unreacted 1,2-O-Isopropylidene- sn-glycerol reaction->unreacted_glycerol unreacted_acid Unreacted Oleic Acid reaction->unreacted_acid

Caption: Synthesis of this compound.

HPLC Analysis Workflow

This diagram outlines the key steps in the HPLC analysis of the reaction mixture.

G start Start sample_prep Sample Preparation (Dilution & Filtration) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Reversed-Phase Separation (C18) hplc_injection->separation detection Detection (ELSD/CAD/UV) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis end End data_analysis->end

Caption: Workflow for HPLC analysis of the reaction mixture.

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound reaction mixtures. This protocol enables researchers and drug development professionals to effectively monitor reaction progress, determine product purity, and optimize synthesis conditions. The clear separation of starting materials from the final product allows for accurate quantification, which is crucial for ensuring the quality and consistency of the synthesized lipid intermediates.

Application Notes and Protocols for NMR-Based Structure Confirmation of Protected Glycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protected glycerols are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, natural products, and complex lipids. The selective protection of one or more of glycerol's hydroxyl groups is a critical step that dictates the regioselectivity of subsequent reactions. Confirmation of the chemical structure and regiochemistry of these protected intermediates is paramount to ensure the success of a synthetic route. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structure elucidation of these molecules. This document provides a detailed guide, including experimental protocols and data interpretation, for the use of 1D and 2D NMR spectroscopy in the structural confirmation of commonly encountered protected glycerols.

Principles of NMR for Structure Confirmation

The chemical environment of each proton (¹H) and carbon (¹³C) nucleus in a molecule results in a unique resonance frequency (chemical shift, δ) in the NMR spectrum. By analyzing these chemical shifts, the multiplicity of the signals (due to spin-spin coupling), and the through-bond correlations between nuclei, the complete connectivity of the molecule can be established.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the relative number of protons.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in a molecule. The chemical shift values are indicative of the carbon's hybridization and the nature of its attached atoms.

  • 2D NMR: Experiments such as COSY, HSQC, and HMBC provide crucial connectivity information that is often not discernible from 1D spectra alone.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton and identifying the points of substitution, such as the location of protecting groups.

Data Presentation: NMR Chemical Shifts of Common Protected Glycerols

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for various protected glycerol derivatives. All data is reported in parts per million (ppm) relative to a standard reference (e.g., TMS). Note that chemical shifts can be influenced by the solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shift (δ) Data for Protected Glycerols in CDCl₃

CompoundProtecting GroupH-1 (ppm)H-2 (ppm)H-3 (ppm)Protecting Group Protons (ppm)
1,2-O-Isopropylidene-sn-glycerol Isopropylidene (acetonide)4.05 (dd), 3.95 (dd)4.30 (p)3.65 (dd), 3.55 (dd)1.42 (s), 1.36 (s)
1,3-O-Benzylideneglycerol Benzylidene (acetal)4.25 (dd), 4.05 (t)4.15 (m)4.25 (dd), 4.05 (t)7.30-7.50 (m), 5.55 (s)
1-O-Benzyl-sn-glycerol Benzyl3.60 (dd), 3.52 (dd)3.90 (m)3.70 (dd), 3.65 (dd)7.25-7.40 (m), 4.55 (s)
1,3-di-O-Benzylglycerol Benzyl3.55 (d)4.05 (p)3.55 (d)7.25-7.40 (m), 4.52 (s)
1-O-Trityl-sn-glycerol Trityl3.30 (dd), 3.22 (dd)3.95 (m)3.75 (dd), 3.68 (dd)7.20-7.50 (m)
1-O-TBDMS-sn-glycerol TBDMS3.68 (dd), 3.60 (dd)3.85 (m)3.55 (dd), 3.48 (dd)0.89 (s), 0.07 (s)

Table 2: ¹³C NMR Chemical Shift (δ) Data for Protected Glycerols in CDCl₃

CompoundProtecting GroupC-1 (ppm)C-2 (ppm)C-3 (ppm)Protecting Group Carbons (ppm)
1,2-O-Isopropylidene-sn-glycerol Isopropylidene (acetonide)66.876.562.9109.5, 26.8, 25.4
1,3-O-Benzylideneglycerol Benzylidene (acetal)69.070.569.0138.0, 129.0, 128.3, 126.2, 101.5
1-O-Benzyl-sn-glycerol Benzyl71.570.864.0138.1, 128.4, 127.7, 73.5
1,3-di-O-Benzylglycerol Benzyl70.572.070.5138.5, 128.3, 127.6, 73.3
1-O-Trityl-sn-glycerol Trityl65.271.064.5144.2, 128.7, 127.8, 127.0, 86.8
1-O-TBDMS-sn-glycerol TBDMS64.572.563.825.9, 18.3, -5.4

Experimental Protocols

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the protected glycerol sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for most protected glycerols. Other solvents such as acetone-d₆, benzene-d₆, or DMSO-d₆ can be used if solubility is an issue.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

These are general guidelines; specific parameters may need to be optimized based on the spectrometer and sample.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution and lineshape.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.

    • Number of Scans (NS): 8-16 scans are usually sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): Typically 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 256 to 1024 scans, or more, depending on the sample concentration.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
  • COSY (¹H-¹H Correlation Spectroscopy):

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width (SW): The same as the optimized ¹H spectrum in both dimensions (F1 and F2).

    • Number of Increments (in F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Spectral Width (SW): Optimized ¹H spectral width in F2 and the expected ¹³C spectral width in F1 (e.g., 10-160 ppm).

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

    • Number of Increments (in F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width (SW): Optimized ¹H spectral width in F2 and the full ¹³C spectral width in F1 (e.g., 0-200 ppm).

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average value of 8 Hz.

    • Number of Increments (in F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

Protocol 4: Data Processing
  • Software: Use standard NMR processing software such as Mnova or TopSpin.

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) data. For 2D data, this is performed in both dimensions.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration (1D): Identify the chemical shifts of all peaks and integrate the ¹H signals.

  • Cross-Peak Analysis (2D): Analyze the cross-peaks in the 2D spectra to establish correlations.

Mandatory Visualizations

Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for the structure confirmation of a protected glycerol using NMR spectroscopy.

structure_elucidation_workflow cluster_synthesis Synthesis & Isolation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesize Protected Glycerol purification Purify Compound synthesis->purification sample_prep Sample Preparation purification->sample_prep oneD_nmr Acquire 1D NMR (¹H, ¹³C) sample_prep->oneD_nmr twoD_nmr Acquire 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr process_data Process NMR Data twoD_nmr->process_data assign_signals Assign Signals process_data->assign_signals confirm_structure Confirm Structure & Regiochemistry assign_signals->confirm_structure final_report Final Structure Confirmed confirm_structure->final_report

NMR Structure Elucidation Workflow
Chemical Structure of 1,2-O-Isopropylidene-sn-glycerol

This diagram shows the chemical structure and atom numbering for 1,2-O-isopropylidene-sn-glycerol, a common protected glycerol.

Structure of 1,2-O-Isopropylidene-sn-glycerol
Key 2D NMR Correlations for Structure Confirmation

The following diagram illustrates key COSY and HMBC correlations that would be observed for 1,2-O-Isopropylidene-sn-glycerol, confirming the connectivity and the position of the protecting group.

nmr_correlations cluster_glycerol Glycerol Backbone cluster_protecting_group Isopropylidene Group H1 H1 H2 H2 H1->H2 COSY C2 C2 H1->C2 HMBC C_acetal C-acetal H1->C_acetal H3 H3 H2->H3 COSY C1 C1 H2->C1 C3 C3 H2->C3 H3->C2 H_Me H-Me H_Me->C1 H_Me->C2 H_Me->C_acetal HMBC C_Me C-Me

Key COSY and HMBC Correlations

Conclusion

NMR spectroscopy is an indispensable tool for the structural confirmation of protected glycerols. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments, researchers can confidently determine the precise structure and regiochemistry of their synthetic intermediates. The detailed protocols and tabulated data provided in this application note serve as a comprehensive guide for obtaining and interpreting high-quality NMR data for this important class of molecules, thereby ensuring the integrity and success of synthetic endeavors in drug development and other scientific disciplines.

Troubleshooting & Optimization

Preventing acyl migration during deprotection of 1,2-Isopropylidene-3-oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Isopropylidene-3-oleoyl-sn-glycerol. The focus is on preventing acyl migration during the deprotection of the isopropylidene group to yield 1-oleoyl-sn-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem during the deprotection of this compound?

Acyl migration is an intramolecular isomerization reaction where the oleoyl group on the glycerol backbone moves from the sn-3 position to the sn-2 or sn-1 position. This results in a mixture of 1-oleoyl-sn-glycerol and 2-oleoyl-sn-glycerol, compromising the purity and stereochemistry of the desired product. This side reaction is particularly prevalent under both acidic and basic conditions commonly used for deprotection.

Q2: What are the main factors that promote acyl migration?

Several factors can accelerate acyl migration:

  • pH: Both acidic and basic conditions can catalyze the migration.

  • Temperature: Higher temperatures increase the rate of acyl migration.

  • Solvent: Polar protic solvents can facilitate the proton transfer involved in the migration mechanism.

  • Reaction Time: Longer exposure to deprotection conditions increases the likelihood of migration.

Q3: Which deprotection methods are recommended to minimize acyl migration?

Mild, chemoselective methods are recommended. These include the use of Lewis acids at low temperatures, such as dimethylboron bromide, and enzymatic methods. Acidic resins like Amberlyst-15 and the use of boric acid or phenylboronic acid have also been explored for related transformations and may offer milder alternatives to strong aqueous acids.

Q4: How can I quantify the extent of acyl migration?

Proton NMR (¹H NMR) spectroscopy is a powerful technique to quantify the ratio of 1-monoacylglycerols and 2-monoacylglycerols.[1][2][3] The signals of the glycerol backbone protons are distinct for each isomer, allowing for integration and calculation of their relative amounts.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Significant acyl migration is observed after deprotection. The deprotection conditions (acid/base concentration, temperature, reaction time) are too harsh.Switch to a milder deprotection method. The use of dimethylboron bromide at low temperatures is highly recommended as it has been reported to cause no acyl migration.[4][5] Alternatively, explore enzymatic deprotection or the use of solid acid catalysts under carefully controlled conditions.
Incomplete deprotection of the isopropylidene group. The deprotection conditions are too mild or the reaction time is too short.If using a mild reagent like dimethylboron bromide, ensure the reaction is allowed to proceed to completion by monitoring via TLC. A slight increase in reaction time or reagent stoichiometry may be necessary. For other methods, a careful balance must be struck to achieve complete deprotection without inducing significant acyl migration.
Product degradation during purification. The stationary phase (e.g., silica gel) can be acidic enough to cause acyl migration or degradation of the product.Use a deactivated stationary phase for chromatography. Boric acid-impregnated silica gel can be used to suppress on-column acyl migration and degradation of the monoacylglycerol product.[6][7][8]
Difficulty in isolating the final product. The product, 1-oleoyl-sn-glycerol, may be an oil and difficult to handle.After aqueous workup, ensure the product is thoroughly dried under high vacuum. Purification by flash chromatography on boric acid-treated silica gel is often effective.[6]

Quantitative Data on Acyl Migration

While specific quantitative data for the deprotection of this compound is limited in the literature, the following table provides a qualitative and estimated comparison of different methods based on available information for similar compounds.

Deprotection MethodReagentsTemperatureAcyl MigrationYieldReference
Lewis Acid Catalysis Dimethylboron bromide in CH₂Cl₂-50 °CNot observed (qualitative)70-90%[4][5]
Aqueous Acid Catalysis 1% aq. H₂SO₄RefluxHighVariable[General knowledge]
Acidic Resin Catalysis Amberlyst-15 in MethanolRoom Temp.Moderate to HighVariable[General knowledge]
Boric Acid Catalysis Boric acid in DichloromethaneRoom Temp.Potentially LowNot Reported[General principle]

Experimental Protocols

Recommended Protocol: Deprotection using Dimethylboron Bromide (Minimal Acyl Migration)

This method is reported to be highly effective in preventing acyl migration.[4][5]

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dimethylboron bromide (Me₂BBr), 1.0 M solution in hexanes

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Boric acid-impregnated silica gel for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (10 mL per gram of substrate) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -50 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethylboron bromide (1.2 equivalents) dropwise via syringe.

  • Stir the reaction mixture at -50 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of anhydrous methanol (5 equivalents).

  • Allow the mixture to warm to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using boric acid-impregnated silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Alternative Protocol: Deprotection using Boric Acid

This is a milder acidic method that may reduce acyl migration compared to strong aqueous acids.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Boric acid

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in dichloromethane, add boric acid (1.5 equivalents).

  • Stir the mixture at room temperature. The reaction progress should be monitored by TLC.

  • Upon completion, filter the reaction mixture to remove excess boric acid.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify by flash chromatography on boric acid-impregnated silica gel.

Visualizations

Deprotection_and_Acyl_Migration cluster_start Starting Material cluster_deprotection Deprotection cluster_products Products Start This compound Deprotection Deprotection Conditions (e.g., Dimethylboron Bromide) Start->Deprotection Desired 1-Oleoyl-sn-glycerol (Desired Product) Deprotection->Desired Desired Pathway Migrated 2-Oleoyl-sn-glycerol (Acyl Migration Product) Deprotection->Migrated Side Reaction (Acyl Migration) Experimental_Workflow Start Dissolve Starting Material in Anhydrous Dichloromethane Cool Cool to -50 °C Start->Cool Add_Reagent Add Dimethylboron Bromide Cool->Add_Reagent React Stir and Monitor by TLC Add_Reagent->React Quench Quench with Methanol React->Quench Workup Aqueous Workup (NaHCO₃, Brine) Quench->Workup Dry Dry (Na₂SO₄) and Concentrate Workup->Dry Purify Purify by Chromatography (Boric Acid-Treated Silica) Dry->Purify Acyl_Migration_Mechanism Start 1-Oleoyl-sn-glycerol Intermediate Orthoester Intermediate (Cyclic Acylal) Start->Intermediate Protonation & Cyclization End 2-Oleoyl-sn-glycerol Intermediate->End Ring Opening End->Intermediate Reversible

References

Technical Support Center: Isopropylidene Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the incomplete removal of isopropylidene protecting groups (also known as acetonides).

Troubleshooting Guide: Incomplete Isopropylidene Deprotection

Issue: You are observing incomplete removal of an isopropylidene protecting group from your molecule, as evidenced by TLC, LC-MS, or NMR analysis showing the presence of starting material or a partially deprotected intermediate.

This guide will walk you through potential causes and solutions to drive your deprotection reaction to completion.

Troubleshooting Workflow

Troubleshooting_Incomplete_Deprotection Troubleshooting Workflow for Incomplete Isopropylidene Deprotection start Incomplete Deprotection Observed check_conditions Step 1: Verify Standard Reaction Conditions start->check_conditions increase_severity Step 2: Increase Reaction Severity check_conditions->increase_severity If still incomplete sub_check_conditions Re-evaluate: - Acid concentration - Reaction time - Temperature - Solvent (presence of water) check_conditions->sub_check_conditions change_acid Step 3: Change Acid Catalyst increase_severity->change_acid If still incomplete or side products form sub_increase_severity Options: - Increase acid concentration - Increase temperature - Prolong reaction time increase_severity->sub_increase_severity alternative_methods Step 4: Employ Alternative Deprotection Methods change_acid->alternative_methods If still incomplete or substrate is sensitive sub_change_acid Switch to: - Stronger Brønsted acids (e.g., H2SO4, HCl) - Lewis acids (e.g., FeCl3, InCl3, ZrCl4) change_acid->sub_change_acid success Deprotection Successful alternative_methods->success sub_alternative_methods Consider: - Iodine in methanol - Ceric ammonium nitrate (CAN) - HClO4 on silica gel alternative_methods->sub_alternative_methods

Caption: A stepwise guide to troubleshooting incomplete isopropylidene deprotection.

Frequently Asked Questions (FAQs)

Q1: My standard deprotection with aqueous acetic acid is not working. What is the most likely reason?

A1: Incomplete deprotection with acetic acid is common and can be due to several factors:

  • Insufficient Acidity: Acetic acid is a weak acid, and its pKa may not be low enough to efficiently catalyze the hydrolysis of a particularly stable or sterically hindered isopropylidene group.

  • Reaction Equilibrium: Ketal hydrolysis is a reversible reaction.[1] The presence of acetone as a byproduct can shift the equilibrium back towards the starting material.

  • Steric Hindrance: The isopropylidene group might be located in a sterically congested part of your molecule, making it less accessible to the acidic reagent.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Mildly heating the reaction (e.g., to 40-60 °C) or extending the reaction time can often drive the reaction to completion.

  • Use a Stronger Acid: Switch to a stronger Brønsted acid like dilute sulfuric acid (e.g., 1% aqueous H₂SO₄) or hydrochloric acid.[2]

  • Solvent Choice: Ensure sufficient water is present in the reaction mixture, as it is a key reagent in the hydrolysis. A co-solvent like THF or methanol can be used to improve solubility.

Q2: I have other acid-sensitive protecting groups in my molecule (e.g., silyl ethers, Boc). How can I selectively remove the isopropylidene group?

A2: Chemoselective deprotection is crucial in complex syntheses. Several methods offer milder conditions that can preserve other acid-labile groups:

  • Lewis Acids: Many Lewis acids can catalyze the deprotection under conditions that may leave other groups intact. For example, indium trichloride (InCl₃) in a mixture of acetonitrile and water has been shown to cleave isopropylidene acetals without affecting TBDMS, Boc, or glycosidic linkages.[3] Other options include cobalt(II) chloride dihydrate (CoCl₂·2H₂O) in acetonitrile.[4]

  • Iodine in Methanol: A solution of iodine (0.5-1%) in methanol can be a very mild and effective reagent for isopropylidene removal. By controlling the temperature, you can often achieve selective deprotection.

  • Environmentally Benign Method: Heating the substrate in pure water at 90 °C has been reported as a catalyst-free method for the chemoselective deprotection of acetonides.[5]

Q3: My reaction is producing a mixture of mono- and di-deprotected products from a molecule with two isopropylidene groups. How can I improve selectivity?

A3: Achieving regioselective deprotection often depends on the differential reactivity of the isopropylidene groups. Terminal acetonides are generally more sterically accessible and thus more labile than internal ones.

  • Milder Conditions: Employing milder acidic conditions (e.g., 60% aqueous acetic acid) and carefully monitoring the reaction by TLC can allow you to stop the reaction after the more labile group has been removed.

  • Specialized Reagents: Several reagent systems are known for their ability to selectively cleave terminal isopropylidene groups, such as copper(II) chloride dihydrate in ethanol or 2-propanol.

Q4: What are some stronger conditions I can try if my isopropylidene group is particularly stubborn?

A4: For highly stable acetonides, more forcing conditions may be necessary. However, be mindful of potential side reactions with other functional groups.

  • Strong Brønsted Acids: Refluxing in dilute aqueous sulfuric acid (e.g., 1%) is a robust method for complete deprotection.[2]

  • Solid-Supported Acids: Perchloric acid supported on silica gel (HClO₄·SiO₂) is a powerful reagent system for the cleavage of acetals and can be effective when other methods fail.[6] The workup is often simplified to filtering off the solid support.[6]

General Deprotection Mechanism

The deprotection of an isopropylidene group is an acid-catalyzed hydrolysis of a ketal.

Deprotection_Mechanism Acid-Catalyzed Hydrolysis of an Isopropylidene Ketal ketal Isopropylidene-Protected Diol protonated_ketal Protonated Ketal ketal->protonated_ketal + H⁺ H_plus H⁺ H2O H₂O carbocation Hemiketal Intermediate (Carbocation character) protonated_ketal->carbocation Ring Opening protonated_diol Protonated Diol carbocation->protonated_diol + H₂O acetone Acetone carbocation->acetone Release of Acetone diol Diol protonated_diol->diol - H⁺

References

Technical Support Center: Synthesis of 1,2-Diacyl-sn-glycerols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common issues, particularly low yields, encountered during the synthesis of 1,2-diacyl-sn-glycerols.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common problems leading to low yields in 1,2-diacyl-sn-glycerol synthesis.

Problem 1: Significantly lower than expected yield of 1,2-diacyl-sn-glycerol.

Possible Cause Suggested Solution
Acyl Migration The most common cause of low yield is the isomerization of the desired 1,2-diacyl-sn-glycerol to the more thermodynamically stable 1,3-diacyl-sn-glycerol.[1][2][3] This migration can be accelerated by heat, polar solvents, and acidic or basic conditions.[4] To minimize this, use mild reaction and purification conditions.[5] Avoid prolonged heating and consider using non-polar solvents for purification where possible.[6]
Incomplete Reaction The acylation reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or other suitable analytical techniques. Ensure that the stoichiometry of the acylating agent is optimized. In some cases, using an excess of the acylating agent can drive the reaction to completion.
Side Reactions Undesired side reactions can consume starting materials and reduce the yield of the target product. Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of reagents and products.[7]
Issues with Starting Materials The purity of the starting glycerol backbone (e.g., sn-glycero-3-phosphocholine) and the fatty acids or acyl chlorides is critical.[7] Impurities can interfere with the reaction and lead to the formation of byproducts. Use high-purity, anhydrous starting materials.
Suboptimal Reaction Conditions Factors such as reaction temperature, time, solvent, and catalyst concentration can significantly impact the yield. Optimize these parameters for your specific substrates. For instance, some syntheses may benefit from lower temperatures over a longer period to minimize side reactions and acyl migration.
Losses During Work-up and Purification Significant amounts of product can be lost during extraction, washing, and purification steps.[6] Minimize the number of transfer steps and choose a purification method that is efficient and minimizes the risk of acyl migration. Column chromatography on silica gel can induce acyl migration[4]; alternative methods like flash chromatography with neutral stationary phases or crystallization at low temperatures should be considered.[6]

Problem 2: Presence of significant amounts of 1,3-diacyl-sn-glycerol in the final product.

Possible Cause Suggested Solution
Acyl Migration During Reaction High reaction temperatures or prolonged reaction times can promote acyl migration. Run the reaction at the lowest effective temperature and for the minimum time necessary for completion.
Acyl Migration During Purification As mentioned, silica gel used in column chromatography can be acidic and promote acyl migration.[4] Neutralize the silica gel before use or use an alternative stationary phase. Elution with polar solvents can also contribute to this issue.[6]
Acyl Migration During Storage 1,2-diacyl-sn-glycerols can isomerize to the 1,3-isomer upon storage, especially at room temperature or in solution.[1] Store the purified product at low temperatures (-20°C or -80°C) and, if possible, as a solid or in a non-polar, aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem in 1,2-diacyl-sn-glycerol synthesis?

A1: Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol backbone. In the context of 1,2-diacyl-sn-glycerol synthesis, the acyl group at the sn-2 position can migrate to the sn-1 or sn-3 position, resulting in the formation of the more stable 1,3-diacyl-sn-glycerol isomer.[1][3] This is a significant problem because it reduces the yield of the desired 1,2-isomer and introduces a difficult-to-separate impurity.[6]

Q2: What are the ideal storage conditions for 1,2-diacyl-sn-glycerols to prevent acyl migration?

A2: To minimize acyl migration during storage, 1,2-diacyl-sn-glycerols should be stored at low temperatures, typically -20°C or below, in a dry, inert atmosphere. Storing the compound in a solid form is preferable to storage in solution, as solvents can facilitate acyl migration.[1] If storage in solution is necessary, a non-polar, aprotic solvent should be used.

Q3: How can I effectively purify 1,2-diacyl-sn-glycerols while minimizing yield loss?

A3: Purification of 1,2-diacyl-sn-glycerols is challenging. While column chromatography is a common method, the acidic nature of silica gel can promote acyl migration.[4] Consider using a deactivated or neutral stationary phase. Another effective method is low-temperature crystallization from a suitable solvent system, which can help to separate the desired 1,2-isomer from impurities with minimal isomerization.[6] The choice of solvent is critical; often a mixture of polar and non-polar solvents is required.[6]

Q4: Are there any protecting group strategies that can help improve the yield?

A4: Yes, using a protecting group for the sn-3 hydroxyl group of the glycerol backbone can prevent acylation at this position and direct the synthesis towards the desired 1,2-isomer. A suitable protecting group should be stable under the acylation conditions and easily removable under mild conditions that do not induce acyl migration.[5] For example, a 4-methoxyphenyl group can be removed under mild oxidative conditions.[5]

Q5: Why might the synthesis yield be low when using shorter-chain fatty acids?

A5: Synthesizing 1,2-diacyl-sn-glycerols with shorter-chain fatty acids can sometimes result in lower yields compared to their long-chain counterparts.[7] This can be due to several factors, including the higher volatility of short-chain acylating agents and potential differences in reactivity. Additionally, the resulting short-chain diacylglycerols may have different physical properties, such as higher solubility, which can make their isolation and purification more challenging.

Experimental Protocols

General Protocol for the Synthesis of 1,2-Diacyl-sn-glycerol from sn-Glycero-3-phosphocholine (GPC)

This protocol outlines a general enzymatic approach. Chemical synthesis methods are also available but often involve more complex protection/deprotection steps.

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Fatty acid of choice

  • Lipase (e.g., Novozym 435, a lipase from Candida antarctica)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol)

  • Molecular sieves

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

Procedure:

  • Preparation: Dry all glassware thoroughly. Add molecular sieves to the anhydrous organic solvent to ensure strict anhydrous conditions.

  • Reaction Setup: In a round-bottom flask, dissolve the GPC and the fatty acid in the anhydrous organic solvent.

  • Enzymatic Acylation: Add the lipase to the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, HPLC, or GC to determine the optimal reaction time and avoid prolonged reaction times that could lead to acyl migration.

  • Enzyme Removal: Once the reaction is complete, remove the enzyme by filtration.

  • Work-up: The work-up procedure will depend on the specific properties of the synthesized diacylglycerol. It may involve solvent evaporation followed by liquid-liquid extraction to remove water-soluble byproducts.

  • Purification: Purify the crude product using flash column chromatography on a neutral stationary phase or by low-temperature crystallization.[6]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification sn-Glycerol-3-phosphate sn-Glycerol-3-phosphate Lysophosphatidic_Acid 1-Acyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) sn-Glycerol-3-phosphate->Lysophosphatidic_Acid Acylation (sn-1) Fatty_Acyl_CoA_1 Fatty Acyl-CoA (R1) Fatty_Acyl_CoA_1->Lysophosphatidic_Acid Fatty_Acyl_CoA_2 Fatty Acyl-CoA (R2) Phosphatidic_Acid 1,2-Diacyl-sn-glycerol-3-phosphate (Phosphatidic Acid) Fatty_Acyl_CoA_2->Phosphatidic_Acid Lysophosphatidic_Acid->Phosphatidic_Acid Acylation (sn-2) DAG 1,2-Diacyl-sn-glycerol Phosphatidic_Acid->DAG Dephosphorylation Crude_Product Crude Product Mixture DAG->Crude_Product Purified_DAG Purified 1,2-Diacyl-sn-glycerol Crude_Product->Purified_DAG Chromatography or Crystallization

Caption: A simplified workflow for the biosynthesis of 1,2-diacyl-sn-glycerol.

Acyl_Migration cluster_factors Factors Promoting Migration Start Desired Product: 1,2-Diacyl-sn-glycerol Intermediate Orthoester Intermediate (Transition State) Start->Intermediate Isomerization End More Stable Isomer: 1,3-Diacyl-sn-glycerol Intermediate->End Rearrangement Heat Heat Polar_Solvents Polar Solvents Acid_Base Acid/Base Catalysis

Caption: The process of acyl migration from 1,2- to 1,3-diacyl-sn-glycerol.

Troubleshooting_Tree Low_Yield Low Yield of 1,2-Diacyl-sn-glycerol Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction [ Purity OK ] Use_High_Purity Use High-Purity Reagents and Anhydrous Conditions Check_Purity->Use_High_Purity [ Impure ] Acyl_Migration Evidence of Acyl Migration? Incomplete_Reaction->Acyl_Migration [ Reaction Complete ] Optimize_Reaction Optimize Reaction Time, Temperature, and Stoichiometry Incomplete_Reaction->Optimize_Reaction [ Incomplete ] Purification_Loss Significant Loss During Purification? Acyl_Migration->Purification_Loss [ No Migration ] Mild_Conditions Use Milder Reaction and Purification Conditions Acyl_Migration->Mild_Conditions [ Migration Detected ] Refine_Purification Refine Purification Method (e.g., neutral chromatography, crystallization) Purification_Loss->Refine_Purification [ Yes ]

Caption: A decision tree for troubleshooting low yields in 1,2-diacyl-sn-glycerol synthesis.

References

Technical Support Center: Acylation of Protected Glycerols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the acylation of protected glycerols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acylation of protected glycerols?

A1: The most prevalent side reactions include acyl migration, dehydration of the glycerol backbone, and formation of oligomeric byproducts. The specific side reactions encountered will depend on the protecting groups used, the acylating agent, and the reaction conditions.

Q2: How can I minimize the formation of di- and tri-acylated byproducts when aiming for mono-acylation?

A2: To favor mono-acylation, it is crucial to control the stoichiometry of the reactants. Using a minimal excess of the acylating agent (typically 1.05-1.2 equivalents) is recommended. Additionally, slow, dropwise addition of the acylating agent to the reaction mixture at a controlled temperature can help prevent over-acylation.

Q3: What is acyl migration and how can I prevent it?

A3: Acyl migration is a spontaneous intramolecular rearrangement where an acyl group moves from one hydroxyl group to another, leading to a mixture of isomers.[1] This is particularly common in polyol systems like glycerol. To control acyl migration, consider the following:

  • pH Control: Acyl migration can be catalyzed by both acids and bases. Maintaining a neutral or near-neutral pH during workup and purification is critical.

  • Temperature: Elevated temperatures can accelerate acyl migration. Perform the reaction and subsequent purification steps at the lowest practical temperature.

  • Solvent Choice: The polarity of the solvent can influence the rate of acyl migration.

  • Protecting Groups: Utilizing appropriate protecting groups to block other hydroxyl functions is the most effective strategy to ensure regioselectivity and prevent migration.

Q4: My crude glycerol starting material contains impurities. How might this affect my acylation reaction?

A4: Impurities in crude glycerol, such as water, methanol, and salts, can significantly impact the acylation reaction. Water can hydrolyze the acylating agent and deactivate certain catalysts.[2][3] Salts can also interfere with catalysts and affect reaction kinetics.[2] It is highly recommended to use purified glycerol for consistent and reproducible results.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Acylated Product
Possible Cause Troubleshooting/Optimization Strategy
Incomplete Reaction - Increase reaction time and monitor progress by TLC or GC. - Increase reaction temperature gradually, while monitoring for side product formation. - If using a catalyst, consider increasing the catalyst loading.
Hydrolysis of Acylating Agent - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Catalyst Deactivation - Impurities in the glycerol or solvent can poison the catalyst. Ensure high purity of all reagents. - For heterogeneous catalysts, deactivation can occur over time. Consider using fresh catalyst.
Suboptimal Stoichiometry - Optimize the molar ratio of the acylating agent to the protected glycerol. An excess of the acylating agent may be required, but a large excess can lead to side reactions.
Issue 2: Formation of Undesired Isomers (Acyl Migration)
Possible Cause Troubleshooting/Optimization Strategy
Acidic or Basic Conditions - Neutralize the reaction mixture carefully during workup. - Use a buffered system if the reaction is sensitive to pH changes. - In acidic media, the migration reaction follows first-order kinetics and is proportional to the catalyst concentration.[4]
High Temperature - Perform the reaction at a lower temperature, even if it requires a longer reaction time. - Keep purification steps, such as distillation, at the lowest possible temperature and pressure.
Inappropriate Protecting Group - Choose a protecting group strategy that selectively blocks the hydroxyl groups that are not meant to be acylated.
Water Presence - The addition of small amounts of water can significantly retard the migration reaction in certain acidic conditions.[4]
Issue 3: Formation of Dehydration Byproducts (e.g., Acetol)
Possible Cause Troubleshooting/Optimization Strategy
Strong Acid Catalyst - The formation of acetol is associated with glycerol dehydration, often catalyzed by strong acids.[5] - Consider using a milder acid catalyst or a non-acidic coupling reagent.
High Reaction Temperature - Lowering the reaction temperature can significantly reduce the rate of dehydration.
Issue 4: Formation of Oligomeric/Polymeric Byproducts
Possible Cause Troubleshooting/Optimization Strategy
Self-Esterification - This is more common when the protecting group is labile under the reaction conditions, exposing multiple hydroxyl groups. - Use a protecting group that is stable to the acylation conditions.
High Reactant Concentration - Running the reaction at a lower concentration can favor the desired intramolecular reaction over intermolecular oligomerization.
Strong Catalyst - Strong acid catalysts can promote the self-condensation of glycerol derivatives.[5] Opt for milder catalytic conditions.

Experimental Protocols

Protocol 1: Regioselective Acylation of 1,2-O-Isopropylideneglycerol

This protocol describes the selective acylation of the primary hydroxyl group of 1,2-O-isopropylideneglycerol (solketal).

Materials:

  • 1,2-O-Isopropylideneglycerol

  • Acyl chloride or carboxylic anhydride (1.1 equivalents)

  • Pyridine or triethylamine (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,2-O-isopropylideneglycerol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Slowly add the acyl chloride or carboxylic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection of Acylated Isopropylideneglycerol

This protocol describes the removal of the isopropylidene protecting group under mild acidic conditions to prevent acyl migration.

Materials:

  • Acylated 1,2-O-isopropylideneglycerol

  • 80% Acetic acid in water

  • Methanol

Procedure:

  • Dissolve the acylated 1,2-O-isopropylideneglycerol in methanol.

  • Add the 80% acetic acid solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Co-evaporate with toluene to remove residual acetic acid.

  • Purify the resulting monoacylated glycerol by column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

Acylation of Protected Glycerol: Main Reaction and Side Reactions

acylation_reactions cluster_reaction Acylation Reaction ProtectedGlycerol Protected Glycerol DesiredProduct Desired Acylated Protected Glycerol ProtectedGlycerol->DesiredProduct Main Reaction AcylMigration Acyl Migration Product (Isomer) ProtectedGlycerol->AcylMigration Acyl Migration (if possible) Dehydration Dehydration Product (e.g., Acetol) ProtectedGlycerol->Dehydration Dehydration Oligomer Oligomeric Byproduct ProtectedGlycerol->Oligomer Oligomerization AcylatingAgent Acylating Agent (e.g., RCOCl) AcylatingAgent->DesiredProduct DeprotectedSideProduct Deprotected Side Product DesiredProduct->DeprotectedSideProduct Unintended Deprotection Deprotection Deprotection DesiredProduct->Deprotection FinalProduct Final Acylated Glycerol Deprotection->FinalProduct

Caption: Reaction scheme illustrating the desired acylation pathway and common side reactions.

Troubleshooting Workflow for Low Product Yield

troubleshooting_workflow Start Low Yield of Desired Product CheckPurity Check Purity of Starting Materials Start->CheckPurity Purify Purify Glycerol and Solvents CheckPurity->Purify Impurities Detected CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Purity OK Purify->CheckConditions OptimizeTemp Optimize Temperature and Time CheckConditions->OptimizeTemp Suboptimal OptimizeStoich Optimize Stoichiometry CheckConditions->OptimizeStoich Suboptimal CheckCatalyst Evaluate Catalyst Activity CheckConditions->CheckCatalyst Optimized OptimizeTemp->CheckCatalyst OptimizeStoich->CheckCatalyst FreshCatalyst Use Fresh or Different Catalyst CheckCatalyst->FreshCatalyst Deactivated AnalyzeByproducts Analyze Byproducts (GC-MS, NMR) CheckCatalyst->AnalyzeByproducts Active FreshCatalyst->AnalyzeByproducts AddressSideReactions Address Specific Side Reactions AnalyzeByproducts->AddressSideReactions

Caption: A logical workflow for troubleshooting low yields in glycerol acylation experiments.

References

Technical Support Center: Optimizing Isopropylidene Ketal Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for isopropylidene ketal cleavage. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming common challenges during the deprotection of isopropylidene ketals (also known as acetonides).

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of isopropylidene ketals.

Q1: My isopropylidene ketal cleavage is incomplete, and I observe significant amounts of starting material remaining. What should I do?

A1: Incomplete cleavage is a common issue. Here are several factors to consider and steps to take:

  • Increase Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS) and extend the reaction time as needed.

  • Increase Temperature: For many cleavage reactions, gently heating the reaction mixture can increase the rate of deprotection. However, be cautious as excessive heat can lead to side reactions. A modest increase in temperature (e.g., to 40-50 °C) is often effective.[1][2]

  • Increase Catalyst Concentration: If you are using a catalytic amount of acid, a slight increase in the catalyst loading may be necessary to drive the reaction to completion.

  • Choice of Acid: The strength of the acid catalyst is crucial. If a weak acid (e.g., acetic acid) is not effective, consider switching to a stronger acid like hydrochloric acid or sulfuric acid.[1] Lewis acids such as ceric ammonium nitrate or copper (II) chloride can also be effective alternatives.[1][3]

  • Solvent System: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol can participate in the reaction and facilitate cleavage. Using a mixture of an organic solvent and water is also a common practice.

Q2: I am observing undesired side reactions, such as the cleavage of other acid-sensitive protecting groups or rearrangement of my molecule. How can I improve the selectivity of the cleavage?

A2: Achieving selective cleavage is critical when other acid-sensitive functional groups are present. Here are some strategies to enhance selectivity:

  • Use Milder Acids: Employing milder acidic conditions is the most common approach to improve selectivity. Reagents like pyridinium p-toluenesulfonate (PPTS) or acetic acid are often used for this purpose.[2][4]

  • Lewis Acids: Certain Lewis acids can offer higher selectivity compared to Brønsted acids. For instance, ceric ammonium nitrate buffered with pyridine can selectively cleave terminal isopropylidene ketals.[1] Other options include zinc nitrate hexahydrate and copper(II) chloride.[1][2]

  • Solid-Supported Catalysts: Using solid-supported acid catalysts, such as Amberlite-120 (H+) resin or silica-supported inorganic acids, can sometimes provide better selectivity and easier work-up.[3]

  • Control of Reaction Parameters: Strict control over reaction time and temperature is crucial for achieving high regioselectivity.[1] Over-running the reaction can lead to the cleavage of more stable protecting groups.

  • Enzyme-Catalyzed Cleavage: In some specific cases, enzymatic methods can offer unparalleled selectivity, although this is a more specialized approach.

Q3: I am working with a substrate that has multiple isopropylidene ketal groups and I only want to cleave one of them (regioselective cleavage). How can I achieve this?

A3: Regioselective cleavage of one isopropylidene ketal in the presence of others is a common challenge, especially in carbohydrate chemistry. The selective hydrolysis of a terminal isopropylidene ketal over an internal one is often desired.[1] Here are some methods to achieve this:

  • Steric Hindrance: Terminal isopropylidene ketals are generally less sterically hindered and therefore more labile to acid-catalyzed hydrolysis than internal ones.[1] By carefully controlling the reaction conditions (mild acid, low temperature, short reaction time), you can often achieve selective cleavage of the terminal ketal.

  • Specific Reagents: Several reagent systems have been developed for the regioselective cleavage of terminal isopropylidene ketals. These include:

    • Cobalt(II) chloride dihydrate in acetonitrile or Indium(III) chloride in methanol.[1][5][6]

    • Copper(II) chloride in ethanol or 2-propanol.[1]

    • A mixture of acetic acid, water, and DME has been shown to be effective for the regioselective deprotection of terminal isopropylidene ketals.[4]

  • Microwave-Assisted Reactions: Microwave irradiation in the presence of a catalyst like erbium (III) trifluoromethanesulfonate has been reported to achieve quantitative cleavage of terminal isopropylidene groups.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed cleavage of isopropylidene ketals?

A1: The acid-catalyzed cleavage of an isopropylidene ketal proceeds via a well-established mechanism. The reaction is initiated by the protonation of one of the ketal oxygen atoms by an acid catalyst. This is followed by the elimination of acetone to form a resonance-stabilized carboxonium ion. The formation of this intermediate is the rate-determining step. Subsequent attack by water on the carbocation, followed by deprotonation, yields the deprotected diol.[7][8][9]

Q2: What are some of the most common reagents used for isopropylidene ketal cleavage?

A2: A wide variety of reagents can be used for the cleavage of isopropylidene ketals. These can be broadly categorized as:

  • Brønsted Acids: Acetic acid, hydrochloric acid, sulfuric acid, trifluoroacetic acid, and p-toluenesulfonic acid are commonly used.[1]

  • Lewis Acids: Boron trichloride, ferric chloride, zinc nitrate, copper(II) chloride, and ceric ammonium nitrate are effective Lewis acid catalysts.[1][3]

  • Solid-Supported Acids: Amberlite-120 (H+) resin, Dowex 50W-X8, and silica-supported acids like silica sulfuric acid offer advantages in terms of ease of work-up.[3][10]

  • Other Reagents: Molecular iodine and ionic liquids have also been employed for this transformation.[3] More environmentally friendly methods using just water at elevated temperatures have also been reported.[11]

Q3: Are there any "green" or more environmentally friendly methods for isopropylidene ketal cleavage?

A3: Yes, there is a growing interest in developing more sustainable methods for chemical transformations. For isopropylidene ketal cleavage, some greener alternatives include:

  • Water as a Solvent and Catalyst: Heating the substrate in pure water at around 90 °C can effectively cleave the ketal without the need for any acid catalyst or organic solvent.[11]

  • Solid Acid Catalysts: As mentioned earlier, solid-supported acid catalysts are considered greener as they can often be recovered and reused, minimizing waste.[3]

  • Catalytic Amounts of Mild Reagents: Using only a catalytic amount of a mild reagent, rather than stoichiometric amounts of strong acids, reduces the environmental impact.

Data Presentation: Comparison of Reagents for Isopropylidene Ketal Cleavage

The following table summarizes various reagents and conditions for the cleavage of isopropylidene ketals, providing a comparative overview.

Reagent/CatalystSolventTemperature (°C)Typical Reaction TimeYield (%)Notes
Brønsted Acids
80% Acetic AcidWaterRT - 601 - 24 hVariableMild conditions, good for sensitive substrates.[1]
0.1 M HClTHF/WaterRT0.5 - 4 h>90Common and effective, but not suitable for acid-sensitive groups.
Trifluoroacetic Acid (TFA)Water/DCM0 - RT15 min - 2 h>90Strong acid, fast reaction times.
Dowex 50W-X8Methanol/WaterRT - Reflux1 - 12 h>85Heterogeneous catalyst, easy work-up.[3]
Lewis Acids
Ferric Chloride (FeCl₃) on Silica GelChloroformRT1 - 5 h80 - 95Mild and selective for terminal ketals.[1]
Copper(II) Chloride (CuCl₂·2H₂O)EthanolRT2 - 8 h>90Effective for regioselective cleavage.[1]
Ceric Ammonium Nitrate (CAN)Acetonitrile/WaterRT10 - 30 min>90Fast reactions, can be buffered for selectivity.[3]
Indium(III) Chloride (InCl₃)Methanol606 - 8 h85 - 95Good for selective hydrolysis of terminal ketals.[5][6]
Miscellaneous Reagents
Iodine (I₂)MethanolRT0.5 - 2 h>90Mild and neutral conditions.[3]
Water-906 - 12 h>85Environmentally friendly, no catalyst needed.[11]

RT: Room Temperature

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cleavage with Acetic Acid

  • Dissolve the isopropylidene-protected substrate in a mixture of acetic acid and water (e.g., 80% acetic acid in water).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C).

  • Monitor the progress of the reaction by TLC or another suitable analytical technique.

  • Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Selective Cleavage of a Terminal Isopropylidene Ketal with Copper(II) Chloride

  • Dissolve the substrate containing multiple isopropylidene ketals in ethanol or 2-propanol.

  • Add copper(II) chloride dihydrate (CuCl₂·2H₂O, typically 2-5 equivalents) to the solution.

  • Stir the mixture at room temperature.[1]

  • Monitor the reaction for the selective disappearance of the starting material and the appearance of the desired mono-deprotected product.

  • Once the desired conversion is achieved, quench the reaction by adding a chelating agent (e.g., EDTA solution) or by passing the mixture through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by column chromatography to isolate the desired diol.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start with Isopropylidene-Protected Compound dissolve Dissolve in Appropriate Solvent start->dissolve add_reagent Add Cleavage Reagent (e.g., Acid) dissolve->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Isolated Diol Product purify->end

Caption: General experimental workflow for isopropylidene ketal cleavage.

Troubleshooting_Tree cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_reactions Troubleshooting Side Reactions start Problem with Ketal Cleavage incomplete Incomplete Reaction? start->incomplete side_reactions Side Reactions? incomplete->side_reactions No inc_time Increase Reaction Time incomplete->inc_time Yes milder_acid Use Milder Acid side_reactions->milder_acid Yes end_node Optimized Conditions side_reactions->end_node No inc_temp Increase Temperature inc_time->inc_temp inc_cat Increase Catalyst Conc. inc_temp->inc_cat stronger_acid Use Stronger Acid inc_cat->stronger_acid stronger_acid->end_node lewis_acid Try Selective Lewis Acid milder_acid->lewis_acid control_cond Stricter Control of Temp/Time lewis_acid->control_cond solid_support Use Solid-Supported Catalyst control_cond->solid_support solid_support->end_node

Caption: Decision tree for troubleshooting isopropylidene ketal cleavage.

References

Stability of the isopropylidene group under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of the isopropylidene group (also known as an acetonide) in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this widely-used protecting group under various reaction conditions and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is an isopropylidene group and why is it used?

An isopropylidene group is a cyclic ketal formed by the reaction of a 1,2- or 1,3-diol with acetone. It is a popular protecting group in organic synthesis, particularly in carbohydrate and nucleoside chemistry, due to its ease of installation, general stability under many reaction conditions, and the numerous methods available for its removal.[1]

Q2: Under what conditions is the isopropylidene group typically cleaved?

The isopropylidene group is most commonly cleaved under acidic conditions. The mechanism involves protonation of one of the ketal oxygens, followed by elimination of acetone to form a resonance-stabilized carbocation intermediate.[1] This susceptibility to acid-catalyzed hydrolysis is the most common method for its removal.

Q3: Is it possible to selectively remove one isopropylidene group in the presence of others?

Yes, selective deprotection is often achievable, particularly in molecules containing multiple isopropylidene groups with different steric environments. Terminal isopropylidene groups are generally more sterically accessible and thus more labile to acidic hydrolysis than internal ones.[2] By carefully controlling the reaction conditions (e.g., using milder acids, controlling temperature and reaction time), selective removal can be achieved.

Troubleshooting Guides

Issue: Unexpected Cleavage of the Isopropylidene Group

Symptom: During a reaction that was expected to leave the isopropylidene group intact, you observe the formation of the deprotected diol.

Possible Causes & Solutions:

  • Acidic Contaminants: Trace amounts of acid in your reagents or solvents can be sufficient to catalyze the cleavage of the isopropylidene group.

    • Solution: Ensure all solvents and reagents are anhydrous and free of acidic impurities. If necessary, pass solvents through a column of activated alumina or distill them over a suitable drying agent.

  • Lewis Acidic Reagents: Some reagents, while not Brønsted acids, can act as Lewis acids and promote cleavage.

    • Solution: Evaluate all reagents in your reaction for potential Lewis acidity. If a Lewis acid is required for the desired transformation, consider using a less reactive one or performing the reaction at a lower temperature to minimize deprotection.

  • Elevated Temperatures: Even under nominally neutral or basic conditions, prolonged heating can sometimes lead to decomposition of the isopropylidene group, especially in the presence of water.

    • Solution: If possible, run the reaction at a lower temperature for a longer period.

  • "Creeping" Acidity: Some reactions may generate acidic byproducts as they proceed.

    • Solution: Consider adding a non-nucleophilic base, such as proton sponge or a hindered amine, to the reaction mixture to scavenge any in situ generated acid.

Issue: Difficulty in Cleaving the Isopropylidene Group

Symptom: The deprotection reaction is sluggish or incomplete, even under acidic conditions.

Possible Causes & Solutions:

  • Steric Hindrance: The isopropylidene group may be in a sterically congested environment, making it difficult for the acid catalyst and water to access the ketal.

    • Solution: Employ stronger acidic conditions (e.g., higher concentration of acid, use of a stronger acid) or higher temperatures. Be mindful that harsher conditions may affect other functional groups in the molecule.

  • Insufficient Water: Hydrolysis requires water as a reagent. In some solvent systems, the concentration of water may be too low for the reaction to proceed efficiently.

    • Solution: Use an aqueous acidic solution (e.g., aqueous acetic acid or dilute HCl).

  • Substrate Solubility: The protected compound may not be sufficiently soluble in the reaction medium.

    • Solution: Add a co-solvent to improve solubility. For example, a mixture of THF and aqueous acid is often effective.

Stability Under Different Reaction Conditions

The isopropylidene group is known for its robustness under a variety of non-acidic reaction conditions, making it a valuable tool in multi-step synthesis.

Stability Summary
Reaction ConditionStability of Isopropylidene GroupNotes
Basic Conditions Generally Stable Stable to strong bases such as NaOH, NaOMe, and t-BuOK.
Oxidation Generally Stable Stable to many common oxidizing agents like PCC, PDC, and those used in Swern and Dess-Martin oxidations. It can be cleaved by ozonolysis.
Reduction Generally Stable Stable to catalytic hydrogenation (e.g., H₂, Pd/C) and hydride reagents like NaBH₄ and LiAlH₄.
Organometallic Reagents Generally Stable Tolerates Grignard reagents and organolithiums.
Other Named Reactions Generally Stable Stable under conditions for Wittig reactions, Steglich esterification, and many other standard transformations.

Experimental Protocols

Protocol 1: Swern Oxidation of a Primary Alcohol with an Intact Isopropylidene Group

This protocol describes the oxidation of a primary alcohol to an aldehyde in a molecule containing an isopropylidene protecting group.

Materials:

  • Isopropylidene-protected alcohol (1 equivalent)

  • Oxalyl chloride (1.5 equivalents)

  • Anhydrous dimethyl sulfoxide (DMSO) (3 equivalents)

  • Anhydrous triethylamine (Et₃N) (5 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of oxalyl chloride in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add a solution of DMSO in anhydrous CH₂Cl₂ dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the isopropylidene-protected alcohol in anhydrous CH₂Cl₂ dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine dropwise, and stir for another 30 minutes at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. The isopropylidene group remains intact under these conditions.

Protocol 2: Wittig Reaction on an Aldehyde with an Intact Isopropylidene Group

This protocol outlines the conversion of an aldehyde to an alkene via a Wittig reaction in the presence of an isopropylidene group.

Materials:

  • Isopropylidene-protected aldehyde (1 equivalent)

  • (Triphenylphosphoranylidene)acetate (or other desired Wittig reagent) (1.2 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the isopropylidene-protected aldehyde in anhydrous CH₂Cl₂ in a flask equipped with a stir bar under an inert atmosphere.

  • Add the Wittig reagent portion-wise to the stirring solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically a few hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct. The isopropylidene group is stable throughout this process.[3]

Protocol 3: Catalytic Hydrogenation of a Double Bond with an Intact Isopropylidene Group

This protocol describes the reduction of a carbon-carbon double bond in a molecule also containing an isopropylidene protecting group.

Materials:

  • Isopropylidene-protected substrate with a C=C bond (1 equivalent)

  • 10% Palladium on carbon (Pd/C) (catalytic amount, e.g., 5-10 mol%)

  • Methanol or Ethyl Acetate as solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the substrate in a suitable solvent (e.g., methanol or ethyl acetate) in a hydrogenation flask.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon of hydrogen is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the hydrogenated product. The isopropylidene group will remain unchanged.

Visual Guides

Deprotection_Decision_Tree Decision Tree for Isopropylidene Deprotection start Deprotection of Isopropylidene Group acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive mild_acid Use mild acidic conditions (e.g., aq. AcOH, Dowex-H+) acid_sensitive->mild_acid Yes strong_acid Use stronger acidic conditions (e.g., aq. HCl, TFA) acid_sensitive->strong_acid No selective Is selective deprotection required? mild_acid->selective strong_acid->selective control_conditions Carefully control stoichiometry, temperature, and time selective->control_conditions Yes full_deprotection Use excess reagent and longer reaction time selective->full_deprotection No

Caption: Decision tree for choosing an isopropylidene deprotection strategy.

Multi_Step_Synthesis_Workflow Workflow: Multi-Step Synthesis with a Stable Isopropylidene Group start Start with Diol-containing Substrate protection Protection of Diol as Isopropylidene Ketal start->protection reaction1 Reaction 1 (e.g., Swern Oxidation) protection->reaction1 reaction2 Reaction 2 (e.g., Wittig Reaction) reaction1->reaction2 reaction3 Reaction 3 (e.g., Catalytic Hydrogenation) reaction2->reaction3 deprotection Deprotection of Isopropylidene Group (Acidic Conditions) reaction3->deprotection final_product Final Product deprotection->final_product

Caption: Example workflow for a multi-step synthesis.

References

Technical Support Center: Purification of Oleoyl-Containing Glycerolipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of oleoyl-containing glycerolipids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when purifying oleoyl-containing glycerolipids?

A1: The most common impurities include other glycerolipids with different degrees of acylation (e.g., mono- and triolein when diolein is the target), positional isomers (e.g., 1,2-diolein vs. 1,3-diolein), free fatty acids, and residual solvents or catalysts from synthesis. The high structural similarity between these compounds, particularly isomers, makes their separation challenging.[1][2]

Q2: What is acyl migration and how can it be minimized during purification?

A2: Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol backbone, leading to the formation of positional isomers (e.g., conversion of 1,2-diolein to 1,3-diolein).[3] This process can be catalyzed by acidic or basic conditions, high temperatures, and certain chromatographic stationary phases.[3] To minimize acyl migration, it is crucial to work at low temperatures, use neutral pH conditions, and carefully select solvents and chromatography media.[3] For instance, extractions at pH 4 and 4°C have been shown to effectively eliminate intramolecular acyl migration in lysophospholipids.[3]

Q3: Which chromatographic technique is best for separating oleoyl-containing glycerolipids?

A3: The choice of chromatographic technique depends on the specific separation goal.

  • Normal-Phase Chromatography (NPLC) , often using silica gel, is effective for separating glycerolipids into classes based on the number of acyl groups (e.g., separating mono-, di-, and triglycerides).[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally preferred for separating molecular species within the same class, including positional isomers (e.g., 1,2-diolein from 1,3-diolein), based on differences in their hydrophobicity.[2][5][6]

Q4: Can crystallization be used to purify oleoyl-containing glycerolipids?

A4: Yes, low-temperature crystallization can be an effective purification method, particularly for separating glycerolipids from more soluble impurities. The process involves dissolving the crude lipid mixture in a suitable solvent (e.g., hexane) and then slowly cooling it to induce the crystallization of the target compound. The efficiency of this method depends on the differences in the crystallization points of the components in the mixture.[1]

Q5: How should I store purified oleoyl-containing glycerolipids to prevent degradation?

A5: Purified oleoyl-containing glycerolipids should be stored at low temperatures (-20°C or below) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the unsaturated oleoyl chains.[7][8] It is also advisable to store them in a solvent in which they are stable and to minimize exposure to light and moisture.[7][9]

Troubleshooting Guides

HPLC Purification
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Interaction with active silanols on the column stationary phase.- Inappropriate mobile phase pH.- Column overload.- Use a high-purity, end-capped silica column.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.- Reduce the sample concentration or injection volume.
Peak Splitting or Shoulders - Co-elution of closely related species (e.g., isomers).- Column void or channeling.- Sample solvent incompatible with the mobile phase.- Optimize the mobile phase composition or gradient to improve resolution.- Replace the column if a void is suspected.- Dissolve the sample in the initial mobile phase whenever possible.[2]
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Flush the column with a strong solvent and re-equilibrate, or replace if necessary.
Low Purity of Collected Fractions - Poor separation between the target compound and impurities.- Collection of fractions that are too broad.- Optimize the chromatographic method for better resolution (e.g., adjust gradient, change column).- Collect narrower fractions and analyze their purity before pooling.
Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Incomplete elution of the target compound from the column.- Adsorption of the compound onto the stationary phase.- Increase the polarity of the elution solvent or use a stronger solvent system.- Ensure the column is not overloaded.
Co-elution of Impurities - Inappropriate stationary or mobile phase.- Poor packing of the column.- Screen different solvent systems to improve separation resolution.- Repack the column carefully to ensure a uniform bed.
Acyl Migration on the Column - Active sites on the silica gel stationary phase.- Prolonged contact time with the stationary phase.- Use a less acidic grade of silica gel or an alternative stationary phase.- Increase the flow rate to reduce the residence time on the column.

Data Presentation

Table 1: Purity and Yield of 1,3-Diolein after Different Purification Steps

Purification StepPurity of 1,3-DioleinYieldReference
Enzymatic Synthesis (crude)~87.3% (ratio of 1,3-diolein to total dioleins)87.4% (total diolein)[10]
Column Chromatography>98.2%-[1]
Low-Temperature Crystallization>99%-[1]

Table 2: Purity and Yield of Triolein after Purification

Purification MethodPurity of TrioleinYieldReference
Silica Gel Column Chromatography93.07 ± 1.05%-[11]

Experimental Protocols

Protocol 1: Purification of 1,3-Diolein by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of 1,3-diolein from a crude reaction mixture containing mono-, di-, and triglycerides, as well as free fatty acids.

Materials:

  • Crude 1,3-diolein mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp or iodine chamber for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles or cracks in the stationary phase.

    • Wash the packed column with 2-3 column volumes of hexane.

  • Sample Loading:

    • Dissolve the crude 1,3-diolein mixture in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% hexane to elute non-polar impurities such as triolein.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is as follows:

      • 100% Hexane (2 column volumes)

      • 1-5% Ethyl acetate in Hexane (to elute triolein and other non-polar compounds)

      • 5-15% Ethyl acetate in Hexane (to elute 1,3-diolein)

      • 15-30% Ethyl acetate in Hexane (to elute 1,2-diolein and monoolein)

      • 50-100% Ethyl acetate (to elute highly polar compounds and free fatty acids)

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a solvent system such as hexane:ethyl acetate (80:20 v/v).

    • Visualize the spots under a UV lamp or in an iodine chamber to identify the fractions containing pure 1,3-diolein.

  • Product Recovery:

    • Combine the fractions containing the pure 1,3-diolein.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Low-Temperature Crystallization of 1,3-Diolein

This protocol describes the purification of 1,3-diolein by taking advantage of its differential solubility at low temperatures.

Materials:

  • Crude 1,3-diolein mixture

  • Hexane (or other suitable non-polar solvent)

  • Jacketed crystallization vessel or a freezer capable of controlled cooling

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

Procedure:

  • Dissolution:

    • Dissolve the crude 1,3-diolein mixture in a suitable volume of hexane at room temperature or with gentle warming to ensure complete dissolution. The concentration should be optimized to allow for crystallization upon cooling without excessive product loss in the mother liquor.

  • Cooling:

    • Slowly cool the solution to a temperature where 1,3-diolein starts to crystallize while impurities remain in solution. A typical cooling profile would be to cool to 4°C, then to -20°C. The optimal temperature and cooling rate should be determined empirically.

  • Crystallization:

    • Allow the solution to stand at the final low temperature for a sufficient time (e.g., 12-24 hours) to allow for complete crystallization. Gentle agitation may be used to promote crystal growth.

  • Isolation:

    • Quickly filter the cold slurry to separate the crystals from the mother liquor.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product Crude_Product Crude Oleoyl-Glycerolipid Mixture Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Product->Column_Chromatography Load onto column Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Elute with solvent gradient Purity_Analysis Purity Analysis (TLC/HPLC) Fraction_Collection->Purity_Analysis Analyze fractions Solvent_Removal Solvent Removal Purity_Analysis->Solvent_Removal Pool pure fractions Pure_Product Purified Oleoyl-Glycerolipid Solvent_Removal->Pure_Product

Caption: General workflow for the purification of oleoyl-containing glycerolipids.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Problem Observed in HPLC Chromatogram Peak_Tailing Peak Tailing Causes: Active silanols, Incorrect pH Solutions: Use end-capped column, Adjust pH start->Peak_Tailing Peak_Splitting Peak Splitting Causes: Co-elution, Column void, Incompatible solvent Solutions: Optimize mobile phase, Replace column, Change sample solvent start->Peak_Splitting Inconsistent_RT Inconsistent Retention Times Causes: Mobile phase fluctuation, Temperature changes Solutions: Degas mobile phase, Use column oven start->Inconsistent_RT

Caption: Troubleshooting logic for common HPLC purification issues.

References

Technical Support Center: Scaling Up the Synthesis of 1,2-diacyl-sn-glycerols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-diacyl-sn-glycerols.

Troubleshooting and FAQs

This section addresses common challenges encountered during the synthesis and scaling up of 1,2-diacyl-sn-glycerols.

Q1: My reaction yield of 1,2-diacyl-sn-glycerol is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Acylation: The acylation of the glycerol backbone may be inefficient.

    • Solution (Chemical Synthesis): Ensure your acylating agent (e.g., fatty acid chloride or anhydride) is of high purity and used in an appropriate molar excess. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.[1]

    • Solution (Enzymatic Synthesis): The chosen lipase may have low activity or selectivity for the desired acylation. Screen different lipases and optimize reaction parameters such as temperature, pH, and substrate molar ratio. Immobilizing the lipase can sometimes improve its stability and reusability.

  • Acyl Migration: The acyl groups can migrate from the sn-1 and sn-2 positions to the more stable sn-1 and sn-3 positions, forming 1,3-diacyl-sn-glycerols.[2]

    • Solution: Minimize reaction time and temperature. In chemical synthesis, the choice of protecting groups and deprotection conditions is crucial to prevent acyl migration.[3] For enzymatic synthesis, selecting a lipase with high positional specificity (sn-1,3 specific lipases are often used for 1,3-DAG synthesis and care must be taken when aiming for 1,2-DAGs) is important.[4]

  • Substrate Solubility: Poor solubility of glycerol in the reaction medium can limit the reaction rate.

    • Solution: In enzymatic synthesis, consider using a solvent-free system or a binary medium system containing ionic liquids to enhance substrate miscibility.[5] Adsorbing glycerol onto a solid support can also create a better interface for the reaction.[6]

  • Product Inhibition: The accumulation of product may inhibit the enzyme's activity.

    • Solution: Consider using a continuous flow reactor or in situ product removal techniques to minimize product inhibition.

Q2: I am observing significant acyl migration in my reaction. How can I minimize this side reaction?

A2: Acyl migration is a common challenge, leading to the formation of the undesired 1,3-isomer.[2] Here are strategies to control it:

  • Temperature Control: Higher temperatures accelerate acyl migration. It is crucial to determine the optimal temperature that balances reaction rate and the rate of acyl migration.[4][7]

  • Reaction Time: Prolonged reaction times increase the likelihood of acyl migration. Monitor the reaction progress and stop it once the desired conversion is achieved.

  • pH and Catalysts: In chemical synthesis, acidic or basic conditions can promote acyl migration. Use mild reaction conditions and carefully select catalysts.

  • Enzyme Selection: For enzymatic synthesis, use a lipase with high specificity for the sn-1 and sn-2 positions.

  • Water Activity: In enzymatic reactions, controlling the water activity is critical as excess water can promote both hydrolysis and acyl migration.

Q3: What is the most effective method for purifying 1,2-diacyl-sn-glycerols at a larger scale?

A3: Purification is critical to remove unreacted starting materials, byproducts like mono- and triglycerides, and the 1,3-isomer.

  • Silica Gel Column Chromatography: This is a widely used method for purifying diacylglycerols.[8] A gradient elution with a solvent system like hexane/ethyl acetate can effectively separate the desired 1,2-isomer.

  • Crystallization: Fractional crystallization at low temperatures can be an effective method for large-scale purification, particularly for separating saturated diacylglycerols.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC with a suitable stationary phase can be employed.

Q4: How can I accurately monitor the progress of my synthesis reaction?

A4: Regular monitoring is key to optimizing reaction conditions and maximizing yield.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the disappearance of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or evaporative light scattering detector) allows for the quantitative analysis of the reaction mixture, enabling the determination of the concentration of 1,2-diacyl-sn-glycerol and any isomers.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the synthesized diacylglycerol and to quantify the ratio of 1,2- and 1,3-isomers.[10]

Quantitative Data

The following tables summarize quantitative data from various studies on the synthesis of diacylglycerols, highlighting the impact of different reaction parameters on yield and composition.

Table 1: Effect of Temperature and Enzyme Load on Acyl Migration in Enzymatic Synthesis of 1,3-Diacylglycerol [4]

Temperature (°C)Enzyme Load (wt%)Acyl Migration (%)
45610.2
55615.8
65621.5
75628.9
65216.3
65419.1
65824.7
651027.4

Table 2: Optimization of Enzymatic Glycerolysis for Diacylglycerol (DAG) Production [11]

ParameterConditionDAG Content (%)
Temperature40°C39.14
50°C45.51
60°C44.31
70°C42.23
Substrate Molar Ratio (Oil:Glycerol)2:144.31
1:146.75
1:248.97

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 1,2-diacyl-sn-glycerols

This protocol describes a general procedure for the lipase-catalyzed synthesis of 1,2-diacyl-sn-glycerols.

Materials:

  • sn-Glycerol-3-phosphocholine (GPC)

  • Fatty acid of choice (e.g., oleic acid)

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., hexane)

  • Molecular sieves (for water removal)

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve sn-Glycerol-3-phosphocholine and the fatty acid in the organic solvent. The molar ratio of GPC to fatty acid should be optimized, but a 1:2 to 1:5 ratio is a good starting point.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 5-15% of the total substrate weight.[5]

  • Water Removal: Add activated molecular sieves to the mixture to control the water activity.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen lipase (e.g., 40-60°C) with constant stirring.

  • Monitoring: Monitor the reaction progress using TLC or HPLC.

  • Termination: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient to isolate the 1,2-diacyl-sn-glycerol.

Protocol 2: Chemical Synthesis of 1,2-diacyl-sn-glycerol

This protocol provides a general method for the chemical synthesis of 1,2-diacyl-sn-glycerols using a protected glycerol backbone.[8]

Materials:

  • sn-3-Benzyl-glycerol (or other suitably protected glycerol)

  • Fatty acid chloride (e.g., oleoyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Methodology:

  • Esterification: a. Dissolve sn-3-Benzyl-glycerol in anhydrous DCM and cool the solution to 0°C in an ice bath. b. Add anhydrous pyridine to the solution. c. Slowly add the fatty acid chloride (2 equivalents) to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. e. Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃, and brine. f. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-diacyl-3-benzyl-sn-glycerol.

  • Deprotection (Debenzylation): a. Dissolve the crude product in ethyl acetate. b. Add 10% Pd/C catalyst. c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere. d. Stir the reaction vigorously at room temperature for 4-6 hours, monitoring by TLC. e. Filter the reaction mixture through celite to remove the catalyst and wash with ethyl acetate. f. Concentrate the filtrate under reduced pressure.

  • Purification: a. Purify the crude 1,2-diacyl-sn-glycerol using silica gel column chromatography. b. Elute with a gradient of hexane/ethyl acetate to isolate the pure product. c. Combine the pure fractions and evaporate the solvent to yield the final product. d. Confirm the purity and identity using NMR and mass spectrometry.

Visualizations

Diacylglycerol Signaling Pathway

1,2-diacyl-sn-glycerols are crucial second messengers in various signaling pathways, most notably in the activation of Protein Kinase C (PKC).

DAG_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacyl-sn-glycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates (conventional PKCs) Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets Synthesis_Workflow Start Starting Materials (Protected Glycerol + Fatty Acid) Reaction Acylation Reaction (Chemical or Enzymatic) Start->Reaction Monitoring Reaction Monitoring (TLC / HPLC) Reaction->Monitoring Workup Reaction Workup / Catalyst Removal Reaction->Workup Deprotection Deprotection Step (if applicable) Workup->Deprotection Purification Purification (Column Chromatography) Workup->Purification if no protection Deprotection->Purification Analysis Purity & Identity Analysis (NMR, MS, HPLC) Purification->Analysis FinalProduct Pure 1,2-Diacyl-sn-Glycerol Analysis->FinalProduct

References

Technical Support Center: Enzymatic Hydrolysis of Protected Glycerols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic hydrolysis of protected glycerols. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems you might encounter during the enzymatic hydrolysis of protected glycerols.

Frequently Asked Questions (FAQs)

1. Why is my hydrolysis reaction not starting or proceeding very slowly?

There are several potential reasons for a sluggish or non-existent reaction:

  • Inactive Enzyme: Ensure the enzyme has been stored correctly at the recommended temperature (-20°C is common) and has not undergone multiple freeze-thaw cycles, which can lead to inactivation.[1] Always use a benchtop cooler for transporting enzymes.[1]

  • Incorrect Reaction Conditions: The pH, temperature, and solvent system are critical for optimal enzyme activity.[2][3][4] Verify that these parameters are within the recommended range for your specific lipase.

  • Substrate Insolubility: The protected glycerol may not be sufficiently soluble in the reaction medium, limiting its availability to the enzyme. Consider using a co-solvent to improve solubility.

  • Presence of Inhibitors: Contaminants in your substrate or solvent can inhibit the enzyme. Ensure high-purity reagents are used.

2. My reaction starts but stops before completion or gives a low yield. What could be the cause?

This is a common issue that can be attributed to several factors:

  • Product Inhibition: The accumulation of products, such as glycerol or the deprotected alcohol, can inhibit enzyme activity.[5][6][7] High concentrations of glycerol can alter the enzyme's structure and reduce its catalytic efficiency.[6][8] Consider removing the products as they are formed, if feasible.

  • Enzyme Denaturation: The enzyme may be denaturing over time due to suboptimal pH or temperature.[9] Regularly monitor and adjust the pH if it drifts during the reaction.

  • Insufficient Water Activity: Lipase activity is highly dependent on the water content. Too little water can deactivate the enzyme, while too much can shift the equilibrium away from hydrolysis.[10]

  • Acetaldehyde Inhibition (for vinyl esters): If you are hydrolyzing a vinyl ester, the vinyl alcohol byproduct can tautomerize to acetaldehyde, which is known to deactivate many lipases.[10] Performing the reaction under a vacuum can help remove the volatile acetaldehyde.[10]

3. I am observing the formation of side products. How can I improve the selectivity of my reaction?

  • Enzyme Specificity: The choice of lipase is crucial for selectivity. Lipases exhibit different specificities based on their source.[11][12] For instance, some lipases are specific to the sn-1 and sn-3 positions of the glycerol backbone, while others are non-specific.[11][13][14] Research the specificity of your chosen lipase for your particular substrate.

  • Reaction Conditions: Optimizing the reaction conditions, such as pH, temperature, and solvent, can enhance the desired selectivity.

  • Acyl Migration: In some cases, acyl migration can occur, leading to a mixture of isomers. This is particularly prominent in certain solvents.[15]

4. How can I effectively monitor the progress of my hydrolysis reaction?

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the disappearance of the starting material and the appearance of the product.[16][17] A mobile phase such as acetonitrile:water (85:15 v/v) can be effective for separating glycerol.[18]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the accurate determination of substrate conversion and product formation.[19][20] Derivatization may be necessary for the detection of glycerol by UV.[1]

5. What is the best way to stop the enzymatic reaction at a specific time point?

To ensure accurate analysis, it's crucial to quench the reaction effectively. Common methods include:

  • Filtration: If using an immobilized enzyme, it can be quickly removed by filtration.[16]

  • Temperature Change: Rapidly cooling the reaction mixture by placing it in an ice bath or a dry ice-ethanol slurry can halt the reaction.[21] Conversely, heating the mixture to denature the enzyme (e.g., in a boiling water bath) is also effective, provided the products are heat-stable.[9][22]

  • pH Shift: Adding a strong acid or base to drastically change the pH will denature the enzyme and stop the reaction.[9][21]

  • Addition of Inhibitors: Introducing a known inhibitor for the specific lipase can also be used to quench the reaction.[21]

Data Presentation

Table 1: General Influence of Reaction Parameters on Lipase Activity

ParameterOptimal Range (General)Potential Issues with Suboptimal Conditions
pH 4.0 - 10.0 (enzyme dependent)[2][4]Loss of activity due to enzyme denaturation at extreme pH values.[9]
Temperature 30°C - 60°C (enzyme dependent)[10][23]Low reaction rate at low temperatures; enzyme denaturation at high temperatures.[10]
Enzyme Conc. Empirically determinedSlow reaction at low concentrations; cost-inefficient at high concentrations.
Substrate Conc. Empirically determinedLow reaction rate at low concentrations; potential substrate inhibition at high concentrations.
Solvent Hydrophobic solvents (e.g., hexane, heptane) are often preferred.[10]Polar solvents may reduce enzyme activity.
Water Activity Low to moderate (typically below 0.5 for non-aqueous media)[10]Too little water can inactivate the enzyme; too much can favor the reverse reaction.[10]

Experimental Protocols

General Protocol for Enzymatic Hydrolysis of a Protected Glycerol
  • Reaction Setup:

    • To a clean, dry reaction vessel, add the protected glycerol substrate.

    • Add the appropriate buffer solution (e.g., phosphate buffer, pH 7.0) and any necessary co-solvents to dissolve the substrate.[16]

    • Add the selected lipase (e.g., 50 mg).[16]

    • Seal the vessel and place it in a thermostatically controlled shaker set to the optimal temperature (e.g., 30-40°C) and agitation speed (e.g., 200 rpm).[16]

  • Reaction Monitoring:

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture for analysis by TLC or HPLC.

  • Reaction Quenching:

    • Once the desired conversion is achieved, quench the reaction by filtering off the enzyme (if immobilized) or by one of the methods described in the FAQs (e.g., rapid cooling, pH change).[16][21]

  • Work-up and Product Isolation:

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).[16]

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[16]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

    • Purify the product using silica gel column chromatography.[16]

Protocol for TLC Analysis
  • Sample Preparation: Dilute the reaction aliquot with a suitable solvent.

  • Spotting: Spot the diluted sample onto a TLC plate along with the starting material as a reference.

  • Development: Develop the TLC plate in an appropriate mobile phase system.

  • Visualization: Visualize the spots using a suitable method (e.g., UV light, iodine chamber, or a staining agent).

  • Analysis: Compare the Rf values of the spots to identify the starting material and the product.

Protocol for HPLC Analysis
  • Sample Preparation: Filter the reaction aliquot to remove the enzyme. Dilute the sample with the mobile phase.

  • Injection: Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 column).

  • Elution: Elute the components using a suitable mobile phase (e.g., a mixture of hexane and isopropanol for chiral separations) at a constant flow rate.[16]

  • Detection: Monitor the elution profile using a suitable detector (e.g., UV-Vis or Refractive Index).

  • Quantification: Determine the concentration of the substrate and product by comparing the peak areas to a standard curve.

Visualizations

TroubleshootingWorkflow Start Start: No or Low Hydrolysis CheckEnzyme Is the enzyme active and stored correctly? Start->CheckEnzyme CheckConditions Are reaction conditions (pH, temp, solvent) optimal? CheckEnzyme->CheckConditions Yes ReplaceEnzyme Solution: Use fresh, properly stored enzyme. CheckEnzyme->ReplaceEnzyme No CheckSubstrate Is the substrate soluble? CheckConditions->CheckSubstrate Yes OptimizeConditions Solution: Adjust pH, temperature, and/or solvent system. CheckConditions->OptimizeConditions No CheckInhibitors Are there potential inhibitors present? CheckSubstrate->CheckInhibitors Yes ImproveSolubility Solution: Add a co-solvent. CheckSubstrate->ImproveSolubility No ReactionStops Problem: Reaction stops prematurely CheckInhibitors->ReactionStops Yes PurifyReagents Solution: Use high-purity reagents. CheckInhibitors->PurifyReagents No CheckProductInhibition Is product inhibition occurring? ReactionStops->CheckProductInhibition CheckDenaturation Is the enzyme denaturing over time? CheckProductInhibition->CheckDenaturation No RemoveProducts Solution: Consider in-situ product removal. CheckProductInhibition->RemoveProducts Yes CheckWaterActivity Is water activity optimal? CheckDenaturation->CheckWaterActivity No ReoptimizeConditions Solution: Re-evaluate and stabilize reaction conditions. CheckDenaturation->ReoptimizeConditions Yes AdjustWater Solution: Ensure anhydrous conditions or add salt hydrates. CheckWaterActivity->AdjustWater No FactorsAffectingLipaseActivity LipaseActivity Lipase Activity pH pH pH->LipaseActivity Temperature Temperature Temperature->LipaseActivity Solvent Solvent Solvent->LipaseActivity EnzymeConc Enzyme Concentration EnzymeConc->LipaseActivity SubstrateConc Substrate Concentration SubstrateConc->LipaseActivity WaterActivity Water Activity WaterActivity->LipaseActivity Inhibitors Inhibitors Inhibitors->LipaseActivity

References

Managing impurities in commercially sourced 1,2-Isopropylidene-3-oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with commercially sourced 1,2-Isopropylidene-3-oleoyl-sn-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially sourced this compound?

A1: Commercially available this compound may contain several process-related and degradation-related impurities. The most common include:

  • Positional Isomer (2,3-Isopropylidene-1-oleoyl-sn-glycerol): Arises from the starting material or acyl migration.

  • Diacylglycerol (1,2- and 1,3-dioleoyl-sn-glycerol): Resulting from the hydrolysis of the isopropylidene group.

  • Free Oleic Acid: Due to the hydrolysis of the oleoyl ester bond.

  • Glycerol: From complete hydrolysis.

  • Unreacted Starting Materials: Such as 1,2-Isopropylidene-sn-glycerol.[1]

  • Oxidized Byproducts: The oleoyl chain is susceptible to oxidation.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber vial or by storing it in a dark place.

  • Moisture: Keep in a tightly sealed container to prevent hydrolysis of the isopropylidene ketal and the ester linkage.

Q3: My experimental results are inconsistent when using a new batch of this compound. What could be the cause?

A3: Inconsistent results between batches can often be attributed to variations in purity and the profile of impurities. It is recommended to perform a quality control check on each new batch to assess its purity and identify any significant impurities that might interfere with your experiments. Key parameters to check include the percentage of the main compound and the presence of diacylglycerols or free fatty acids, which can be biologically active.

Q4: Can I use this compound directly to activate Protein Kinase C (PKC) in my cell-based assays?

A4: No, the isopropylidene protecting group on the glycerol backbone prevents it from activating Protein Kinase C (PKC). This protecting group must be removed to generate 1,2-dioleoyl-sn-glycerol, the active form that mimics endogenous diacylglycerol (DAG) and activates PKC.[2] The presence of this protecting group makes it a useful negative control in PKC activation studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Biological Activity in a Negative Control Experiment
  • Symptom: You are using this compound as a negative control for PKC activation, but you observe some cellular response.

  • Possible Cause: The commercial stock may be contaminated with 1,2-dioleoyl-sn-glycerol due to the hydrolysis of the isopropylidene group.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze the purity of your stock solution using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of diacylglycerols.

    • Purification: If diacylglycerol contamination is confirmed, purify the this compound using column chromatography.

    • Proper Storage: Ensure the compound is stored under appropriate conditions (see FAQ 2) to prevent further hydrolysis.

Issue 2: Low Yield After Deprotection Reaction
  • Symptom: You are attempting to remove the isopropylidene group to synthesize 1,2-dioleoyl-sn-glycerol, but the reaction yield is low.

  • Possible Cause: The deprotection conditions may be too harsh, leading to the formation of byproducts, or the reaction may be incomplete. Acyl migration from the sn-2 to the sn-1 or sn-3 position can also occur under acidic conditions.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress closely using TLC to determine the optimal reaction time.

    • Mild Acidic Conditions: Use mild acidic conditions for deprotection to minimize side reactions.[3][4][5]

    • Purification of Product: Purify the resulting 1,2-dioleoyl-sn-glycerol from any remaining starting material and byproducts using column chromatography.

Data Presentation

Table 1: Common Impurities and their Potential Effects

ImpurityChemical StructurePotential Effect in Experiments
2,3-Isopropylidene-1-oleoyl-sn-glycerolPositional IsomerMay have different physical properties and reactivity.
1,2-Dioleoyl-sn-glycerolDiacylglycerolBiologically active, can activate Protein Kinase C.
1,3-Dioleoyl-sn-glycerolDiacylglycerolBiologically active, can activate Protein Kinase C.
Oleic AcidFree Fatty AcidCan have its own biological effects.
1,2-Isopropylidene-sn-glycerolStarting MaterialMay compete in subsequent reactions.

Table 2: Recommended Analytical Methods for Purity Assessment

Analytical MethodPurposeKey Parameters to Observe
Thin Layer Chromatography (TLC)Rapid purity check and monitoring of reactions.Separation of spots corresponding to the main compound, diacylglycerols, and free fatty acids.
High-Performance Liquid Chromatography (HPLC)Quantitative purity analysis.Retention time and peak area of the main compound and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile impurities.Fragmentation patterns to identify positional isomers and other byproducts.[6]
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and impurity identification.Chemical shifts and integration of protons characteristic of the isopropylidene group, oleoyl chain, and glycerol backbone.[7][8][9][10]

Experimental Protocols

Protocol 1: Purity Analysis by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., chloroform or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Mobile Phase: A common mobile phase for separating lipids is a mixture of hexane and ethyl acetate. The ratio can be optimized, starting with a ratio of 80:20 (hexane:ethyl acetate).

  • Spotting: Spot a small amount of the sample solution onto the TLC plate baseline.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: After development, remove the plate and let it dry. Visualize the spots under UV light (if applicable) or by staining with a suitable reagent such as iodine vapor or a potassium permanganate solution.

  • Analysis: Compare the Rf value of the main spot with that of a standard, if available. The presence of additional spots indicates impurities.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

  • Mobile Phase and Elution: Start with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution will separate the compounds based on their polarity.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_purity_assessment Purity Assessment cluster_purification Purification (if needed) cluster_experiment Experimental Use start Commercial This compound tlc TLC Analysis start->tlc Initial Check hplc HPLC Analysis tlc->hplc Quantitative Analysis nmr NMR Spectroscopy hplc->nmr Structural Confirmation purity_decision Purity Acceptable? nmr->purity_decision column_chrom Column Chromatography purity_decision->column_chrom No experiment Use in Experiment purity_decision->experiment Yes purified_product Purified Product column_chrom->purified_product purified_product->experiment

Caption: Workflow for assessing the purity of commercially sourced this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) (active form) pip2->dag ip3 IP3 pip2->ip3 pkc_inactive Inactive PKC dag->pkc_inactive recruits and activates pkc_active Active PKC pkc_inactive->pkc_active downstream Downstream Signaling & Cellular Responses pkc_active->downstream phosphorylates targets ligand Ligand ligand->receptor protected_dag This compound (inactive) protected_dag->pkc_inactive cannot activate

Caption: The role of diacylglycerol (DAG) in the Protein Kinase C (PKC) signaling pathway.

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of 1,2-Diacyl-sn-glycerols by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric purity of 1,2-diacyl-sn-glycerols is a critical quality attribute in pharmaceutical research and development, as the biological activity and metabolic fate of these lipid molecules are often enantiomer-dependent. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the chiral analysis of these compounds. This guide provides an objective comparison of HPLC methods with alternative techniques, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques

The chiral separation of 1,2-diacyl-sn-glycerols can be effectively achieved by several chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most established method, offering versatility through a wide range of chiral stationary phases (CSPs). Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often providing faster and more efficient separations. Gas Chromatography (GC), following derivatization, is another viable option, particularly for volatile analytes.

FeatureHPLC with Chiral Stationary Phase (CSP)Supercritical Fluid Chromatography (SFC) with CSPGas Chromatography (GC) with Chiral Capillary Column
Principle Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Differential interaction of enantiomers with a CSP using a supercritical fluid (e.g., CO2) as the mobile phase.Separation of volatile enantiomeric derivatives based on their differential partitioning between a gaseous mobile phase and a chiral stationary phase.
Derivatization Often required to introduce a chromophore for UV detection (e.g., 3,5-dinitrophenylurethane - DNPU) and enhance chiral recognition.Can often be performed without derivatization, simplifying sample preparation.Required to increase volatility and thermal stability (e.g., trimethylsilyl ethers).[1]
Resolution Generally provides good to excellent resolution, depending on the CSP and analyte.Can offer superior resolution and selectivity compared to HPLC for certain compounds.[2]High resolution is achievable with appropriate chiral capillary columns.
Analysis Time Typically in the range of 15-40 minutes.Significantly faster than HPLC, with analysis times often under 10 minutes.[3]Analysis times are generally in the range of 20-40 minutes.
Sensitivity Dependent on the detector and derivatization agent; fluorescence derivatization can achieve very high sensitivity.Can be highly sensitive, especially when coupled with mass spectrometry (MS).High sensitivity is achievable with sensitive detectors like Flame Ionization Detector (FID) or MS.
Solvent Consumption Higher consumption of organic solvents, which can be a cost and environmental concern.Significantly lower organic solvent consumption as the primary mobile phase is CO2.Minimal solvent usage, primarily for sample preparation.
Instrumentation Widely available in most analytical laboratories.More specialized instrumentation compared to HPLC.Widely available instrumentation.
Typical Application Routine quality control, purity assessment, and preparative separation of enantiomers.High-throughput screening, purity analysis, and preparative separations where speed is critical.Analysis of volatile and thermally stable diacylglycerol derivatives.

Experimental Workflows and Signaling Pathways

The general workflow for the chiral analysis of 1,2-diacyl-sn-glycerols by HPLC involves several key steps, from sample preparation to data analysis.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A 1,2-Diacyl-sn-glycerol Sample B Derivatization (e.g., with 3,5-Dinitro-phenyl isocyanate) A->B C Injection onto Chiral HPLC Column B->C D Isocratic or Gradient Elution (e.g., Hexane/Ethanol) C->D E UV or other Detector D->E F Chromatogram Acquisition E->F G Peak Integration and Quantification F->G H Chiral Purity Determination G->H

Workflow for Chiral Purity Analysis by HPLC

Experimental Protocols

Derivatization of 1,2-Diacyl-sn-glycerols with 3,5-Dinitrophenyl Isocyanate (for HPLC)

This protocol describes the preparation of 3,5-dinitrophenylurethane (DNPU) derivatives of 1,2-diacyl-sn-glycerols for enhanced UV detection and chiral separation.

Materials:

  • 1,2-diacyl-sn-glycerol sample

  • Toluene, anhydrous

  • Pyridine, anhydrous

  • 3,5-Dinitrophenyl isocyanate

  • Nitrogen gas

  • Solid-phase extraction (SPE) cartridge (e.g., silica gel)

  • Hexane

  • Diethyl ether

Procedure:

  • Dissolve approximately 1 mg of the 1,2-diacyl-sn-glycerol sample in 1 mL of anhydrous toluene in a screw-capped vial.

  • Add 50 µL of anhydrous pyridine to the vial.

  • Add a 1.5-fold molar excess of 3,5-dinitrophenyl isocyanate to the reaction mixture.

  • Flush the vial with nitrogen, cap it tightly, and heat at 80°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent under a stream of nitrogen.

  • Purify the resulting DNPU derivatives using a silica gel SPE cartridge.

  • Wash the cartridge with hexane to remove non-polar impurities.

  • Elute the DNPU-derivatized diacylglycerols with a mixture of hexane and diethyl ether (e.g., 90:10 v/v).

  • Evaporate the solvent from the collected fraction and reconstitute the residue in the HPLC mobile phase for analysis.

Chiral HPLC Analysis of DNPU-Derivatized 1,2-Diacyl-sn-glycerols

This protocol outlines the separation of DNPU-derivatized 1,2-diacyl-sn-glycerol enantiomers using a Pirkle-type chiral stationary phase.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A Pirkle-type column, such as one based on (R)-1-(1-naphthyl)ethylamine polymer bonded to silica gel (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, 1,2-dichloroethane, and ethanol. A typical starting ratio is 40:10:1 (v/v/v). The composition may need optimization depending on the specific diacylglycerol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the reconstituted DNPU-derivatized diacylglycerol sample onto the column.

  • Run the analysis under isocratic conditions.

  • Identify the enantiomeric peaks based on their retention times. The elution order of sn-1,2- and sn-2,3-diacylglycerols should be determined using reference standards if available.

  • Quantify the peak areas to determine the chiral purity (enantiomeric excess).

Chiral Supercritical Fluid Chromatography (SFC) Analysis of 1,2-Diacyl-sn-glycerols

This protocol describes the direct analysis of 1,2-diacyl-sn-glycerol enantiomers without derivatization using a polysaccharide-based chiral stationary phase.[3]

Instrumentation and Conditions:

  • SFC System: An analytical SFC system equipped with a back-pressure regulator and a suitable detector (e.g., UV or MS).

  • Chiral Column: A polysaccharide-based column, such as one with a tris(3,5-dimethylphenylcarbamate) derivative of amylose (e.g., 150 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol. A typical gradient could be 5-40% modifier over 5-10 minutes.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 220 nm or Mass Spectrometry.

  • Injection Volume: 1-5 µL.

Procedure:

  • Dissolve the 1,2-diacyl-sn-glycerol sample in a suitable solvent (e.g., isopropanol).

  • Equilibrate the SFC system and chiral column with the initial mobile phase conditions.

  • Inject the sample.

  • Run the gradient elution program.

  • Identify and quantify the enantiomeric peaks to determine chiral purity.

Chiral Gas Chromatography (GC) Analysis of 1,2-Diacyl-sn-glycerols

This protocol involves the derivatization of 1,2-diacyl-sn-glycerols to form trimethylsilyl (TMS) ethers for subsequent analysis on a chiral capillary column.[1]

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Temperature Program:

    • Initial Temperature: 150°C

    • Ramp: 5°C/min to 250°C

    • Hold: 10 minutes at 250°C

  • Injector Temperature: 260°C.

  • Detector Temperature: 280°C (FID) or MS transfer line temperature.

Derivatization to TMS Ethers:

  • In a vial, dissolve about 0.5 mg of the 1,2-diacyl-sn-glycerol sample in 100 µL of pyridine.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 20 minutes.

  • The sample is now ready for GC injection.

Procedure:

  • Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC.

  • Run the temperature program.

  • Identify the enantiomeric peaks based on their retention times and quantify their respective areas to determine the chiral purity.

References

A Comparative Guide to Glycerol Protection Strategies: 1,2-Isopropylidene-3-oleoyl-sn-glycerol versus Benzyl-Protected Glycerols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and success. This guide provides an objective comparison between two common choices for glycerol protection in the synthesis of monoacylglycerols: the use of an isopropylidene group to form 1,2-isopropylidene-3-oleoyl-sn-glycerol and the application of benzyl ethers as protecting groups.

This analysis is supported by experimental data, detailed methodologies for key reactions, and visualizations of the synthetic pathways to aid in the selection of the most appropriate strategy for specific research and development needs.

At a Glance: Performance Comparison

The synthesis of monoacylglycerols, such as 3-oleoyl-sn-glycerol, often necessitates the selective protection of the glycerol backbone to direct acylation to the desired position. Both isopropylidene and benzyl protecting groups offer distinct advantages and disadvantages in terms of ease of introduction, stability, and conditions required for removal.

Parameter 1,2-Isopropylidene Protection Benzyl Protection
Protection Yield 87-90%67% (for 3-O-Benzyl-sn-glycerol)
Acylation (Oleoylation) Yield High (qualitative)High (qualitative)
Deprotection Method Acidic Hydrolysis / Lewis AcidHydrogenolysis or Strong Acid/Lewis Acid
Deprotection Yield 70-90% (with dimethylboronbromide)69.5-96.0% (with BCl3)
Key Advantages High protection yield, mild deprotection possible.Stability to a wide range of reagents.
Key Disadvantages Acid sensitivity.Harsh deprotection conditions (hydrogenolysis).

Synthetic Workflow Overview

The general synthetic strategies for preparing a monoacylglycerol using either isopropylidene or benzyl protection are outlined below. These workflows highlight the key steps of protection, acylation, and deprotection.

cluster_0 Isopropylidene Protection Route cluster_1 Benzyl Protection Route A sn-Glycerol B 1,2-Isopropylidene- sn-glycerol A->B Acetone, p-TsOH C 1,2-Isopropylidene-3-oleoyl- sn-glycerol B->C Oleoyl Chloride, Pyridine D 3-Oleoyl-sn-glycerol C->D Dimethylboronbromide E sn-Glycerol F 1,3-Dibenzyl- sn-glycerol E->F Benzyl Bromide, NaH G 1,3-Dibenzyl-2-oleoyl- sn-glycerol F->G Oleoyl Chloride, Pyridine H 2-Oleoyl-sn-glycerol G->H H2, Pd/C

Figure 1. Comparative synthetic workflows for monoacylglycerol synthesis.

Experimental Protocols

Detailed experimental procedures for the key transformations in both synthetic routes are provided below.

Synthesis via 1,2-Isopropylidene-sn-glycerol

1. Protection of sn-Glycerol:

  • Procedure: To a stirred solution of sn-glycerol (1.09 moles) in acetone (4.09 moles), p-toluenesulfonic acid monohydrate (3.0 g) is added. The mixture is refluxed for 21-36 hours with continuous removal of water. After cooling, the reaction is neutralized with powdered sodium acetate, filtered, and the excess acetone is removed under reduced pressure. The resulting 1,2-isopropylidene-sn-glycerol is purified by distillation.[1]

  • Yield: 87-90%[1]

2. Acylation with Oleoyl Chloride:

  • Procedure: 1,2-Isopropylidene-sn-glycerol is dissolved in anhydrous pyridine and cooled to 0°C. Oleoyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred overnight. The mixture is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound.

3. Deprotection to Yield 3-Oleoyl-sn-glycerol:

  • Procedure: The crude this compound is dissolved in an appropriate solvent and treated with dimethylboronbromide at -50°C. The reaction is carefully monitored for the cleavage of the ketal. Upon completion, the reaction is quenched and the product, 3-oleoyl-sn-glycerol, is isolated and purified.[2]

  • Yield: 70-90%[2]

Synthesis via Benzyl-Protected Glycerol

1. Protection of sn-Glycerol (Example for 3-O-Benzyl-sn-glycerol):

  • Procedure: A method for the synthesis of (l)-1-O-benzylglycerol (equivalent to 3-O-benzyl-sn-glycerol) from the dextrorotatory 3-O-benzylglycerol has been described, involving a three-step process. A more general approach for preparing benzyl ethers involves the reaction of the alcohol with benzyl bromide in the presence of a strong base like sodium hydride.

  • Yield: 67% for 3-O-Benzyl-sn-glycerol from its enantiomer.

2. Acylation with Oleoyl Chloride:

  • Procedure: A benzyl-protected glycerol, such as 1,3-dibenzyl-sn-glycerol, is dissolved in a suitable solvent like dichloromethane with pyridine. The solution is cooled to 0°C, and oleoyl chloride is added dropwise. The reaction is stirred and allowed to warm to room temperature overnight. After an aqueous workup, the crude 1,3-dibenzyl-2-oleoyl-sn-glycerol is obtained.

3. Deprotection to Yield 2-Oleoyl-sn-glycerol:

  • Method A: Hydrogenolysis

    • Procedure: The protected diacylglycerol is dissolved in a solvent such as ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred vigorously until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected monoacylglycerol.

  • Method B: Lewis Acid Cleavage

    • Procedure: To a solution of the 1,2-O-diacyl-3-benzylglycerol in dry dichloromethane at low temperature (-78°C to -40°C), boron trichloride (BCl3) in dichloromethane is added dropwise. The reaction is stirred for 30-40 minutes. The mixture is then quenched with ice water, and the product is extracted, dried, and purified.

    • Yield: 69.5–96.0%

Discussion and Recommendations

The choice between isopropylidene and benzyl protecting groups for glycerol depends heavily on the specific requirements of the overall synthetic plan.

Isopropylidene protection offers a high-yielding and straightforward method for protecting the 1 and 2 positions of glycerol, making it an excellent choice for the synthesis of 3-acyl-glycerols. The deprotection can be achieved under relatively mild conditions, although the sensitivity of the isopropylidene group to acid must be considered in subsequent reaction steps.

Benzyl protection , on the other hand, provides a more robust protecting group that is stable to a wider range of reaction conditions, including both acidic and basic environments. This makes it a suitable choice for more complex multi-step syntheses. However, the protection step can be lower yielding, and the deprotection typically requires harsher conditions, such as catalytic hydrogenolysis, which may not be compatible with other functional groups in the molecule, particularly unsaturation. The use of strong Lewis acids like BCl3 offers an alternative deprotection method but requires careful handling and low temperatures.

For the straightforward synthesis of 3-oleoyl-sn-glycerol where acid-labile groups are not a concern in subsequent steps, the isopropylidene protection strategy is generally more efficient due to its high protection and deprotection yields and milder conditions. For more complex syntheses requiring a robust protecting group that can withstand a variety of transformations, benzyl protection is a reliable, albeit more demanding, alternative.

Signaling Pathway and Experimental Workflow Visualization

The final product, a monoacylglycerol like 3-oleoyl-sn-glycerol, can be a precursor for various signaling lipids. The general workflow from protected glycerol to the final product and its potential involvement in signaling pathways can be visualized as follows:

cluster_workflow Synthetic Workflow cluster_signaling Potential Signaling Role Glycerol Glycerol ProtectedGlycerol Protected Glycerol (Isopropylidene or Benzyl) Glycerol->ProtectedGlycerol Protection AcylatedProtectedGlycerol Acylated Protected Glycerol ProtectedGlycerol->AcylatedProtectedGlycerol Acylation Monoacylglycerol Monoacylglycerol (e.g., 3-Oleoyl-sn-glycerol) AcylatedProtectedGlycerol->Monoacylglycerol Deprotection SignalingPrecursor Signaling Lipid Precursor Monoacylglycerol->SignalingPrecursor Enzyme Enzymatic Conversion SignalingPrecursor->Enzyme BioactiveLipid Bioactive Lipid Mediator Enzyme->BioactiveLipid CellularResponse Cellular Response BioactiveLipid->CellularResponse

Figure 2. From synthesis to potential biological function.

References

Validating Diacylglycerol Structures: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerols (DAGs) are critical lipid molecules that function as key intermediates in the biosynthesis of other lipids and as potent second messengers in cellular signaling pathways.[1][2][3][4] Their diverse roles in cell proliferation, metabolism, and disease progression make them important targets in biomedical research and drug development. However, the structural complexity and low abundance of DAGs present significant analytical challenges.[5][6] This guide provides an objective comparison of mass spectrometry-based methods for the validation and quantification of DAG structures, supported by experimental protocols and data presentation.

The Challenge of DAG Analysis

Analyzing DAGs is inherently complex due to several factors:

  • Low Abundance: DAGs are typically present at low concentrations within cells compared to other lipid classes.[5][6]

  • Structural Diversity: Cells contain numerous DAG molecular species, which differ in the length and degree of unsaturation of their two fatty acyl chains.[3][7]

  • Isomers: DAGs exist as regioisomers (e.g., sn-1,2- vs. sn-1,3-DAGs) and stereoisomers, which often have identical masses, making them difficult to distinguish.[8][9]

  • Ionization Difficulty: As neutral lipids, DAGs lack a permanent charge, which challenges their detection by electrospray ionization mass spectrometry (ESI-MS) without derivatization or adduct formation.[10]

Mass spectrometry has emerged as the premier technology for lipid analysis due to its high sensitivity, specificity, and throughput.[11] This guide compares the two primary MS-based approaches for DAG analysis: Direct Infusion ("Shotgun") Mass Spectrometry and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Mass Spectrometry Methodologies

The choice of methodology depends on the specific research question, balancing the need for high throughput against the requirement for detailed isomeric separation and quantification.

FeatureDirect Infusion MS ("Shotgun" Lipidomics)Liquid Chromatography-MS (LC-MS)
Principle Direct infusion of total lipid extract into the MS.[12] Relies on specific scanning modes (precursor ion, neutral loss) to target lipid classes.[7][13]Chromatographic separation of lipids prior to MS detection.[11][12]
Throughput High (minutes per sample).Lower (15-45 minutes per sample).[14]
Isomer Separation Cannot separate regioisomers (sn-1,2 vs. sn-1,3) without specialized derivatization and MS/MS techniques.[9]Excellent separation of regioisomers and other isomers based on their interaction with the LC column.[8][14]
Ion Suppression High potential for ion suppression effects from more abundant lipid species, which can affect quantification.[15]Significantly reduced ion suppression due to temporal separation of co-eluting species.[11]
Sensitivity Good for abundant species, but can be limited for low-abundance DAGs due to matrix effects.[12]Generally higher sensitivity for low-abundance species due to reduced matrix interference.[13]
Quantification Relative quantification is straightforward. Absolute quantification requires extensive use of internal standards for each lipid class.[15]More accurate for absolute quantification, as retention time adds another layer of identification.[11]
Primary Application High-throughput screening, profiling of major DAG changes.Detailed structural elucidation, isomer-specific quantification, discovery of low-abundance species.

Quantitative Data Presentation

Mass spectrometry allows for the precise quantification of individual DAG molecular species. The table below presents representative data from an LC-MS/MS analysis comparing DAG levels in control versus treated macrophage cells. This illustrates how data can be structured to highlight significant changes in specific DAGs.

Table 1: Quantification of Key Diacylglycerol Species in Macrophages

DAG Species (sn-1/sn-2)Retention Time (min)Control Group (pmol/10^6 cells)Treated Group (pmol/10^6 cells)Fold Changep-value
16:0/18:115.2125.4 ± 10.2288.1 ± 21.52.3<0.01
16:0/18:214.888.7 ± 7.5155.3 ± 15.11.8<0.05
18:0/18:116.545.2 ± 5.150.1 ± 6.31.1>0.05
18:0/20:416.1210.3 ± 18.9546.8 ± 45.22.6<0.01
18:1/18:115.933.6 ± 4.041.2 ± 5.21.2>0.05

Data are representative. Actual values will vary based on experimental conditions.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological and experimental processes.

dag_signaling_pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleavage DAG Diacylglycerol (DAG) PLC->DAG Cleavage PIP2 PIP2 PIP2->PLC Activation PKC Protein Kinase C (PKC) DAG->PKC Activation Substrate Cellular Substrates PKC->Substrate Phosphorylation Response Cellular Response Substrate->Response experimental_workflow Sample 1. Sample Collection (Cells, Tissue) Extraction 2. Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Derivatization 3. Derivatization (Optional, e.g., DPFU) Extraction->Derivatization LC 4. Normal-Phase LC Separation Derivatization->LC MS 5. ESI-MS/MS Analysis (Tandem MS) LC->MS Data 6. Data Processing (Peak Integration, Identification) MS->Data Analysis 7. Quantitative Analysis & Validation Data->Analysis

References

A Researcher's Guide to Assessing the Enantiomeric Excess of Synthesized Glycerolipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of glycerolipids, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the stereochemical purity and biological activity of their compounds. This guide provides a comparative overview of the most prevalent analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.

The stereochemistry of glycerolipids dictates their interaction with enzymes and receptors, making enantiomeric purity a crucial parameter in drug development and biological studies. Several analytical methods have been developed to resolve and quantify the enantiomers of synthesized glycerolipids. The most prominent and widely adopted techniques are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

Comparison of Key Analytical Methods

The choice of method for determining the enantiomeric excess of glycerolipids depends on several factors, including the specific type of glycerolipid, the required sensitivity, available equipment, and whether derivatization is acceptable.

Method Principle Applicability Derivatization Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Broad applicability to mono-, di-, and triacylglycerols, as well as some phospholipids.[1][2]Can be direct or require derivatization (e.g., with 3,5-dinitrophenylurethane).[3][4]High resolution, high sensitivity (especially with MS detection), well-established for a wide range of glycerolipids.[1][5]Method development can be time-consuming, some phospholipids can be challenging to resolve.[1]
NMR with Chiral Derivatizing Agents Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum.Primarily demonstrated for glycerophosphocholines after hydrolysis.[6][7]Requires chemical derivatization of the glycerolipid backbone.[6]Provides unambiguous structural information, relatively rapid analysis after sample preparation.Indirect method requiring derivatization, may not be suitable for all glycerolipid classes, lower sensitivity than HPLC-MS.
Enzymatic Methods Enantioselective enzymatic reactions to differentiate between stereoisomers.Can be highly specific for certain glycerolipid structures.Not always required, but the assay itself is a chemical transformation.High specificity and potential for high throughput.Limited commercial availability of specific enzymes for all glycerolipid types, method development can be extensive.

Experimental Protocols and Workflows

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful technique for the direct or indirect separation of glycerolipid enantiomers. Polysaccharide-based chiral stationary phases are commonly used for this purpose.[1]

This protocol is a generalized procedure based on common practices in the field.

  • Column Selection: A polysaccharide-based chiral stationary phase, such as cellulose-tris(3,5-dimethylphenylcarbamate), is often effective.[1]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and 2-propanol. The ratio is critical for achieving separation and may require optimization.[2]

  • Sample Preparation: Dissolve the synthesized glycerolipid sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25 °C.

    • Detection: UV detection (if the molecule has a chromophore) or, more universally, connection to a mass spectrometer (LC-MS) for sensitive detection and identification.[1]

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100.

For some glycerolipids, derivatization can enhance resolution.[3][4]

  • Derivatization: React the diacylglycerol sample with an excess of 3,5-dinitrophenyl isocyanate in the presence of a catalyst (e.g., pyridine) in an inert solvent (e.g., toluene) to form the 3,5-dinitrophenylurethane (DNPU) derivatives.

  • Purification: After the reaction is complete, the DNPU derivatives may be purified by silica gel chromatography.

  • Chiral HPLC Analysis: The purified derivatives are then analyzed by chiral HPLC, often using a column with a naphthylethylamine-based chiral stationary phase.[3][4] The mobile phase is typically a mixture of hexane and an alcohol.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the diastereomeric derivatives.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis start Synthesized Glycerolipid dissolve Dissolve in Mobile Phase start->dissolve derivatize Derivatization (Optional) e.g., with 3,5-DNPU start->derivatize inject Inject Sample dissolve->inject derivatize->inject column Chiral Stationary Phase Column inject->column detect Detection (UV or MS) column->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee% integrate->calculate

Workflow for ee determination by Chiral HPLC.
NMR Spectroscopy with a Chiral Derivatizing Agent

This method is particularly effective for glycerophospholipids and involves a multi-step sample preparation followed by 1H NMR analysis.[6][7]

This protocol is based on a published method using a chiral boronic acid.[6]

  • Methanolysis: Dissolve the glycerophospholipid (e.g., 100 mg) in dry methanol. Add a solution of sodium methoxide in methanol until the pH reaches 12 and stir for 2 hours. This cleaves the fatty acyl chains.

  • Neutralization and Extraction: Neutralize the reaction with an acid (e.g., 1.0 M HCl) and then bring the pH to 7 with a phosphate buffer. Wash the aqueous phase with chloroform to remove the fatty acid methyl esters. The desired sn-glycero-3-phosphocholine (GPC) remains in the aqueous phase.

  • Lyophilization: Lyophilize the aqueous phase to obtain the GPC as a solid.

  • Derivatization: Dissolve the obtained GPC and a chiral derivatizing agent (CDA), such as (R)-(2-(((1-phenylethyl)amino)methyl)phenyl)boronic acid, in a deuterated solvent suitable for NMR (e.g., CD3OD). The CDA reacts with the 1,2-diol of the GPC to form diastereomeric cyclic boronate esters.[6][7]

  • 1H NMR Analysis: Acquire the 1H NMR spectrum of the derivatized sample. The presence of both enantiomers will result in distinct, well-resolved signals for specific protons (e.g., the choline methyl protons) for each diastereomer.[6]

  • Data Analysis: The enantiomeric purity is determined by the integration of the well-resolved diastereomeric resonances.[6][7]

cluster_prep Sample Preparation cluster_nmr Derivatization & NMR cluster_analysis Data Analysis start Glycerophospholipid hydrolysis Methanolysis to cleave acyl chains start->hydrolysis extract Liquid-Liquid Extraction to remove FAMEs hydrolysis->extract lyophilize Lyophilization to isolate GPC extract->lyophilize derivatize Derivatization with Chiral Boronic Acid lyophilize->derivatize nmr 1H NMR Spectroscopy derivatize->nmr spectrum Obtain NMR Spectrum nmr->spectrum integrate Integrate Diastereomeric Signals spectrum->integrate calculate Determine Enantiomeric Purity integrate->calculate

Workflow for ee determination by NMR.

Conclusion

The determination of enantiomeric excess is indispensable for the characterization of synthesized glycerolipids. Chiral HPLC stands out as a versatile and sensitive method with broad applicability, especially when coupled with mass spectrometry. NMR spectroscopy, following derivatization with a chiral agent, offers a robust alternative that provides rich structural information, although it involves a more complex sample preparation. The choice between these methods will ultimately be guided by the specific glycerolipid under investigation, the analytical capabilities at hand, and the specific requirements of the research or development program.

References

Comparative study of chemical versus enzymatic acylation of protected glycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of protected glycerols is a fundamental process in the synthesis of structured lipids, pharmaceuticals, and various specialty chemicals. The choice between chemical and enzymatic methods for this transformation is a critical decision that can significantly impact reaction efficiency, selectivity, and overall sustainability. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.

At a Glance: Chemical vs. Enzymatic Acylation

FeatureChemical AcylationEnzymatic Acylation
Catalyst Strong acids (e.g., p-toluenesulfonic acid), bases (e.g., pyridine, DMAP), or acylating agents (e.g., acyl chlorides, anhydrides)Lipases (e.g., Candida antarctica Lipase B - CALB, often immobilized as Novozym 435)
Regioselectivity Generally low, often requiring protecting group strategies to achieve selectivity.High, typically specific to the primary hydroxyl group (sn-1 and sn-3 positions) of the glycerol backbone.
Reaction Conditions Often requires harsh conditions, such as high temperatures, and the use of potentially hazardous and corrosive reagents.Mild conditions, including lower temperatures and neutral pH, which helps to preserve sensitive functional groups.
Byproducts Can generate stoichiometric amounts of waste (e.g., salts from base quenching).Minimal byproducts, often just water or an alcohol, leading to simpler purification.
Environmental Impact Generally less environmentally friendly due to harsh reagents and potential for waste generation.Considered a "green" alternative due to the use of biodegradable catalysts and milder conditions.
Reaction Time Can be relatively fast, often completing within a few hours.Can range from a few hours to over 24 hours, depending on the enzyme, substrate, and conditions.
Cost Reagents are often inexpensive, but purification costs can be high.The initial cost of the enzyme can be high, but reusability of immobilized enzymes can offset this.

Quantitative Performance Data

The following tables summarize experimental data for the acylation of solketal (1,2-O-isopropylideneglycerol), a common protected glycerol, using both chemical and enzymatic methods.

Table 1: Chemical Acylation of Solketal with Fatty Acids
Fatty AcidCatalystMolar Ratio (Solketal:Fatty Acid)Temperature (°C)Time (h)Yield (%)Reference
Dodecanoic Acidp-Toluenesulfonic Acid (PTSA)1.5:1604>90[1]
Octanoic Acidp-Toluenesulfonic Acid (PTSA)1.5:160499[1]
Palmitic Acidp-Toluenesulfonic Acid (PTSA)1.5:160480[1]
Stearic Acidp-Toluenesulfonic Acid (PTSA)1.5:160485[1]
Table 2: Enzymatic Acylation of Solketal with Fatty Acids
Fatty AcidLipaseMolar Ratio (Solketal:Fatty Acid)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Free Fatty Acids (from used soybean oil)Eversa® Transform 2.0 (immobilized)1.6:1462.572.5 (Conversion)[2]
Palmitic AcidThermomyces lanuginosus Lipase (immobilized)3:156Not Specified~95 (Conversion)[3]
Stearic AcidIMOBCB Lipase (biosilicified)Not Specified60Not Specified> Novozym 435[2]

Experimental Protocols

Chemical Acylation: Synthesis of Solketal Oleate using Oleoyl Chloride

This protocol is a representative example of chemical acylation using a highly reactive acyl chloride.

Materials:

  • Solketal ((±)-2,2-Dimethyl-1,3-dioxolane-4-methanol)

  • Oleoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve solketal (1.0 equivalent) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add oleoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer successively with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Enzymatic Acylation: Synthesis of Solketal Palmitate using Immobilized Lipase

This protocol is a representative example of enzymatic acylation using an immobilized lipase.

Materials:

  • Solketal

  • Palmitic acid

  • Immobilized Lipase (e.g., Novozym 435 or TLL-Octyl-SiO₂)

  • Heptane (or other suitable organic solvent)

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a screw-capped vial, add solketal (e.g., 3 M), palmitic acid (e.g., 1 M), and heptane.

  • Add the immobilized lipase (e.g., 800 U of activity). If desired, add activated molecular sieves to remove the water produced during the reaction.

  • Seal the vial and place it in a shaking incubator at the desired temperature (e.g., 56 °C) and agitation (e.g., 240 rpm).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the fatty acid.

  • Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering off the immobilized enzyme.

  • The immobilized enzyme can be washed with solvent and reused for subsequent reactions.

  • The reaction mixture containing the product can be purified by removing the solvent under reduced pressure. Further purification can be achieved by column chromatography if necessary.

Visualizing the Workflows

To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both chemical and enzymatic acylation, as well as a logical comparison of the two methods.

Chemical_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Solketal and Pyridine in DCM B Add Oleoyl Chloride at 0°C A->B C Stir at Room Temperature (2-4h) B->C D Quench with Water C->D E Solvent Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H H G->H Final Product

Caption: Workflow for Chemical Acylation of Solketal.

Enzymatic_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solketal, Fatty Acid, Solvent, and Immobilized Lipase B Incubate with Shaking (e.g., 56°C, 2.5-24h) A->B C Filter to Recover Immobilized Lipase B->C D Solvent Removal C->D E Reuse Lipase C->E F F D->F Final Product

Caption: Workflow for Enzymatic Acylation of Solketal.

Logical_Comparison cluster_main Acylation of Protected Glycerols cluster_chem_pros Advantages cluster_chem_cons Disadvantages cluster_enz_pros Advantages cluster_enz_cons Disadvantages Chem Chemical Method Chem_P1 Fast Reaction Times Chem->Chem_P1 Chem_P2 Inexpensive Reagents Chem->Chem_P2 Chem_C1 Low Regioselectivity Chem->Chem_C1 Chem_C2 Harsh Conditions Chem->Chem_C2 Chem_C3 Waste Generation Chem->Chem_C3 Enz Enzymatic Method Enz_P1 High Regioselectivity Enz->Enz_P1 Enz_P2 Mild Conditions Enz->Enz_P2 Enz_P3 Environmentally Friendly Enz->Enz_P3 Enz_P4 Catalyst Reusability Enz->Enz_P4 Enz_C1 Longer Reaction Times Enz->Enz_C1 Enz_C2 Higher Initial Catalyst Cost Enz->Enz_C2

Caption: Logical Comparison of Acylation Methods.

Conclusion

The choice between chemical and enzymatic acylation of protected glycerols depends heavily on the specific requirements of the synthesis. Chemical methods offer the advantage of speed and low-cost reagents but are often hampered by a lack of selectivity and harsher reaction conditions. In contrast, enzymatic methods, particularly with immobilized lipases like Novozym 435, provide excellent regioselectivity under mild, environmentally friendly conditions.[3][4] While enzymatic reactions may be slower and have a higher initial catalyst cost, the ability to reuse the enzyme and the simplified purification process can make it a more economical and sustainable option in the long run, especially for the synthesis of high-value, structurally defined lipids and pharmaceutical intermediates. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision based on the desired product specifications, process scalability, and environmental considerations.

References

Evaluating the efficiency of different catalysts for ketal cleavage

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Catalysts for Ketal Cleavage

Ketal cleavage, a fundamental deprotection strategy in organic synthesis, is critical in the pharmaceutical industry and materials science. The selection of an appropriate catalyst is paramount to achieving high efficiency, selectivity, and yield. This guide provides a comparative overview of various catalysts for ketal cleavage, supported by experimental data to aid researchers in making informed decisions.

Performance Comparison of Catalysts for Ketal Cleavage

The efficiency of a catalyst for ketal cleavage is influenced by factors such as the nature of the substrate, solvent, temperature, and catalyst loading. Below is a summary of the performance of different classes of catalysts based on reported experimental data.

Catalyst ClassCatalyst ExampleSubstrateCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Lewis Acids SnCl₄Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranosideStoichiometricCH₂Cl₂/H₂ORoom Temp.5 min>95[1]
Bi(OTf)₃Various acetals and ketals0.1 - 1THF/H₂ORoom Temp.N/AHigh[2]
Er(OTf)₃Various acetals and ketalsN/AWet nitromethaneRoom Temp.N/AHigh[3]
Brønsted Acids HClVarious aldehydes and ketones with methanol0.1MethanolAmbient12 hHigh
p-TsOH·H₂ODTG-4 (a complex molecule)CatalyticN/AN/AN/AExcellent[4]
Solid Acids HBeta ZeoliteGlycerol and acetone1.5 mmol acid sitesDMSO7060 min>90
Amberlyst-15Glycerol and butanal1.5 mmol acid sitesDMSO70N/AHigh[5]
Molecular Iodine I₂Various acetals and ketals10 - 20Acetone0 - 565 - 45 minQuantitative[4]
Electrochemical LiClO₄ (Electrolyte)Cyclic acetals, ketals, and dithioacetalsN/AN/AN/AN/A55 - 100[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for ketal cleavage using different types of catalysts.

General Protocol for Lewis Acid-Catalyzed Ketal Cleavage (using SnCl₄)
  • Substrate Preparation : Dissolve the ketal-protected compound in dichloromethane (CH₂Cl₂).[1]

  • Reagent Addition : Add a stoichiometric amount of tin tetrachloride (SnCl₄) to the solution, followed by the addition of water.

  • Reaction : Stir the mixture at room temperature for approximately 5-10 minutes.[1]

  • Work-up : Quench the reaction with a suitable reagent, such as sodium bicarbonate solution. Extract the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purification : Purify the crude product by column chromatography to obtain the deprotected carbonyl compound.

General Protocol for Solid Acid-Catalyzed Ketal Cleavage (using HBeta Zeolite)
  • Reaction Setup : In a round-bottom flask, combine the ketal, a suitable solvent (e.g., dimethyl sulfoxide - DMSO), and the solid acid catalyst (e.g., HBeta zeolite).[5]

  • Reaction Conditions : Heat the mixture to the desired temperature (e.g., 70°C) and stir for the specified time (e.g., 60 minutes).[5]

  • Catalyst Removal : After the reaction is complete, filter the solid catalyst from the reaction mixture.

  • Product Isolation : Remove the solvent from the filtrate under reduced pressure. The resulting residue can be further purified if necessary.

General Protocol for Molecular Iodine-Catalyzed Ketal Cleavage
  • Reaction Mixture : Dissolve the acetal or ketal in acetone.[4]

  • Catalyst Addition : Add molecular iodine (I₂) (10-20 mol%) to the solution.[4]

  • Reaction : Stir the reaction mixture at a suitable temperature (ranging from 0°C to reflux) for a period of 5 to 45 minutes, monitoring the reaction by TLC.[4]

  • Work-up : Upon completion, quench the reaction with a solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the residue by chromatography.

Visualizing the Experimental Workflow

A generalized workflow for evaluating the efficiency of different catalysts for ketal cleavage is presented below. This process outlines the key steps from catalyst selection to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison start Select Ketal Substrate and Solvent catalyst Choose Catalyst Class (Lewis Acid, Brønsted Acid, Solid Acid, etc.) start->catalyst conditions Define Reaction Conditions (Temperature, Time, Catalyst Loading) catalyst->conditions setup Set up Reaction Vessel conditions->setup run Execute Ketal Cleavage Reaction setup->run monitor Monitor Reaction Progress (TLC, GC, etc.) run->monitor workup Reaction Work-up and Product Isolation monitor->workup purify Purification of Carbonyl Product workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize yield Calculate Yield and Purity characterize->yield compare Compare Efficiency Metrics (Yield, Reaction Time, TON/TOF) yield->compare optimize Optimize Conditions for Best Catalyst compare->optimize

Caption: Generalized workflow for evaluating catalyst efficiency in ketal cleavage.

Concluding Remarks

The choice of catalyst for ketal cleavage is highly dependent on the specific molecular context and desired reaction conditions. Lewis acids like SnCl₄ offer rapid deprotection under mild conditions, making them suitable for sensitive substrates.[1] Solid acid catalysts, such as zeolites, provide the advantage of easy separation and recyclability, aligning with green chemistry principles.[5] Molecular iodine has emerged as a mild and efficient catalyst for the deprotection of a wide range of acetals and ketals.[4] For substrates that are sensitive to acidic conditions, electrochemical methods present a viable alternative under neutral conditions.[6] This guide provides a starting point for researchers to select and optimize catalysts for their specific synthetic needs. Further investigation into substrate scope and reaction optimization is encouraged for each catalytic system.

References

Benchmarking the synthesis of 1,2-diacyl-sn-glycerols against literature methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1,2-Diacyl-sn-glycerols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent literature methods for the synthesis of 1,2-diacyl-sn-glycerols, crucial signaling molecules and intermediates in lipid metabolism. Detailed experimental data, protocols, and visual diagrams are presented to aid researchers in selecting the most suitable method for their specific needs.

Introduction

1,2-Diacyl-sn-glycerols (DAGs) are key second messengers in a multitude of cellular signaling pathways.[1] They are primarily known for their role in activating Protein Kinase C (PKC), a family of enzymes involved in regulating a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] The stereospecificity of DAGs is critical for their biological activity, with the sn-1,2 configuration being the biologically active form. The synthesis of enantiomerically pure 1,2-diacyl-sn-glycerols is therefore of significant interest for research and therapeutic development. This guide benchmarks several common synthetic approaches, highlighting their respective advantages and disadvantages.

Key Synthesis Methodologies

Several strategies have been developed for the synthesis of 1,2-diacyl-sn-glycerols. These can be broadly categorized into chemical and enzymatic methods. Chemical syntheses often rely on the use of chiral precursors to establish the stereochemistry of the glycerol backbone, while enzymatic methods offer high selectivity.

Comparison of Synthesis Methods for 1,2-Diacyl-sn-glycerols

MethodStarting MaterialKey Reagents/EnzymesTypical Overall YieldKey AdvantagesKey DisadvantagesReference(s)
From D-Mannitol D-MannitolIsopropylidene acetal formation, oxidation, benzylation, deprotection, acylation, benzyl deprotectionNot explicitly stated, but is a multi-step processStarts from an inexpensive and readily available chiral pool material. Allows for the synthesis of both enantiomeric forms.[2]Long synthetic route with multiple protection and deprotection steps.[3][2][3]
From 1,2-O-Isopropylidene-sn-glycerol 1,2-O-Isopropylidene-sn-glycerol3-(4-methoxybenzyl)-sn-glycerol, dienoyl fatty acid, 4-(dimethylamino)pyridine, dicyclohexylcarbodiimide, dimethylboron bromide~50%Good for synthesizing polymerizable lipids. Deprotection proceeds without significant isomerization to the 1,3-diacyl-sn-glycerol.[4][5]Requires the preparation of a specific protected glycerol intermediate.[4][5]
Enzymatic Acylation of 2-Monoacylglycerol sn-2-MonoacylglycerolMonoacylglycerol acyltransferase (MGAT), acyl-CoAVariable (product mixture)Mimics a biological pathway. Can be stereospecific.Can produce a mixture of 1,2- and 1,3-diacylglycerols, as well as triacylglycerols.[6][6]
Enzymatic Acylation of Glycerol-sn-3-phosphocholine (GPC) Glycerol-sn-3-phosphocholine (GPC)Novozym 435 (lipase from Candida antarctica), Phospholipase A2100% conversion to sn-2-LPC in the first step; 40% absolute yield for the second step.High conversion in the first acylation step. Enzymatic method offers high selectivity.The second acylation step has a moderate yield. A chemical acylation of the intermediate can provide a higher yield (65%).[7][7]

Experimental Protocols

Synthesis from 1,2-O-Isopropylidene-sn-glycerol

This method involves the acylation of a protected glycerol derivative followed by deprotection.

a) Synthesis of 3-(4-methoxybenzyl)-sn-glycerol: This intermediate is prepared in two steps starting from 1,2-O-isopropylidene-sn-glycerol.[5]

b) Acylation: 3-(4-methoxybenzyl)-sn-glycerol is acylated with a dienoyl fatty acid in the presence of 4-(dimethylamino)pyridine and dicyclohexylcarbodiimide.[4][5]

c) Deprotection: The 4-methoxybenzyl protecting group is removed using dimethylboron bromide-catalyzed hydrolysis to yield the final 1,2-diacyl-sn-glycerol.[4][5] This deprotection step is noted for proceeding without detectable isomerization to the inactive 1,3-diacylglycerol.[4]

Synthesis from D-Mannitol

This approach utilizes D-mannitol as a chiral starting material to construct the glycerol backbone.

a) Preparation of 2,3-isopropylidene-sn-glycerol: D-mannitol undergoes isopropylidene acetal formation, followed by oxidative cleavage.[3]

b) Protection and Acylation: The primary hydroxyl group is protected (e.g., with a benzyl group), followed by acylation of the secondary hydroxyl group.[3]

c) Deprotection and Further Acylation: The protecting group on the primary alcohol is removed, and a different fatty acid can be introduced. Finally, the remaining protecting groups are removed to yield the 1,2-diacyl-sn-glycerol.[2]

Enzymatic Synthesis from sn-2-Monoacylglycerol

This method utilizes the enzyme monoacylglycerol acyltransferase (MGAT) to acylate sn-2-monoacylglycerols.

a) Reaction Setup: The reaction mixture typically contains microsomes containing MGAT, a sn-2-monoacylglycerol substrate (e.g., 2-monoolein), and an activated fatty acid (e.g., palmitoyl-CoA) in a suitable buffer at pH 7.0.[6]

b) Product Formation: The enzyme catalyzes the transfer of the acyl group to the sn-1 or sn-3 position of the monoacylglycerol. However, this method can result in a mixture of products, including 1,2-diacylglycerol (40-50%), 1,3-diacylglycerol (20-30%), and triacylglycerol (30-40%).[6]

Visualizing Key Processes

Signaling Pathway of 1,2-Diacyl-sn-glycerols

1,2-Diacyl-sn-glycerols are generated at the plasma membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1] This reaction also produces inositol 1,4,5-trisphosphate (IP3). The primary downstream effector of DAG is Protein Kinase C (PKC).

G cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacyl-sn-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Receptor->PLC activates G Start Chiral Precursor (e.g., D-Mannitol or 1,2-O-Isopropylidene-sn-glycerol) Protection Protection of Hydroxyl Groups Start->Protection Acylation1 Selective Acylation (sn-1 or sn-2) Protection->Acylation1 Deprotection1 Selective Deprotection Acylation1->Deprotection1 Acylation2 Second Acylation Deprotection1->Acylation2 Final_Deprotection Final Deprotection Acylation2->Final_Deprotection Purification Purification Final_Deprotection->Purification Final_Product 1,2-Diacyl-sn-glycerol Purification->Final_Product

References

Cross-Validation of Analytical Results for Synthesized Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the characterization and quantification of synthesized lipids. Accurate and reproducible analysis is paramount in lipid research, particularly in drug development where lipid-based nanoparticles and formulations are increasingly utilized. Cross-validation of analytical results using orthogonal methods is crucial for ensuring data integrity and reliability. This document outlines detailed experimental protocols, presents comparative data, and visualizes key workflows and signaling pathways to aid researchers in selecting the most appropriate analytical strategies for their specific needs.

Data Presentation: Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for lipid analysis depends on various factors, including the specific lipid class of interest, the required sensitivity, and the desired level of structural detail. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are two of the most powerful and widely used techniques in lipidomics.[1] The following tables summarize the key performance characteristics of these methods and compare common lipid extraction protocols.

Table 1: Comparison of Mass Spectrometry and NMR Spectroscopy for Lipid Analysis

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomolar to femtomolar range)[2]Lower than MS (micromolar to millimolar range)[3][4]
Specificity High, capable of identifying individual lipid species[5]Provides detailed structural information, including stereochemistry[6]
Quantification Relative or absolute with internal standards[7]Absolute quantification without the need for identical internal standards[4]
Throughput High, suitable for large-scale lipidomics[5]Lower throughput due to longer acquisition times[8]
Sample Requirement Small sample amounts required[4]Larger sample amounts needed compared to MS[4]
Structural Information Provides mass-to-charge ratio and fragmentation patterns for structural elucidation[6]Offers detailed insights into molecular structure, including bond connectivity and spatial arrangement[6]
Primary Applications Comprehensive lipid profiling, identification of unknown lipids, quantitative lipidomics[5]Structural elucidation of novel lipids, analysis of lipid dynamics and interactions

Table 2: Comparison of Common Lipid Extraction Methods

MethodPrincipleAdvantagesDisadvantagesPrimary Applications
Folch Method Liquid-liquid extraction using chloroform and methanol.[9][10]High lipid recovery for a broad range of lipids.[11]Use of chlorinated solvents, relatively labor-intensive.[11]Total lipid extraction from tissues and cells.[10]
Bligh and Dyer Method A modified version of the Folch method with a different solvent-to-sample ratio.[9]Rapid and efficient for samples with high water content.[10]Lower recovery for certain lipid classes compared to the Folch method.[11]Extraction of lipids from biological fluids and tissues.[9]
Matyash Method (MTBE) Uses methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.[9]Safer solvent, good recovery for many lipid classes.[9]MTBE is volatile, which can affect reproducibility.[9]General lipid extraction with reduced toxicity concerns.[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results in lipid analysis. The following section provides methodologies for lipid extraction and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), a cornerstone technique in modern lipidomics.

Protocol 1: Total Lipid Extraction using a Modified Folch Method

This protocol describes a standard procedure for the extraction of total lipids from a biological sample.

Materials:

  • Sample (e.g., cell pellet, tissue homogenate)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the sample.[10]

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.[10]

  • Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.[9]

  • Evaporate the solvent under a stream of nitrogen gas to obtain the dried lipid extract.

  • Resuspend the lipid extract in an appropriate solvent for subsequent analysis.

Protocol 2: Quantitative Lipid Analysis by LC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of lipid species using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Materials:

  • Lipid extract (from Protocol 1)

  • Internal standards (a mix of deuterated or odd-chain lipids representing different classes)

  • LC-MS grade solvents (e.g., acetonitrile, isopropanol, water)

  • Mobile phase additives (e.g., formic acid, ammonium formate)

  • HPLC column suitable for lipid separation (e.g., C18 or C30 reversed-phase column)

  • HPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation: Spike the lipid extract with a known amount of the internal standard mixture. This allows for normalization of extraction efficiency and instrument response.

  • Chromatographic Separation:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the spiked lipid extract onto the column.

    • Separate the lipid species using a gradient elution program, typically starting with a more polar mobile phase and gradually increasing the proportion of the less polar mobile phase.[12]

  • Mass Spectrometric Detection:

    • Ionize the eluted lipids using an appropriate ionization source, such as electrospray ionization (ESI).

    • Perform MS/MS analysis in a data-dependent or data-independent acquisition mode to obtain fragmentation spectra for lipid identification.[13]

    • For targeted quantification, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to monitor specific precursor-product ion transitions for each lipid and internal standard.[13]

  • Data Analysis:

    • Integrate the chromatographic peak areas for each lipid species and its corresponding internal standard.

    • Calculate the concentration of each lipid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known concentrations of lipid standards.

Mandatory Visualizations

Diagrams are provided to illustrate a key lipid signaling pathway and a typical experimental workflow for lipid analysis, adhering to the specified design constraints.

Sphingolipid_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor SMase Sphingomyelinase (SMase) Receptor->SMase activates Sphingomyelin Sphingomyelin SMase->Sphingomyelin hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Cellular_Responses Cellular Responses (Apoptosis, Proliferation, etc.) Ceramide->Cellular_Responses Ceramidase->Ceramide hydrolyzes Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK->Sphingosine phosphorylates S1P->Cellular_Responses

Caption: The Sphingolipid Signaling Pathway.

Lipid_Analysis_Workflow Sample_Collection 1. Sample Collection (Tissue, Cells, Biofluid) Lipid_Extraction 2. Lipid Extraction (e.g., Folch, Matyash) Sample_Collection->Lipid_Extraction Internal_Standard Add Internal Standards Lipid_Extraction->Internal_Standard Chromatographic_Separation 3. Chromatographic Separation (LC or GC) Internal_Standard->Chromatographic_Separation Mass_Spectrometry 4. Mass Spectrometry (MS and MS/MS) Chromatographic_Separation->Mass_Spectrometry Data_Acquisition 5. Data Acquisition Mass_Spectrometry->Data_Acquisition Data_Processing 6. Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Lipid_Identification 7. Lipid Identification (Database Searching) Data_Processing->Lipid_Identification Quantification 8. Quantification Lipid_Identification->Quantification Statistical_Analysis 9. Statistical Analysis Quantification->Statistical_Analysis Biological_Interpretation 10. Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: A typical experimental workflow for lipid analysis.

References

Safety Operating Guide

Navigating the Disposal of 1,2-Isopropylidene-3-oleoyl-sn-glycerol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment

Before proceeding with any disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) office. The information presented here is based on data for similar compounds and general laboratory safety principles.

Personal Protective Equipment (PPE):

When handling 1,2-Isopropylidene-3-oleoyl-sn-glycerol, appropriate PPE is essential to minimize exposure.

PPE CategoryRecommended Equipment
Eye/Face Protection Tight-sealing safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Use in a well-ventilated area.

Hazard Classification:

Based on data for similar compounds, this compound may be classified as a combustible liquid. It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.

Disposal Decision Workflow

The appropriate disposal method for this compound depends on several factors, including its form (pure or in solution) and local regulations. The following workflow provides a logical approach to making this determination.

Disposal_Workflow A Start: Assess Waste B Is the material in a hazardous solvent? A->B C Treat as Hazardous Waste B->C Yes D Is the material pure or in a non-hazardous solvent? B->D No G End C->G E Consult Institutional EHS Guidelines D->E F Dispose as Non-Hazardous Chemical Waste E->F Approved F->G

Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

A. Disposal as Hazardous Waste (If in a hazardous solvent):

If this compound is dissolved in a hazardous solvent (e.g., chloroform, methanol), the entire mixture must be treated as hazardous waste.

Experimental Protocol:

  • Collection: Carefully transfer the waste solution into a designated, chemically compatible, and properly sealed hazardous waste container.

  • Labeling: Affix a hazardous waste tag to the container, clearly identifying all constituents and their approximate concentrations.

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for collection by your institution's certified hazardous waste management service.

B. Disposal as Non-Hazardous Chemical Waste (If pure or in a non-hazardous solvent):

If the compound is in its pure form or dissolved in a solvent deemed non-hazardous by your EHS office, it can typically be disposed of as non-hazardous chemical waste. Do not pour down the drain unless explicitly permitted by local regulations and your institution's EHS office.

Experimental Protocol:

  • Containment: Place the solid or liquid waste in a sealed, sturdy, and clearly labeled container. A screw-top plastic jar or a securely sealed bottle is recommended.

  • Labeling: Clearly label the container as "Non-Hazardous Waste" and include the chemical name: "this compound".

  • Transfer: Laboratory personnel should directly transfer the sealed container to the designated solid or liquid chemical waste collection area. Do not place chemical containers in common laboratory trash bins that may be handled by custodial staff.

Spill Management

In the event of a spill, the following procedures should be followed:

Spill SizeContainment and Cleanup Procedure
Minor Spill - Remove all ignition sources.- Absorb the spill with an inert material (e.g., sand, vermiculite).- Place the contaminated material in a sealed, labeled container for disposal.- Clean the spill area with an appropriate solvent, followed by soap and water.
Major Spill - Evacuate the area and alert others.- Contact your institution's EHS or emergency response team immediately.- If safe to do so, increase ventilation and remove ignition sources.

By adhering to these procedures and maintaining open communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

Essential Safety and Logistical Information for Handling 1,2-Isopropylidene-3-oleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The required level of protection depends on the nature of the laboratory activity.

Activity LevelRequired PPERationale
Low-Concentration Solution Handling (e.g., preparing dilutions)- Nitrile gloves- Safety glasses with side shields- Laboratory coatTo protect against accidental splashes and minimal skin contact.[1]
High-Concentration Solution or Pure Compound Handling - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant laboratory coat or apronTo provide enhanced protection against significant splashes and direct contact with concentrated material.[1]
Aerosol-Generating Procedures (e.g., sonicating, vortexing)- All PPE from "High-Concentration" tier- N95 or higher-rated respiratorTo prevent the inhalation of aerosolized particles.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eye wash station are readily accessible.[2]

  • All handling of 1,2-Isopropylidene-3-oleoyl-sn-glycerol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Donning PPE:

  • Hand Hygiene: Thoroughly wash hands with soap and water.

  • Gown/Coat: Put on a laboratory coat, ensuring it is fully buttoned.[1]

  • Eye and Face Protection: Put on safety goggles. If handling high concentrations or there is a splash risk, also wear a face shield.[1]

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the laboratory coat. If double gloving is required, don the second pair over the first.[1]

3. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[2][3]

  • Avoid inhalation of any vapors or aerosols.[2]

  • Keep the container tightly closed when not in use.[2][3]

  • Avoid prolonged or repeated exposure.[2]

4. Doffing PPE:

  • Gloves: Remove the outer pair of gloves first (if applicable), followed by the inner pair, peeling them off away from your body to avoid skin contact with the contaminated exterior.

  • Gown/Coat: Unbutton and remove the laboratory coat by rolling it down from the shoulders, turning it inside out to contain any contamination.[1]

  • Eye and Face Protection: Remove the face shield and goggles from the back of your head.[1]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][4]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, should be considered chemical waste.

2. Spill Management:

  • In case of a spill, absorb the material with an inert substance like sand or vermiculite.[2][5]

  • Collect the absorbed material and place it into a closed, labeled container for chemical waste disposal.[2][4]

  • Ventilate the area of the spill and wash the site after the material has been completely removed.[2]

3. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Dispose of the rinsed container in accordance with institutional and local regulations.

4. General Disposal:

  • Dispose of all chemical waste containing this compound through your institution's hazardous waste program.

  • Do not allow the chemical or its waste to enter sewers or surface waters.[4]

Experimental Workflow and Safety Protocol

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare work area in fume hood prep_ppe->prep_setup handle_chem 3. Handle Compound prep_setup->handle_chem cleanup_spill 4. Manage Spills/Waste handle_chem->cleanup_spill doff_ppe 5. Doff PPE cleanup_spill->doff_ppe wash_hands 6. Wash Hands doff_ppe->wash_hands dispose_waste 7. Dispose of Waste via Hazardous Waste Program wash_hands->dispose_waste

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Isopropylidene-3-oleoyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1,2-Isopropylidene-3-oleoyl-sn-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.